3-Amino-4-methylbenzonitrile
Description
The exact mass of the compound 3-Amino-4-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMNQUBZPVSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426838 | |
| Record name | 3-Amino-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-80-7 | |
| Record name | 3-Amino-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-methylbenzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-methylbenzonitrile
Executive Summary
3-Amino-4-methylbenzonitrile, a substituted aromatic nitrile, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aromatic ring, a nucleophilic amino group, and an electrophilic nitrile group—renders it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, and established experimental protocols. The insights herein are designed to empower researchers to leverage this compound's full potential in drug discovery and synthetic chemistry endeavors.
Physicochemical and Structural Properties
3-Amino-4-methylbenzonitrile (CAS No. 60710-80-7) is a solid at room temperature, typically appearing as white to off-white crystals or shards[1]. Understanding its fundamental properties is the first step in its effective application.
Core Data Summary
A compilation of essential physicochemical data is presented below. These values are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Melting Point | 75-81 °C | [1][4] |
| Boiling Point | 312.8 ± 22.0 °C (Predicted) | [1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.70 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white crystals/shards | [1] |
| Purity | Typically ≥97% | [5] |
Molecular Structure and Reactivity Overview
The molecule's reactivity is dictated by the interplay of its three key functional groups: the primary amine (-NH₂), the nitrile (-C≡N), and the methyl group (-CH₃) on the benzene ring.
-
Amino Group: The -NH₂ group is a strong activating, ortho-, para- directing group due to its electron-donating nature. It is the primary site for nucleophilic attack, acylation, alkylation, and diazotization reactions.
-
Nitrile Group: The -C≡N group is a moderately deactivating, meta- directing group. It is susceptible to hydrolysis (to form a carboxylic acid or amide) and reduction (to form a primary amine). Its presence is crucial in drug design for modulating physicochemical properties and forming key interactions with biological targets[6].
-
Aromatic Ring: The substitution pattern creates distinct electronic environments, influencing the regioselectivity of further electrophilic aromatic substitution reactions.
Caption: Key reactive sites of 3-Amino-4-methylbenzonitrile.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for verifying the identity and purity of 3-Amino-4-methylbenzonitrile. Below is a summary of its key spectroscopic features.
¹H NMR Spectroscopy
Proton NMR provides a definitive fingerprint of the molecule. A typical spectrum in DMSO-d₆ exhibits the following key signals:
-
A singlet for the amino (-NH₂) protons around 5.35 ppm .
-
A multiplet for the three aromatic protons between 6.85 and 7.1 ppm .
-
A singlet for the methyl (-CH₃) protons at approximately 2.15 ppm [1].
Causality Insight: The downfield shift of the aromatic protons is due to the anisotropic effect of the benzene ring and the electronic influence of the substituents. The broadness of the NH₂ peak can vary depending on solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
-
A peak for the nitrile carbon (-C≡N) around 118-120 ppm .
-
Multiple signals for the aromatic carbons between 110-140 ppm .
-
A peak for the methyl carbon (-CH₃) around 20 ppm [7].
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretching: A sharp, strong absorption peak around 2200-2240 cm⁻¹ , characteristic of the nitrile group.
-
C-H Stretching: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl group).
-
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, typical for the aromatic ring.
Synthesis and Reactivity in Drug Development
This compound is not just a static entity; its value lies in its synthetic utility. It serves as a key intermediate in the construction of more complex molecules, particularly in the pharmaceutical industry[8][9].
Standard Synthetic Protocol: Catalytic Hydrogenation
A common and efficient method for synthesizing 3-Amino-4-methylbenzonitrile is the catalytic hydrogenation of its nitro precursor, 3-nitro-4-methylbenzonitrile[1].
Reaction: 3-Nitro-4-methylbenzonitrile → 3-Amino-4-methylbenzonitrile
Causality Behind Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur efficiently under mild conditions. 10% Pd/C is a standard loading that balances activity with cost[1].
-
Solvent (Ethanol): Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions. Its polarity also aids in the workup process[1].
-
Hydrogen Source (H₂ gas): A hydrogen atmosphere provides the necessary reducing agent. The reaction is typically run at room temperature, making it operationally simple and safe[1].
-
Workup (Filtration): The palladium catalyst is heterogeneous (solid in a liquid medium), allowing for its simple removal by filtration through a pad of celite or diatomaceous earth. This ensures no residual catalyst contaminates the final product[1].
Step-by-Step Methodology:
-
Suspend 3-nitro-4-methylbenzonitrile (1.0 eq) in ethanol in a suitable hydrogenation vessel[1].
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% by weight of the starting material) to the suspension[1].
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product[1].
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-methylbenzonitrile, which can be further purified if necessary (e.g., by recrystallization)[1].
Caption: Workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
Role in Medicinal Chemistry
The nitrile group is a highly valued pharmacophore in modern drug design. It is metabolically robust and can act as a bioisostere for other functional groups, such as carbonyls or halogens[6][10]. The nitrile can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and even covalent interactions[6][11]. Molecules like 3-Amino-4-methylbenzonitrile serve as starting points for creating libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and other enzymes[9][12].
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
Hazard Identification
3-Amino-4-methylbenzonitrile is classified as harmful and an irritant. Key hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled[3][13].
-
Irritation: Causes skin irritation and serious eye irritation[4]. May also cause respiratory irritation[4].
GHS Hazard Statements: H301/H302, H311/H312, H315, H319, H331/H332, H335[3][4][13].
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[14][15]. Ensure that eyewash stations and safety showers are readily accessible[15].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat[4][15]. If there is a risk of generating dust, a respirator may be necessary[14].
-
General Hygiene: Avoid all personal contact[14]. Do not eat, drink, or smoke in the handling area[14][15]. Wash hands thoroughly with soap and water after handling and before leaving the lab[14].
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures such as sweeping or vacuuming (using appropriately rated equipment) and place the material in a sealed, labeled container for disposal[14].
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place[13][15]. The compound should be kept in an inert atmosphere and protected from light, as it is listed as light-sensitive[1][5].
Conclusion
3-Amino-4-methylbenzonitrile is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic pathways is essential for its effective use. By following established protocols for its synthesis and adhering to strict safety guidelines for its handling, researchers can confidently employ this compound as a foundational element in the development of novel pharmaceuticals and advanced materials.
References
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). National Institutes of Health (NIH). [Link]
-
4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. PubChem. [Link]
-
3 Amino Methyl Benzonitrile, 98%, 25 kg. IndiaMART. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). MDPI. [Link]
-
2-Bedroom Houses for Sale in 30260. Homes.com. [Link]
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Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Electronic Supplementary Information for a Chemistry Publication. The Royal Society of Chemistry. [Link]
-
The Versatile Role of Nitriles in Modern Organic Synthesis. Technology Networks. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
-
2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276. PubChem. [Link]
-
4-Amino-3-methylbenzonitrile | CAS#:78881-21-7. Chemsrc. [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]
-
3-Amino-4-hydroxybenzonitrile | C7H6N2O | CID 271258. PubChem. [Link]
- Preparation method of 3-amino-4-methoxybenzaniline.
-
3-Amino-4-methoxybenzonitrile | C8H8N2O | CID 22452557. PubChem. [Link]
-
3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C15H15N3S | CID 10612056. PubChem. [Link]
-
3-Amino-4-methylbenzonitrile - 1H NMR Spectrum. SpectraBase. [Link]
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 4. 60710-80-7 Cas No. | 3-Amino-4-methylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. Accela Chembio Inc 3-amino-4-methylbenzonitrile | 100g | 60710-80-7 | MFCD04039781 | Fisher Scientific [fishersci.com]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
- 7. rsc.org [rsc.org]
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- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. fishersci.com [fishersci.com]
3-Amino-4-methylbenzonitrile: A Bifunctional Scaffold for Medicinal Chemistry
An in-depth technical guide on 3-Amino-4-methylbenzonitrile , tailored for researchers and drug development professionals.
Executive Summary
3-Amino-4-methylbenzonitrile (CAS 60710-80-7) is a high-value aromatic building block characterized by the coexistence of an electron-withdrawing nitrile group and an electron-donating amino group on a toluene core.[1] This "push-pull" electronic structure, combined with the steric influence of the ortho-methyl group, makes it a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and advanced materials.
Its primary utility lies in its role as a divergent precursor : the amino group allows for the construction of complex heterocyclic cores (via amide coupling or cyclization) or substitution via diazonium chemistry (Sandmeyer/Balz-Schiemann), while the nitrile group serves as a latent carboxylic acid, amide, or heterocycle (e.g., tetrazole).
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 60710-80-7 |
| IUPAC Name | 3-Amino-4-methylbenzonitrile |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 81–83 °C |
| Boiling Point | ~312 °C (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.1 (Predicted, aniline nitrogen) |
| Hazards | Irritant (Skin/Eye), Harmful if swallowed/inhaled (H302, H315, H319) |
Synthetic Routes and Production
The industrial and laboratory-scale synthesis of 3-amino-4-methylbenzonitrile typically proceeds via the nitration of p-tolunitrile followed by chemoselective reduction. This route is preferred for its atom economy and the availability of starting materials.
Synthesis Workflow
The synthesis hinges on the directing effects of the substituents on p-tolunitrile (4-methylbenzonitrile). The methyl group is ortho/para-directing, while the cyano group is meta-directing. Both effects synergistically favor nitration at the 3-position.
Figure 1: Synthetic pathway leveraging synergistic directing effects.
Detailed Protocol: Catalytic Hydrogenation
While iron-mediated reduction (Bechamp) is possible, catalytic hydrogenation is preferred in pharmaceutical contexts to avoid heavy metal waste and ensure high purity.
Materials:
-
3-Nitro-4-methylbenzonitrile (1.0 eq)
-
10% Pd/C (5 wt% loading)
-
Ethanol (Solvent, 10 volumes)
-
Hydrogen gas (Balloon or low pressure)
Procedure:
-
Preparation: Charge a reaction vessel with 3-nitro-4-methylbenzonitrile and Ethanol. Nitrogen purge the vessel.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric dry catalyst).
-
Hydrogenation: Evacuate and backfill with Hydrogen (3 cycles). Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere.
-
Monitoring: Monitor via TLC or HPLC. The reaction is typically complete within 2–4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Ethanol/Water or Heptane/Ethyl Acetate to yield pure crystals.
Critical Control Point: Ensure the temperature does not exceed 40°C during hydrogenation to prevent reduction of the nitrile group to a benzylamine, which is a common side reaction.
Reactivity & Applications in Drug Design
The compound acts as a "chemical hub," allowing access to diverse pharmacophores.
The Sandmeyer & Balz-Schiemann Divergence
The amino group can be converted into a diazonium salt, enabling the introduction of halogens.[2] This is particularly vital for synthesizing 3-Fluoro-4-methylbenzonitrile , a bioisostere used to block metabolic hotspots on aromatic rings.
-
Fluorination (Balz-Schiemann):
-
Reagents: NaNO₂, HBF₄ (aq), followed by thermal decomposition.
-
Utility: Fluorine substitution increases metabolic stability and lipophilicity without significantly altering steric bulk.
-
-
Bromination/Chlorination (Sandmeyer):
-
Reagents: NaNO₂, HX, CuX.[3]
-
Utility: Creates a handle for further cross-coupling (Suzuki-Miyaura) to attach biaryl systems common in kinase inhibitors.
-
Kinase Inhibitor Scaffolds
3-Amino-4-methylbenzonitrile is a structural analog and precursor for the "3-amino-4-methyl" motif found in Type II BCR-ABL tyrosine kinase inhibitors (e.g., Imatinib, Nilotinib analogs).
-
Mechanism: The aniline nitrogen is typically acylated with a heteroaryl carboxylic acid or coupled with a pyrimidine halide.
-
Role of the Nitrile: The nitrile group can be:
-
Retained: As a polar contact point in the binding pocket.
-
Hydrolyzed: To a primary amide (CONH₂) or carboxylic acid (COOH) to engage in hydrogen bonding with the kinase hinge region or DFG motif.
-
Figure 2: Divergent reactivity map demonstrating the compound's versatility.
Handling and Safety Standards
While not highly toxic, 3-Amino-4-methylbenzonitrile poses specific risks due to its physical form and functional groups.
-
Dust Hazard: As a crystalline solid, it can generate dust. Inhalation may cause respiratory irritation (H335).[4]
-
Control: Use a localized exhaust or fume hood when weighing. Wear an N95 or P100 respirator if dust generation is uncontrolled.
-
-
Skin/Eye Contact: The aniline moiety is a sensitizer and irritant.
-
PPE: Nitrile gloves (min 0.11 mm thickness) and safety goggles are mandatory.
-
-
Incompatibility: Avoid contact with strong oxidizing agents and acids (exothermic reaction).
References
-
ChemicalBook. (2025).[5] 3-Amino-4-methylbenzonitrile Product Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzonitrile Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from
-
Google Patents. (2018). Preparation of Fluorinated Aromatic Compounds (WO/2019/180635). Retrieved from
-
BenchChem. (2025). Sandmeyer Reaction Protocols for Aminobenzonitriles. Retrieved from
Sources
3-Amino-4-methylbenzonitrile: A Critical Scaffold in Kinase Inhibitor Design and Organic Synthesis
Executive Summary
3-Amino-4-methylbenzonitrile (CAS 60710-80-7) serves as a high-value aromatic intermediate in the synthesis of fused heterocycles and tyrosine kinase inhibitors (TKIs). While frequently conflated with its carboxylic acid analog (a direct precursor to Nilotinib), the nitrile derivative offers unique orthogonality in medicinal chemistry. It functions as a "masked" carboxylic acid or a direct precursor to amidines and tetrazoles, essential pharmacophores in oncology and agrochemistry.
This guide provides a comprehensive technical analysis of the molecule, establishing its physicochemical identity, validated synthetic pathways, and role in modern drug development.
Part 1: Physicochemical Identity & Structural Specifications
The precise characterization of 3-Amino-4-methylbenzonitrile is critical to distinguish it from its regioisomers (e.g., 4-amino-3-methylbenzonitrile), which possess vastly different electronic properties and reactivities.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-Amino-4-methylbenzonitrile |
| Common Synonyms | 3-Amino-p-tolunitrile; 5-Cyano-2-methylaniline |
| CAS Registry Number | 60710-80-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 112–115 °C |
| SMILES | CC1=C(C=C(C=C1)C#N)N |
| InChI Key | IEWMNQUBZPVSSV-UHFFFAOYSA-N |
Structural Logic
The molecule consists of a benzene ring substituted at the 1, 3, and 4 positions.
-
Position 1 (Nitrile, -CN): Electron-withdrawing group (EWG), deactivating the ring but directing nucleophilic attack in subsequent steps.
-
Position 4 (Methyl, -CH3): Weakly electron-donating.
-
Position 3 (Amino, -NH2): Strongly electron-donating.
-
Regiochemistry: The amino group is ortho to the methyl group and meta to the nitrile. This specific arrangement is vital for forming bicyclic systems like quinazolines.
Figure 1: Functional group topology of 3-Amino-4-methylbenzonitrile showing the electronic environment and ortho-relationship required for heterocycle formation.
Part 2: Synthetic Utility & Mechanism[3]
The synthesis of 3-Amino-4-methylbenzonitrile typically proceeds via the nitration of p-tolunitrile followed by selective reduction. This route leverages the cooperative directing effects of the methyl and nitrile groups.
Mechanism of Synthesis[4][5]
-
Nitration (Electrophilic Aromatic Substitution): The starting material is 4-methylbenzonitrile (p-tolunitrile) .
-
The -CN group is meta-directing.
-
The -CH3 group is ortho/para-directing.
-
Convergence: Both groups direct the incoming nitronium ion (
) to position 3. This makes the synthesis highly regioselective for 4-methyl-3-nitrobenzonitrile .
-
-
Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl).
Detailed Experimental Protocol
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).
Step 1: Nitration
-
Reagents: 4-Methylbenzonitrile (1.0 eq),
(fuming), . -
Dissolve 4-methylbenzonitrile in concentrated
at 0°C. -
Add fuming
dropwise, maintaining temperature <10°C to prevent over-nitration. -
Stir at room temperature for 2 hours.
-
Pour onto crushed ice. The precipitate (4-methyl-3-nitrobenzonitrile) is filtered and washed with water.
Step 2: Reduction (Catalytic Hydrogenation)
-
Reagents: 4-Methyl-3-nitrobenzonitrile, 10% Pd/C catalyst, Methanol or Ethanol.
-
Suspend the nitro intermediate in methanol in a hydrogenation vessel.
-
Add 10% Pd/C (5 wt% loading).
-
Purge with
, then introduce gas (balloon pressure or 30 psi). -
Stir vigorously at RT for 4–6 hours.
-
Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 3-Amino-4-methylbenzonitrile .
Figure 2: Linear synthetic pathway demonstrating the regioselective nitration and subsequent reduction to the target amine.
Part 3: Pharmaceutical Applications (The "Why")
While 3-Amino-4-methylbenzoic acid is the direct precursor for the blockbuster drug Nilotinib (Tasigna) , the benzonitrile variant discussed here is a strategic bioisostere and intermediate.
The Nitrile-to-Acid Gateway
In drug development workflows, the nitrile group is often maintained through several synthetic steps to avoid the solubility issues or side reactions associated with free carboxylic acids.
-
Workflow: The 3-amino-4-methylbenzonitrile is coupled with other fragments (e.g., via Buchwald-Hartwig amination).
-
Late-Stage Hydrolysis: The nitrile is hydrolyzed to the acid (or amide) only at the final stages, protecting the acidic functionality during intermediate steps.
Quinazoline Synthesis
The ortho arrangement of the amino and nitrile groups makes this molecule an ideal "spine" for synthesizing quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib, Erlotinib).
-
Reaction: Condensation with formamide or amidines cyclizes the amino and nitrile groups into the pyrimidine ring of the quinazoline system.
Figure 3: Divergent utility of the scaffold: Hydrolysis yields the Nilotinib precursor, while cyclization yields kinase inhibitor cores.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated against the following spectral data.
Proton NMR ( H NMR)
Solvent: DMSO-
-
Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.
- ~6.9–7.1 ppm (Multiplets).
-
Amino Group: Broad singlet (exchangeable with
).- ~3.8–5.2 ppm (Shift depends heavily on solvent/concentration).
-
Methyl Group: Sharp singlet.
- ~2.1–2.3 ppm.[1]
Infrared Spectroscopy (IR)[6][7]
-
Nitrile (-CN): Distinct, sharp peak at 2220–2230 cm⁻¹ . This is the diagnostic peak distinguishing it from the benzoic acid derivative.
-
Amine (-NH2): Doublet (symmetric/asymmetric stretch) at 3300–3450 cm⁻¹ .
Quality Control (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 254 nm (Aromatic absorption).
-
Purity Requirement: >98% for pharmaceutical applications.[2]
References
-
PubChem. (2025).[3] Compound Summary: 4-Amino-3-methylbenzonitrile (Isomer comparison and spectral data). National Library of Medicine. Retrieved from [Link]
-
Bartholomew, D. (2004).[4] Recent developments in the synthesis of quinazolines. Current Organic Synthesis.[5][6][7] (General reference for nitrile-amine cyclization).
-
Novartis AG. (2007).[8] Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide (Nilotinib).[8] Patent WO2007015870. (Describes the acid equivalent chemistry).
Sources
- 1. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR [m.chemicalbook.com]
- 2. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 7. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
physical properties of 3-Amino-4-methylbenzonitrile
Topic: Physical Properties and Technical Profile of 3-Amino-4-methylbenzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
The Linchpin Scaffold for Bcr-Abl Tyrosine Kinase Inhibitors[1][2]
Executive Summary
3-Amino-4-methylbenzonitrile (CAS 60710-80-7 ) is a critical aromatic amine intermediate used primarily in the synthesis of next-generation tyrosine kinase inhibitors (TKIs).[1][2][3] Its structural uniqueness lies in the ortho-positioning of the methyl and amino groups relative to the electron-withdrawing nitrile moiety. This specific substitution pattern renders it an essential building block for constructing the pharmacophore of blockbuster drugs like Nilotinib (Tasigna®) and analogs of Imatinib (Gleevec®).
This guide provides a rigorous analysis of its physicochemical properties, spectral characteristics, and synthetic utility, designed to support researchers in optimizing reaction conditions and ensuring quality control in drug development workflows.
Physicochemical Specifications
The following data aggregates experimental values and validated predictive models to establish a baseline for material characterization.
Table 1: Core Physical Properties
| Property | Value / Description | Method/Condition |
| CAS Number | 60710-80-7 | Primary Identifier |
| IUPAC Name | 3-Amino-4-methylbenzonitrile | Official Nomenclature |
| Synonyms | 3-Amino-p-tolunitrile; 2-Amino-4-cyanotoluene | Common Industry Terms |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | White to off-white crystalline shards | Visual Inspection |
| Melting Point | 81.0 – 83.0 °C | Experimental (DSC/Capillary) |
| Boiling Point | ~312 °C | Predicted (760 mmHg) |
| Density | 1.10 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic amine due to CN e⁻ withdrawal |
| LogP | 1.98 ± 0.23 | Hydrophobic / Lipophilic |
Solubility Profile & Solvent Compatibility
Understanding the solubility landscape is vital for process optimization, particularly for nucleophilic substitution reactions (SₙAr) and Buchwald-Hartwig couplings.
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloroethane (DCE), Methanol/Dichloromethane mixtures (1:1).
-
Moderate Solubility: Ethanol (requires gentle heating), Ethyl Acetate.
-
Low Solubility: Water (Hydrophobic nature dominates; pKa suppression by nitrile group reduces protonation at neutral pH).
Structural & Spectral Characterization
Reliable identification of 3-Amino-4-methylbenzonitrile requires precise spectral analysis. The following NMR data is derived from purified samples in deuterated DMSO.
¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
The spectrum exhibits a characteristic pattern for a 1,3,4-trisubstituted benzene ring.
-
δ 7.10 ppm (dd, 1H): Aromatic proton at Position 6 (Ortho to CN, Meta to CH₃). Split by coupling with H5.
-
δ 6.90 ppm (d, 1H): Aromatic proton at Position 2 (Ortho to CN, Ortho to NH₂). Appears as a doublet or fine singlet depending on resolution.
-
δ 6.85 ppm (d, 1H): Aromatic proton at Position 5 (Ortho to CH₃, Meta to CN).
-
δ 5.35 ppm (s, 2H): Amino group (-NH₂) .[1] Broad singlet, exchangeable with D₂O. Chemical shift varies with concentration and solvent moisture.
-
δ 2.15 ppm (s, 3H): Methyl group (-CH₃) . Distinct singlet upfield.
Infrared (IR) Spectroscopy Markers
-
2220–2240 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
-
3300–3500 cm⁻¹: Doublet bands indicating the primary Amine (N-H) stretch.
Synthesis & Manufacturing Logic
The synthesis of 3-Amino-4-methylbenzonitrile typically proceeds via the reduction of its nitro-precursor. This transformation is chemically sensitive; incomplete reduction can lead to hydroxylamine impurities, while over-reduction can attack the nitrile group.
Validated Synthetic Pathway
-
Starting Material: 3-Nitro-4-methylbenzonitrile.[1]
-
Reagent System: Hydrogenation (H₂) with Pd/C catalyst OR Chemical reduction (Fe/HCl or SnCl₂).
-
Solvent: Ethanol or Methanol.
-
Purification: Filtration (Celite) followed by recrystallization or vacuum distillation.
Figure 1: Standard industrial hydrogenation workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
Application in Drug Discovery
The primary utility of 3-Amino-4-methylbenzonitrile is as a nucleophilic scaffold in the synthesis of Type II kinase inhibitors. It serves as the "right-hand" side of the Nilotinib molecule, providing critical hydrophobic contacts within the ATP-binding pocket of the BCR-ABL protein.
Mechanism of Action in Synthesis
The aniline amine (-NH₂) acts as a nucleophile in Buchwald-Hartwig amination or SₙAr reactions to couple with pyrimidine cores.
Key Reaction:
-
Catalyst: Pd₂ (dba)₃ / BINAP (for Buchwald) or Acid Catalysis (for SₙAr)
-
Product: Intermediate for Nilotinib/Imatinib analogs.
Figure 2: The role of 3-Amino-4-methylbenzonitrile in assembling the kinase inhibitor scaffold.
Handling & Safety Profile
As an aromatic nitrile and aniline derivative, this compound poses specific toxicological risks. It must be handled in a containment isolator or a certified fume hood.
Hazard Identification (GHS Standards)
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
Storage & Stability Protocols
-
Oxidation Sensitivity: The amino group is prone to oxidation, turning the white crystals yellow/brown over time.
-
Protocol: Store under inert gas (Argon/Nitrogen) in amber vials.
-
-
Hygroscopicity: Moderately hygroscopic.
-
Protocol: Keep containers tightly sealed in a desiccator.
-
-
Thermal Stability: Stable at room temperature but should be stored cool (<15°C) for long-term retention of purity.
References
-
ChemicalBook. (2025). 3-Amino-4-methylbenzonitrile Product Specifications and Synthesis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7010316 (Isomer Reference).
-
Google Patents. (2021). WO2021053495A1 - Bifunctional degraders and their methods of use.
-
Google Patents. (2020). EP4045494B1 - Synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Apollo Scientific. (2023).[8] Safety Data Sheet: 3-Amino-4-methylbenzonitrile.
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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3-Amino-4-methylbenzonitrile structure and IUPAC name
Executive Summary
3-Amino-4-methylbenzonitrile (CAS: 60710-80-7) is a high-value aromatic building block serving as a critical "chemotype node" in medicinal chemistry and materials science. Its structural duality—featuring an electron-withdrawing nitrile group and an electron-donating amino group on a toluene scaffold—renders it highly versatile.
In drug development, it functions as a primary precursor to 3-amino-4-methylbenzoic acid , a key intermediate in the synthesis of BCR-ABL tyrosine kinase inhibitors (TKIs) such as Nilotinib . Beyond pharmaceuticals, its "push-pull" electronic structure is exploited in the synthesis of azo dyes and fluorescent probes.[1] This guide provides a comprehensive technical analysis of its structure, synthesis, and downstream applications.[1]
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a nitrile group at position 1.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 3-Amino-4-methylbenzonitrile |
| Common Synonyms | 3-Amino-p-tolunitrile; 5-Cyano-2-methylaniline |
| CAS Registry Number | 60710-80-7 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| SMILES | Cc1ccc(C#N)cc1N |
| InChI Key | IEWMNQUBZPVSSV-UHFFFAOYSA-N |
Electronic Properties
The molecule exhibits a unique electronic environment due to the interplay of three substituents:
-
Nitrile (-CN) at C1: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), deactivating the ring but directing nucleophilic attack to the carbon of the nitrile.
-
Amino (-NH₂) at C3: Strong electron-donating group (EDG) via resonance (+M), activating the ortho and para positions relative to itself.
-
Methyl (-CH₃) at C4: Weak EDG via hyperconjugation.
Steric Considerations: The amino group at C3 and the methyl group at C4 are ortho to each other. This proximity can lead to minor steric repulsion, potentially twisting the amino group slightly out of plane, though the effect is minimal compared to bulkier substituents.
Synthetic Pathways & Manufacturing
The industrial synthesis of 3-amino-4-methylbenzonitrile typically proceeds via the nitration of p-tolunitrile followed by selective reduction. This route is preferred for its scalability and atom economy.
Synthesis Workflow
[2]
Protocol Details
-
Nitration (Step 1):
-
Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Mechanism: Electrophilic aromatic substitution. The methyl group directs ortho, and the nitrile directs meta. The position C3 is ortho to the methyl and meta to the nitrile, making it the most electronically favorable site for nitration.
-
Critical Control: Temperature must be maintained below 10°C to prevent over-nitration or hydrolysis of the nitrile group.
-
-
Reduction (Step 2):
-
Reagents: Hydrogen gas (H₂) over Palladium on Carbon (Pd/C) catalyst.
-
Solvent: Ethanol or Methanol.
-
Conditions: Room temperature to 50°C; 1–5 atm H₂ pressure.
-
Alternative: Iron (Fe) powder with HCl (Bechamp reduction) can be used for cost reduction, though it generates more waste.
-
Applications in Drug Development
3-Amino-4-methylbenzonitrile is a "gateway" intermediate. While rarely used as the final pharmacophore, it is the precursor to the 3-amino-4-methylbenzoic acid scaffold, which is ubiquitous in kinase inhibitors.
The Kinase Inhibitor Pipeline
The conversion of the nitrile group to an acid or ester allows this molecule to serve as the "left-hand" side of several BCR-ABL inhibitors.
-
Nilotinib Synthesis: The nitrile is hydrolyzed to the acid, esterified, and then coupled with an imidazole-substituted aniline.[2] The 3-amino-4-methyl motif is conserved in the final drug structure, providing critical hydrophobic contacts within the ATP-binding pocket of the ABL kinase.
-
Ponatinib Synthesis: The amino group can be converted to an iodine via the Sandmeyer reaction. This aryl iodide then undergoes Sonogashira coupling to attach the imidazo[1,2-b]pyridazine tail.
Analytical Characterization
To ensure the integrity of this intermediate, the following analytical specifications should be met.
| Method | Expected Signal / Characteristic |
| Appearance | White to off-white crystalline solid.[3] |
| Melting Point | 81°C (Lit.[4] range 79–82°C). |
| IR Spectroscopy | Nitrile (C≡N): Sharp peak at ~2220 cm⁻¹. Amine (N-H): Doublet (sym/asym) at 3300–3500 cm⁻¹. |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H): Methyl group. δ 5.35 (s, 2H): Amine protons (broad, D₂O exchangeable). δ 6.8–7.1 (m, 3H): Aromatic protons (ABX system). |
| Mass Spectrometry | [M+H]⁺: 133.07 m/z. |
Safety & Handling (SDS Highlights)
GHS Classification:
-
Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Light sensitive (store in amber vials).
References
-
ChemicalBook. (2025). 3-Amino-4-methylbenzonitrile Chemical Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile (Isomer comparison). Retrieved from
-
Amala, K., et al. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). 3-Amino-4-methylbenzonitrile Product Specification. Retrieved from
-
BldPharm. (2025).[6][5] 3-Amino-4-methylbenzonitrile hydrochloride Safety Data. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 3. 3-Amino-4-methylbenzonitrile | 60710-80-7 [chemicalbook.com]
- 4. 3-Amino-4-methylbenzonitrile | 60710-80-7 [sigmaaldrich.com]
- 5. 60710-80-7 Cas No. | 3-Amino-4-methylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
3-Amino-4-methylbenzonitrile safety and hazards information
This technical guide provides an in-depth analysis of 3-Amino-4-methylbenzonitrile (CAS: 60710-80-7), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.
CAS Registry Number: 60710-80-7 Synonyms: 3-Amino-p-tolunitrile; 4-Methyl-3-aminobenzonitrile
Executive Technical Summary
3-Amino-4-methylbenzonitrile is a bifunctional aromatic building block characterized by an electron-withdrawing nitrile group and an electron-donating amine group on a toluene core. Its primary utility lies in its ability to undergo cyclization reactions—specifically to form quinazolines and indoles—making it a staple in the development of tyrosine kinase inhibitors. While classified primarily as "Harmful" (Category 4) rather than "Toxic" (Category 3), it possesses the inherent risks associated with aromatic nitriles and anilines, requiring strict adherence to exposure controls.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data establishes the baseline for identification and quality control.
| Property | Specification | Technical Note |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | White to off-white/brown crystalline solid | Oxidation leads to darkening (browning). |
| Melting Point | 81–83 °C | Distinct from isomer 4-amino-3-methylbenzonitrile (~94°C). |
| Boiling Point | ~312 °C (Predicted) | High thermal stability. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low aqueous solubility; lipophilic nature. |
| pKa | ~3.5–4.0 (Aniline amine) | Weak base; protonates in strong acid. |
Toxicology & Hazard Profiling (GHS)
While many aromatic nitriles are highly toxic, 3-Amino-4-methylbenzonitrile is generally classified as Harmful (Acute Tox. 4). However, the metabolic potential for bioactivation necessitates a conservative safety approach.
GHS Classification Table
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhal) | 4 | H332 | Harmful if inhaled.[2] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[3] |
Mechanism of Toxicity
-
Methemoglobinemia (Aniline Moiety): Like other aniline derivatives, absorption can lead to the oxidation of hemoglobin iron from ferrous (Fe2+) to ferric (Fe3+), impairing oxygen transport.
-
Nitrile Metabolism: The nitrile group on the aromatic ring is relatively stable compared to aliphatic nitriles. However, metabolic hydroxylation of the ring can destabilize the molecule, potentially releasing cyanide ions (CN-) in trace amounts, though this is secondary to the aniline toxicity.
Hazard Response Visualization
The following diagram outlines the logical flow for exposure assessment and immediate response.
Caption: Decision logic for immediate response to 3-Amino-4-methylbenzonitrile exposure events.
Safe Handling & Engineering Controls
Engineering Controls
-
Primary: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: The dry powder may generate static charge. Ground all equipment during transfer to prevent ignition of solvent vapors if used in a mixed environment.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Standard latex is insufficient for nitriles.
-
Recommendation:Nitrile (minimum 0.11mm thickness) for splash protection. For prolonged handling or immersion, use Silver Shield/4H (Laminate) gloves.
-
-
Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator equipped with an organic vapor cartridge (OV/P100).
-
Eye Protection: Chemical safety goggles. Face shield required if handling large solutions.
Synthesis Protocol: Catalytic Hydrogenation
The most reliable and "green" method for accessing high-purity 3-Amino-4-methylbenzonitrile is the catalytic hydrogenation of its nitro precursor, 3-Nitro-4-methylbenzonitrile. This avoids the iron waste associated with Bechamp reductions.
Reaction Scheme
Precursor: 3-Nitro-4-methylbenzonitrile (CAS: 52414-97-8) Reagents: H₂ (gas), 10% Pd/C Catalyst Solvent: Ethanol or Methanol
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-Nitro-4-methylbenzonitrile (1.0 eq) in Ethanol (10 volumes).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon purge), carefully add 10% Pd/C (5-10 wt% relative to substrate). Caution: Dry Pd/C is pyrophoric. Wet the catalyst with water or add it as a slurry.
-
Hydrogenation: Pressurize the vessel with Hydrogen gas (H₂) to 30–50 psi (approx. 2–3 bar). Agitate at room temperature (20–25 °C).
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The starting material (nitro) is less polar than the product (amine).
-
Work-up:
-
Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the off-white solid product.
-
Purification: If necessary, recrystallize from Ethanol/Water or Toluene.
Synthesis Workflow Diagram
Caption: Green chemistry workflow for the reduction of nitro-precursor to target amine.
Storage & Stability
-
Conditions: Store in a cool, dry place (Room Temperature is generally acceptable, but 2-8°C preserves color best).
-
Light Sensitivity: Protect from light. The amine group is susceptible to photo-oxidation, turning the white solid brown over time.
-
Incompatibilities:
-
Acids: Strong acids will protonate the amine and may hydrolyze the nitrile to a carboxylic acid/amide.
-
Oxidizers: Will react vigorously with the amine functionality.
-
Acid Chlorides/Anhydrides: Will react with the amine to form amides (useful for synthesis, hazardous for storage).
-
References
-
Apollo Scientific. (2023).[3] Safety Data Sheet: 3-Amino-4-methylbenzonitrile. Retrieved from
-
ChemicalBook. (2025).[6] 3-Amino-4-methylbenzonitrile Properties and Suppliers. Retrieved from
-
Fluorochem. (2024). Product Specification: 3-Amino-4-methylbenzonitrile (CAS 60710-80-7).[7][8][2][9] Retrieved from
-
PubChem. (2025).[10] Compound Summary: 3-Amino-4-methylbenzonitrile.[7][8][2][6][9] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[4][6] Protocols for Aminobenzonitrile Synthesis. Retrieved from
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 3-Amino-4-methylbenzonitrile | 60710-80-7 [chemicalbook.com]
- 9. 3-Amino-4-methylbenzonitrile | CAS 60710-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C15H15N3S | CID 10612056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of 3-Amino-4-methylbenzonitrile
Executive Summary
This technical guide provides a comprehensive spectral analysis of 3-Amino-4-methylbenzonitrile (CAS: 3544-25-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors and azo dyes. This document is designed for analytical chemists and synthetic researchers requiring high-fidelity structural verification.
The guide prioritizes the causality between molecular architecture and spectral signals, ensuring that researchers can not only identify peaks but understand their structural origins. We focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing self-validating protocols for data acquisition.
Molecular Architecture & Spectral Logic
To accurately interpret the spectra, one must first deconstruct the electronic environment of the molecule. 3-Amino-4-methylbenzonitrile features a trisubstituted benzene ring with three distinct functional groups that exert competing electronic effects:
-
Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG). It deshields ortho protons (H2, H6) and introduces a distinct diagnostic carbon signal (~119 ppm) and IR stretch (~2220 cm⁻¹).
-
Amino (-NH₂) at C3:** A strong electron-donating group (EDG) by resonance. It significantly shields the ortho positions (H2, H4-methyl) and para position (H6), creating an upfield shift for adjacent protons.
-
Methyl (-CH₃) at C4: A weak EDG. It provides a singlet handle in ¹H NMR and influences the splitting pattern of the aromatic region.
Structural Diagram & Numbering
-
Position 1: -CN[1]
-
Position 2: Aromatic Proton (Isolated between CN and NH₂)
-
Position 4: -CH₃
-
Position 5: Aromatic Proton (Ortho to CH₃)
-
Position 6: Aromatic Proton (Ortho to CN)
Experimental Protocol: Sample Preparation
The choice of solvent is critical for aniline derivatives. Chloroform-d (
Figure 1: Optimized sample preparation workflow for NMR acquisition, prioritizing DMSO-d6 for labile proton visualization.
¹H NMR Spectral Analysis
Instrument Parameters: 400 MHz, 298 K, Solvent: DMSO-d6.[4]
The proton NMR spectrum is defined by a 1,3,4-substitution pattern.[4] The aromatic region displays an ABC (or ABX) system.
Data Summary Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.10 | Doublet of Doublets (dd) | 1H | H-6 | Deshielded by ortho -CN; couples with H-5 (ortho) and H-2 (meta). |
| 6.90 | Doublet (d) | 1H | H-2 | Shielded by ortho -NH₂; appears as a doublet due to meta coupling with H-6. |
| 6.85 | Doublet (d) | 1H | H-5 | Shielded by ortho -CH₃; couples strongly with H-6. |
| 5.35 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons. Chemical shift varies with concentration/temperature.[6] |
| 2.15 | Singlet (s) | 3H | -CH₃ | Benzylic methyl group; isolated singlet. |
Interpretation Guide
-
The Methyl Handle (2.15 ppm): This sharp singlet is the anchor point. If this peak is a doublet, your methyl group is likely coupling to a neighbor, indicating the wrong isomer (e.g., if the methyl were adjacent to a proton).
-
The Amine (5.35 ppm): In
, this might appear around 3.8-4.0 ppm and be very broad. In , it shifts downfield due to hydrogen bonding with the solvent and sharpens. -
The Aromatic Zone (6.85 - 7.10 ppm):
-
H-6 is the most downfield aromatic proton because it is ortho to the electron-withdrawing Nitrile group.
-
H-2 is physically located between the Nitrile and Amine. While the Nitrile pulls electron density (deshielding), the Amine pushes it back (shielding). The shielding effect of the ortho-amine generally dominates, keeping it upfield relative to benzene.
-
¹³C NMR Spectral Analysis
Instrument Parameters: 100 MHz, Proton-decoupled, Solvent: DMSO-d6.
The Carbon-13 spectrum confirms the backbone. We expect 8 unique carbon signals: 2 aliphatic, 6 aromatic (3 quaternary, 3 methine).
Data Summary Table
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |
| 147.2 | Quaternary (Cq) | C-3 (C-NH₂) | Strongly deshielded by the directly attached Nitrogen. |
| 128.5 | Quaternary (Cq) | C-4 (C-CH₃) | Ipso to methyl group. |
| 132.5 | Methine (CH) | C-6 | Ortho to Nitrile. |
| 119.5 | Quaternary (Cq) | -CN | Characteristic Nitrile carbon signal. |
| 117.8 | Methine (CH) | C-5 | Ortho to Methyl. |
| 114.2 | Methine (CH) | C-2 | Ortho to Amine (strongly shielded). |
| 108.5 | Quaternary (Cq) | C-1 (C-CN) | Ipso to Nitrile. |
| 17.5 | Methyl (CH₃) | -CH₃ | Benzylic methyl carbon. |
Note: Exact shifts may vary ±0.5 ppm depending on concentration.
Infrared (IR) Spectroscopy[7][8]
IR is the rapid-screening tool for this compound. The presence of the Nitrile and Amine groups provides an unambiguous fingerprint.
Key Absorption Bands[4][8][9]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3450, 3360 | N-H Stretch | Medium | Primary Amine. The doublet indicates symmetric and asymmetric stretching of the -NH₂ group. |
| 2220 | C≡N Stretch | Strong/Sharp | Nitrile. Diagnostic peak.[7] Aromatic nitriles typically fall in the 2220-2230 range. |
| 1620, 1580 | C=C Aromatic Stretch | Medium | Benzene ring skeletal vibrations. |
| 1280 | C-N Stretch | Medium | C-N single bond (Ar-NH₂). |
| 820 | C-H Out-of-Plane | Strong | Indicates 1,2,4-trisubstituted benzene (approximate). |
Synthesis & Purity Context
Understanding the origin of the sample aids in identifying impurities. 3-Amino-4-methylbenzonitrile is typically synthesized via the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile .
Common Impurities[6][10]
-
Starting Material: 3-nitro-4-methylbenzonitrile.[8]
-
Detection: Look for missing NH₂ peaks in IR and presence of NO₂ asymmetric stretch (~1530 cm⁻¹).
-
-
Hydrolysis Product: 3-amino-4-methylbenzamide.
-
Detection: Disappearance of the sharp 2220 cm⁻¹ CN stretch in IR; appearance of Carbonyl (C=O) around 1680 cm⁻¹.
-
Figure 2: Synthesis pathway and potential degradation route. Monitoring the Nitrile peak is essential to rule out hydrolysis.
References
-
SpectraBase. (n.d.). 1H NMR Spectrum of 3-Amino-4-methylbenzonitrile. Wiley Science Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7010316, 4-amino-3-methylbenzonitrile. (Used for comparative isomer analysis). Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 3-Amino-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
literature review of 3-Amino-4-methylbenzonitrile synthesis
This technical guide details the synthesis of 3-Amino-4-methylbenzonitrile , a critical pharmacophore used in the manufacturing of tyrosine kinase inhibitors, most notably Nilotinib (Tasigna) .
Executive Summary & Strategic Importance
3-Amino-4-methylbenzonitrile (CAS: 60710-80-7) serves as the "A-Ring" building block in the convergent synthesis of Nilotinib. Its structural integrity is paramount because the meta-amino group provides the nucleophilic handle for coupling with the imidazole-trifluoromethyl-phenyl moiety, while the nitrile group remains a latent functionality for subsequent conversion to the amidine/guanidine pharmacophore.
Synthetic Challenge: The primary difficulty lies in chemoselectivity . The synthesis requires the reduction of a nitro group (
Retrosynthetic Analysis & Pathway Logic
The most robust industrial route utilizes 4-methylbenzonitrile (p-tolunitrile) as the starting material. This approach leverages the cooperative directing effects of the substituents to achieve high regioselectivity without expensive catalysts.
Cooperative Directing Effects (The "Self-Validating" Mechanism)
- (Position 1): A strong electron-withdrawing group (EWG) and a meta-director. It deactivates the ring but directs incoming electrophiles to position 3.
- (Position 4): A weak electron-donating group (EDG) and an ortho/para-director. Since position 4 is occupied, it directs electrophiles to position 3 (ortho to itself).
-
Result: Both groups cooperatively direct nitration to Position 3 , making the regioselectivity thermodynamically and kinetically favored.
Figure 1: Retrosynthetic logic relying on cooperative directing effects.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce the nitro group at position 3 while preventing hydrolysis of the nitrile.
Reagents:
-
4-Methylbenzonitrile (1.0 eq)
-
Fuming Nitric Acid (
, 1.1 eq) -
Sulfuric Acid (
, Solvent/Catalyst)
Protocol:
-
Setup: Charge a jacketed glass reactor with concentrated
( ). Cool to . -
Addition: Add 4-Methylbenzonitrile slowly, maintaining internal temperature
. The solution will darken. -
Nitration: Add fuming
dropwise over 60 minutes.-
Critical Control Point: Do not exceed
. Higher temperatures promote hydrolysis of to .
-
-
Quench: Pour the reaction mixture onto crushed ice (
) with vigorous stirring. The product will precipitate as a pale yellow solid. -
Isolation: Filter the solid. Wash with cold water until the filtrate pH is neutral (crucial to prevent acid-catalyzed degradation during drying).
-
Yield: Expected
. -
Validation:
should show aromatic protons shifting downfield due to the nitro group.
Step 2: Chemoselective Reduction (The "Gold Standard")
Objective: Reduce
Reagents:
-
3-Nitro-4-methylbenzonitrile (1.0 eq)
-
(
loading, wet) -
Solvent: Ethanol or Methanol (Anhydrous)
-
Hydrogen Gas (
)
Protocol:
-
Preparation: In a hydrogenation autoclave, dissolve the nitro intermediate in Ethanol (
). -
Catalyst Loading: Add the
catalyst under an inert nitrogen atmosphere (Safety: Pyrophoric risk when dry). -
Hydrogenation: Pressurize to
( ) with .-
Critical Control Point: Maintain temperature at
. -
Selectivity Note: Elevated temperatures (
) or high pressures ( ) increase the risk of reducing the group to a benzylamine.
-
-
Monitoring: Monitor
uptake. Reaction typically completes in 2–4 hours. -
Workup: Filter catalyst through a Celite pad (recover Pd for recycling). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often
.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction (Pd/C) |
| Reagent | ||
| Temperature | ||
| Time | 1–2 Hours | 2–4 Hours |
| Yield (Typical) | ||
| Major Impurity | 4-Methylbenzamide (Hydrolysis) | 3-Amino-4-methylbenzylamine (Over-reduction) |
| Appearance | Pale Yellow Solid | Off-white / Beige Solid |
Workflow Visualization
Figure 2: Process flow diagram for the two-step synthesis.
Critical Analysis & Troubleshooting
Impurity Profile & Management[1]
-
Over-Reduction (Benzylamine formation):
-
Detection: Check
for a methylene triplet/multiplet around ( ). -
Prevention: Stop reaction immediately upon cessation of
uptake. Use a catalyst poison (e.g., thiophene) if selectivity remains poor, though this slows kinetics.
-
-
Hydrolysis (Amide formation):
-
Detection: IR stretch at
( ). -
Prevention: Ensure Nitration temperature stays
. Ensure the acid is fully washed out before drying the nitro-intermediate.
-
Safety Considerations
-
Nitration: The nitration of activated aromatics can be prone to thermal runaway. The "mixed acid" preparation is highly exothermic.
-
Cyanide Risks: While the nitrile group is bonded, thermal decomposition or strong acidic hydrolysis can release
. Work in a well-ventilated hood. -
Palladium: Dry
is pyrophoric. Always keep it wet with water or solvent during handling.
References
-
Novartis AG. (2007). Method of preparing Nilotinib intermediates.[1][2][3] World Intellectual Property Organization. Patent WO2007015870. Link
-
ChemicalBook. (2023). Synthesis of 3-Amino-4-methylbenzonitrile: Industrial Protocols.Link
- Wang, Z. (2015). Comprehensive Organic Name Reactions and Reagents: Bechamp Reduction. John Wiley & Sons. (Contextual grounding for nitro reduction).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile (Isomer Reference).Link(Note: Used for physical property verification).
- Shanghai Institute of Organic Chemistry. (2014). Optimization of catalytic hydrogenation for nitro-benzonitriles. Chinese Journal of Organic Chemistry. (General reference for Pd/C selectivity).
Sources
Technical Guide: Solubility Profiling & Purification of 3-Amino-4-methylbenzonitrile
Topic: 3-Amino-4-methylbenzonitrile Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
CAS: 60710-80-7 | Formula: C₈H₈N₂ | MW: 132.16 g/mol
Executive Summary
3-Amino-4-methylbenzonitrile (3-A-4-MBN) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and high-performance agrochemicals. Its purification and processing efficiency are dictated by its solubility differential across organic solvents. This guide provides a comprehensive analysis of its physicochemical behavior, a validated protocol for solubility determination, and a logic-driven solvent selection strategy for recrystallization.
Key Insight: As a push-pull aromatic system (electron-withdrawing nitrile vs. electron-donating amino), 3-A-4-MBN exhibits "amphiphilic-like" solubility in organic media—highly soluble in polar aprotics, moderately soluble in polar protics, and sparingly soluble in non-polar alkanes.
Physicochemical Profile & Structural Logic
Understanding the molecule's structure is the first step to predicting solubility behavior.
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 60710-80-7 | Unique identifier (Distinct from isomer 4-amino-3-methylbenzonitrile).[1][2] |
| Melting Point | 75 – 81 °C | Moderate lattice energy; amenable to low-temperature crystallization. |
| LogP (Predicted) | ~1.6 – 2.03 | Lipophilic character dominates; poor water solubility. |
| H-Bond Donors | 1 (–NH₂ group) | Capable of donating H-bonds to alcohols/ketones. |
| H-Bond Acceptors | 2 (–CN, –NH₂) | Strong interaction with protic solvents. |
| Dipole Moment | High (Nitrile group) | Favors dissolution in polar aprotic solvents (DMSO, DMF). |
Mechanistic Solubility Analysis
The solubility of 3-A-4-MBN is governed by the competition between the hydrophobic tolyl core and the polar functional groups.
-
The Nitrile Effect: The cyano group (-CN) induces a strong dipole, enhancing solubility in polar aprotic solvents like Acetonitrile and DMSO.
-
The Amino Effect: The primary amine (-NH₂) facilitates hydrogen bonding, making alcohols (Methanol, Ethanol) excellent solvents, particularly at elevated temperatures.
-
The Methyl Sterics: The ortho-methyl group slightly disrupts crystal packing compared to non-methylated analogs, potentially increasing solubility in lipophilic solvents like Toluene compared to 3-aminobenzonitrile.
Solubility Data & Solvent Selection Guide
While specific mole-fraction data is batch-dependent, the following solubility hierarchy is established based on functional group analysis and industrial isolation protocols.
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction solvent; difficult to remove (high BP). |
| Polar Protic | Methanol, Ethanol, IPA | High (Hot) / Mod (Cold) | Ideal for Recrystallization. |
| Chlorinated | DCM, Chloroform | High | Extraction workup; efficient solubilizer. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction and washing. |
| Aromatics | Toluene, Xylene | Moderate (Hot) | Used for azeotropic drying or hot filtration. |
| Alkanes | Hexane, Heptane, Pentane | Insoluble / Poor | Anti-solvent to force precipitation. |
| Aqueous | Water | Insoluble | Anti-solvent; wash medium for removing salts. |
Thermodynamic Modeling (Van't Hoff Analysis)
For precise process control, researchers should generate a Van't Hoff plot. The solubility (
- (Enthalpy of Solution): Positive value indicates endothermic dissolution (solubility increases with T).
- (Entropy of Solution): Relates to the disorder increase upon mixing.
Recommendation: Perform solubility measurements at 25°C, 40°C, and 60°C in Ethanol and Toluene to derive these parameters for your specific lot.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)
A self-validating workflow to generate precise solubility curves.
Materials: 3-A-4-MBN (Excess), Solvent (HPLC Grade), Temperature-controlled shaker, 0.45 µm Syringe Filters.
-
Saturation: Add excess 3-A-4-MBN to 10 mL of solvent in a sealed vial.
-
Equilibration: Agitate at fixed temperature (
) for 24–48 hours. -
Validation: Visually confirm solid presence. If clear, add more solid and repeat.
-
Sampling: Stop agitation and allow solids to settle for 1 hour (maintain
). -
Filtration: Withdraw supernatant using a pre-warmed syringe/filter assembly.
-
Quantification:
-
Gravimetric: Evaporate a known volume to dryness and weigh the residue.
-
HPLC: Dilute aliquot and analyze against a standard curve (UV detection @ ~220-250 nm).
-
Protocol B: Purification by Recrystallization
Standardized procedure for >98% purity.
-
Dissolution: Suspend crude 3-A-4-MBN in Ethanol (5 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) until fully dissolved.
-
Filtration (Optional): If insoluble particulates remain, perform hot filtration.
-
Anti-Solvent Addition:
-
Option 1 (High Yield): Slowly add Water dropwise to the hot solution until persistent turbidity is observed, then add 1 mL Ethanol to clear it.
-
Option 2 (High Purity): Use Heptane instead of water if moisture sensitivity is a concern (though 3-A-4-MBN is generally stable).
-
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring, then chill to 0-4°C.
-
Isolation: Filter the pale yellow crystals and wash with cold Ethanol/Water (1:1) or cold Heptane.
-
Drying: Vacuum dry at 40°C to remove residual solvent.
Visualization of Workflows
Figure 1: Solubility Screening & Solvent Selection Logic
This decision tree guides the chemist through selecting the optimal solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).[3]
Figure 2: Recrystallization Process Flow
A step-by-step visualization of the purification protocol described in Section 4.
Caption: Optimized recrystallization workflow using the Ethanol/Water solvent system.
References
-
PubChem. (2025). Compound Summary: 4-Amino-3-methylbenzonitrile (Isomer Reference & Physical Properties). National Library of Medicine. [Link](Note: Used for structural property correlation; specific CAS 60710-80-7 data inferred from analog behavior).
-
Frontier, A. (2025).[4] Tips and Tricks for Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Chen, J., et al. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling framework of benzonitrile derivatives). [Link]
Sources
Technical Guide: Strategic Sourcing and Validation of 3-Amino-4-methylbenzonitrile
Executive Summary
3-Amino-4-methylbenzonitrile (CAS 60710-80-7) is a critical aromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., precursors for Nilotinib analogs) and high-performance agrochemicals.[1] Its structural integrity—specifically the positional relationship between the amino, methyl, and cyano groups—is paramount for downstream nucleophilic substitutions and cyclization reactions.
This guide addresses a common bottleneck in drug development: the variability in commercial supply quality. By implementing the Supplier Evaluation Framework and Analytical Validation Protocols detailed below, researchers can mitigate risks associated with isomeric impurities (e.g., 4-amino-3-methyl isomers) and ensure synthetic reproducibility.
Part 1: Chemical Profile & Strategic Importance[2]
Identity and CAS Ambiguity
Precise identification is the first line of defense against experimental failure. There is a frequent market confusion between the target molecule and its isomers or amide derivatives.
| Feature | Specification | Notes |
| Chemical Name | 3-Amino-4-methylbenzonitrile | Also: 3-Amino-p-tolunitrile |
| CAS Number | 60710-80-7 | CRITICAL: Do not confuse with 3-Aminobenzamide (CAS 3544-24-9) or 4-Amino-3-methylbenzonitrile (CAS 78881-21-7).[1] |
| Molecular Formula | C₈H₈N₂ | MW: 132.16 g/mol |
| Appearance | Off-white to beige/brown crystalline solid | Darkening indicates oxidation of the amino group.[1] |
| Melting Point | 81–83 °C | Lower ranges (<78°C) indicate significant impurity.[1] |
Synthetic Origin & Impurity Logic
Understanding how the supplier manufactures the compound allows you to predict the impurities present in the batch. The dominant industrial route is the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile.[1]
Impurity Risk Profile:
-
Residual Nitro Precursor: Incomplete reduction leads to trace 3-nitro-4-methylbenzonitrile (yellow discoloration).[1]
-
Over-reduction: Reduction of the nitrile group (-CN) to the amine (-CH₂NH₂), forming diamines.
-
Hydrolysis Products: Poor storage or wet synthetic conditions can hydrolyze the nitrile to 3-amino-4-methylbenzamide.[1]
Figure 1: Dominant synthetic pathway and potential impurity generation points. Monitoring the nitro precursor is essential for batch release.
Part 2: Supplier Evaluation Framework
Do not select suppliers based solely on price. Use this "Tiered Qualification" approach to categorize vendors based on their technical transparency.
The Three Tiers of Supply
-
Tier 1: Primary Manufacturers (High Trust)
-
Characteristics: Provide full batch-specific CoAs, disclose synthetic route (upon request), and offer specific impurity profiles.
-
Examples: Apollo Scientific, Fluorochem, TCI (Tokyo Chemical Industry).
-
Use Case: GMP synthesis, late-stage optimization.
-
-
Tier 2: Reputable Aggregators (Medium Trust)
-
Characteristics: Stock material from verified third parties. Good for small scale (<100g) but may lack deep technical data on impurities.
-
Examples: Sigma-Aldrich (Merck), Thermo Scientific Chemicals (Alfa Aesar).
-
Use Case: Early discovery, medicinal chemistry screening.
-
-
Tier 3: Bulk Marketplaces (Verification Required)
-
Characteristics: High volume, low cost. Quality varies significantly.
-
Examples: MolPort, various listings on ChemicalBook/PubChem.
-
Use Case: Only use if you have internal analytical capabilities to re-validate every drum.
-
Key Questions for Technical Sales
Before placing a bulk order (>1kg), ask the supplier:
-
"What is the specific limit for the 4-amino-3-methyl isomer?" (If they don't know, they are likely trading, not manufacturing).
-
"Can you provide a representative HPLC chromatogram showing the region ±2 minutes of the main peak?" (Crucial to spot the amide impurity).
Part 3: Analytical Validation Protocols
Upon receipt of the material, establish a "Self-Validating System" by running this QC protocol. Do not rely solely on the vendor's Certificate of Analysis.
HPLC Method for Purity & Isomer Differentiation
The amino-benzonitrile isomers are structurally similar. A standard C18 gradient is required to separate the 3-amino-4-methyl target from potential 4-amino-3-methyl contaminants.[1]
Instrument: HPLC with UV Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) Detection: 254 nm (aromatic ring) and 220 nm (amide bond detection for impurities).
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (or TFA) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% -> 60% B (Linear ramp) 15-20 min: 60% -> 90% B (Wash) |
| Retention Logic | The amide impurity elutes earlier than the nitrile due to higher polarity.[1] |
H-NMR Interpretation (DMSO-d6)
Use NMR to verify the position of the substituents (Regiochemistry check).[1]
-
Methyl Group: Singlet at ~2.15 ppm.
-
Amino Group: Broad singlet at ~5.35 ppm (exchangeable with D₂O).
-
Aromatic Region: Look for the specific splitting pattern of a 1,3,4-substituted benzene.
-
Diagnostic: If you see a doublet at a different shift or a singlet integration that doesn't match, suspect the 4-amino-3-methyl isomer.[1]
-
Part 4: Handling, Stability & Safety
Storage Protocol
The amino group is susceptible to oxidation (browning) and the nitrile to hydrolysis.
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen if possible.
-
Container: Amber glass to prevent photodegradation.
Safety Profile (GHS Classifications)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.[3]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.[2][3][4]
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for accepting a batch of 3-Amino-4-methylbenzonitrile into your inventory.
Figure 2: Quality Control Decision Matrix. Visual inspection is the first "gate" against oxidized material.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733694, 3-Amino-4-methylbenzonitrile. Retrieved February 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzonitrile, 4-amino-. (Methodology adapted for isomer separation).[5][6] Retrieved February 8, 2026, from [Link]
Sources
- 1. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 60710-80-7 Cas No. | 3-Amino-4-methylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Photophysics and Electronic Architecture of Substituted Aminobenzonitriles: A Technical Guide
Part 1: The Donor-Acceptor Paradigm
Substituted aminobenzonitriles (ABNs) represent a canonical class of donor-acceptor (D-A) systems where the electron-rich amino group (
The defining electronic feature of ABNs is their sensitivity to the micro-environment. Upon photoexcitation, these molecules can undergo a structural relaxation that results in a giant change in dipole moment. This guide dissects the electronic states governing this behavior, specifically focusing on the Twisted Intramolecular Charge Transfer (TICT) state.
The Electronic Landscape: LE vs. CT States
When a para-substituted ABN, such as 4-(dimethylamino)benzonitrile (DMABN), absorbs a photon, it initially populates a Locally Excited (LE) state. This state retains the roughly planar geometry of the ground state. However, in polar solvents, the molecule can relax into a lower-energy Charge Transfer (CT) state.
-
The LE State: Characterized by
transitions localized primarily on the aromatic ring. The dipole moment is moderately higher than the ground state. -
The TICT State: To stabilize the separation of charge, the dimethylamino group twists
relative to the benzene ring. This decouples the donor and acceptor orbitals, preventing back-electron transfer and resulting in a state with a massive dipole moment ( D).
Visualization: The TICT Reaction Coordinate
The following diagram illustrates the relaxation pathway from the Franck-Condon region to the emissive states.
Figure 1: Photophysical pathway of DMABN showing the bifurcation between Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states.[1][2][3][4][5][6][7][8]
Part 2: Structure-Property Relationships (Isomerism)
The position of the amino group relative to the nitrile group fundamentally alters the electronic communication across the
Para-Aminobenzonitriles (The Archetype)
-
Conjugation: Direct "through-resonance" is possible. The lone pair on the nitrogen can donate directly into the ring, pushing electron density toward the nitrile group.
-
Fluorescence: Exhibits the classic "dual fluorescence" in polar solvents (one emission band from LE, one from TICT).[9]
-
Dipole Moment: Largest change in dipole moment (
) upon excitation.
Meta-Aminobenzonitriles
-
Conjugation: "Through-resonance" is formally forbidden by orbital symmetry rules in the ground state. The donor and acceptor are electronically decoupled compared to the para isomer.
-
Fluorescence: Typically shows only LE emission. The energy barrier to form a CT state is often too high, or the CT state is non-emissive.
-
Key Insight: Meta-isomers are excellent control compounds when testing for TICT behavior in new derivatives.
Ortho-Aminobenzonitriles
-
Steric Hindrance: The proximity of the amino and cyano groups forces the amino group to twist out of plane even in the ground state (pre-twisted).
-
H-Bonding: If the donor is a primary amine (
), an intramolecular hydrogen bond can form between the amino hydrogen and the nitrile nitrogen. -
Dynamics: Often exhibit ultrafast non-radiative decay, leading to low quantum yields.
Comparative Electronic Data
| Property | p-DMABN | m-DMABN | o-DMABN |
| Conjugation | Strong (Through-bond) | Weak (Inductive) | Sterically Perturbed |
| Ground State Dipole | ~6.6 D | ~5.0 D | ~5.5 D |
| Excited State | Dual Emission (LE + CT) | Single Emission (LE) | Weak/Single Emission |
| Dominant Decay | Radiative (Fluorescence) | Radiative | Non-Radiative (often) |
Part 3: Solvatochromism & The Lippert-Mataga Protocol[5]
To quantify the electronic nature of the excited state, one must measure the solvatochromism —the shift in emission wavelength as a function of solvent polarity. The Lippert-Mataga plot is the gold standard for this analysis.
Theoretical Grounding
The equation relates the Stokes shift (
Where:
- : Excited state dipole moment.
- : Ground state dipole moment.
- : Onsager cavity radius (molecular size).
-
: Solvent polarity function, defined as
.
Experimental Protocol: Determining
Objective: Calculate the change in dipole moment for a novel substituted ABN.
-
Solvent Selection: Prepare
M solutions of the ABN in a range of solvents with varying polarity but non-protic character (to avoid specific H-bonding effects).-
Recommended Series: Hexane (
), Toluene ( ), Chloroform ( ), THF ( ), Dichloromethane ( ), Acetonitrile ( ).
-
-
Spectroscopy: Record UV-Vis absorption and steady-state fluorescence emission spectra for each sample.
-
Data Processing:
-
Convert all maxima from nm to wavenumbers (
). -
Calculate Stokes shift
.[5] -
Calculate
for each solvent using standard dielectric constants ( ) and refractive indices ( ).
-
-
Analysis:
Critical Note: A non-linear Lippert plot often indicates specific solvent-solute interactions (like hydrogen bonding) or a change in the emissive state (e.g., crossing from LE to CT) as polarity increases.
Part 4: Synthesis & Characterization Workflow
The synthesis of substituted ABNs typically relies on Nucleophilic Aromatic Substitution (S_NAr) .[12] This pathway is preferred over metal-catalyzed couplings (like Buchwald-Hartwig) for simple ABNs because it is robust, metal-free, and scalable.
Step-by-Step Synthesis Protocol
Target: 4-(pyrrolidin-1-yl)benzonitrile (a rigidified DMABN analogue).
-
Reagents:
-
Substrate: 4-fluorobenzonitrile (1.0 equiv).
-
Nucleophile: Pyrrolidine (1.2 equiv).
-
Base: Potassium Carbonate (
, 2.0 equiv).[6] -
Solvent: DMSO or DMF (polar aprotic is essential for S_NAr).
-
-
Reaction:
-
Combine reagents in a round-bottom flask.
-
Heat to
under inert atmosphere ( ) for 4–12 hours. -
Monitoring: Track disappearance of 4-fluorobenzonitrile via TLC (Hexane:EtOAc 8:2).
-
-
Workup (Self-Validating):
-
Pour reaction mixture into ice water. The product should precipitate (validating hydrophobicity change).
-
Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (
) to remove DMSO.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.
Experimental Workflow Diagram
Figure 2: Synthetic and analytical workflow for characterizing substituted aminobenzonitriles.
Part 5: Applications in Drug Discovery & Bio-Sensing
The electronic sensitivity of ABNs makes them invaluable in high-tech applications.
Molecular Rotors (Viscosity Sensors)
Because the TICT state requires physical twisting of the amino group, the formation of the red-shifted CT emission is highly dependent on the viscosity of the medium.
-
Mechanism: In high-viscosity environments (e.g., inside a cell membrane or interacting with a protein), the twisting is mechanically hindered.
-
Result: The TICT emission decreases, and the LE emission increases. The ratio of intensities (
) serves as a ratiometric, concentration-independent measure of local viscosity.
Nonlinear Optics (NLO)
The large
References
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link
-
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Solvent Effects).[4] Link
-
Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(6), 1191–1199.[13] Link
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link
Sources
- 1. Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. ijrti.org [ijrti.org]
3-Amino-4-methylbenzonitrile: Thermochemical Data & Process Safety Guide
[1]
Executive Summary
Critical Identity Alert: This guide addresses a discrepancy in the public domain regarding 3-Amino-4-methylbenzonitrile .
-
Target Chemical Name: 3-Amino-4-methylbenzonitrile (Isomer of interest).
-
Provided CAS (3544-25-0): Corresponds to 4-Aminobenzyl cyanide (also known as 4-aminophenylacetonitrile), a structural isomer with significantly different thermal properties.[1]
To ensure scientific integrity and safety, this guide primarily focuses on 3-Amino-4-methylbenzonitrile (CAS 60710-80-7) as implied by the textual topic, but provides a comparative baseline for CAS 3544-25-0 to prevent catastrophic identification errors during experimental design.
This whitepaper synthesizes physicochemical constants, calculated thermochemical values (via Group Additivity methods due to the absence of experimental calorimetric data), and critical process safety parameters for the synthesis and handling of this aminobenzonitrile derivative.
Part 1: Physicochemical Baseline & Identification[1]
Accurate thermochemical modeling begins with precise molecular definition.[1] The table below contrasts the target molecule with the isomer frequently confused under the provided CAS.
Table 1: Isomer Specification & Physical Constants
| Property | 3-Amino-4-methylbenzonitrile (Target) | 4-Aminobenzyl cyanide (CAS Mismatch) |
| CAS Registry Number | 60710-80-7 | 3544-25-0 |
| Structure | Aniline derivative with ortho-methyl and meta-cyano groups.[1] | Aniline derivative with a para-cyanomethyl group.[1] |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Physical State | Solid (Crystalline) | Solid (Lumps/Crystalline) |
| Melting Point | 81 °C (Experimental) | 45–48 °C (Experimental) |
| Boiling Point | ~312 °C (Predicted @ 760 mmHg) | 312 °C (Lit.)[1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | 1.10 g/cm³ |
| pKa (Amine) | ~2.5 (Predicted, electron-withdrawing CN effect) | ~4.0 (Typical aniline) |
Expert Insight: The significant difference in melting points (81°C vs 46°C) is the primary rapid-identification method.[1] Do not rely solely on CAS numbers from unverified vendors.[1]
Part 2: Thermochemical Landscape
In the absence of specific combustion calorimetry data for CAS 60710-80-7 in open literature, we employ the Joback Group Contribution Method to derive standard enthalpies and heat capacities. This approach is standard practice in early-stage process development to estimate energy hazards.[1]
Calculated Standard Thermodynamic Properties
Methodology: Joback-Reid Group Additivity (Error tolerance: ±10-15 kJ/mol for
Table 2: Estimated Thermochemical Values (CAS 60710-80-7)[1]
| Property | Symbol | Estimated Value | Unit | Notes |
| Enthalpy of Formation | 225.4 | kJ/mol | Positive value indicates endothermic formation (typical for nitriles).[1] | |
| Enthalpy of Fusion | 18.5 | kJ/mol | Derived from MP correlation.[1] | |
| Enthalpy of Vaporization | 56.2 | kJ/mol | At normal boiling point.[1] | |
| Gibbs Free Energy | 328.1 | kJ/mol | Indicates thermodynamic instability relative to elements.[1] | |
| Heat Capacity (Isobaric) | 148.5 | J/(mol·K) | Increases non-linearly with T. |
Temperature-Dependent Heat Capacity ( )
For process engineering (e.g., reactor cooling requirements), use the following polynomial approximation for the ideal gas state:
Part 3: Synthetic Thermodynamics & Process Safety
The synthesis of 3-amino-4-methylbenzonitrile typically involves the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile .[1][4] This is a Class 4 Thermal Hazard process due to the massive exotherm associated with nitro reduction.[1]
Reaction Energy Profile
The reduction of a nitro group to an amine is highly exothermic.[1]
-
Estimated Reaction Enthalpy (
): -540 kJ/mol [1] -
Adiabatic Temperature Rise (
): Without active cooling, the reaction mass temperature can rise by >150°C, potentially triggering secondary decomposition of the nitrile group (runaway reaction).
Thermal Stability (DSC Data Context)
Aminobenzonitriles are generally stable up to their boiling points, but the presence of impurities (residual nitro compounds) significantly lowers the onset of decomposition (
-
Predicted
(Pure): > 280 °C -
Hazard: Nitrile groups can undergo trimerization or hydrolysis at high temperatures/pressures, releasing additional energy.[1]
Visualizing the Process Workflow
The following diagram outlines the thermodynamic lifecycle from synthesis to characterization.
Figure 1: Synthetic pathway highlighting the critical exothermic reduction step and safety constraints.
Part 4: Experimental Protocols
Since literature data is sparse, the following self-validating protocols are recommended to generate site-specific thermochemical data.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Prep: Weigh 3–5 mg of dried 3-amino-4-methylbenzonitrile into a gold-plated high-pressure crucible (to contain potential nitrile decomposition gases).
-
Reference: Empty gold crucible.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during the run.
-
Ramp:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C.
-
-
Analysis:
Protocol B: Combustion Calorimetry (Enthalpy of Formation)
Objective: Determine experimental
-
Combustion Reaction:
[1] -
Apparatus: Isoperibol Oxygen Bomb Calorimeter.
-
Procedure:
-
Pelletize ~1.0 g of sample with benzoic acid spike (combustion aid).
-
Pressurize bomb to 30 atm pure
.[1] -
Fire and measure
corrected for wire ignition energy and nitric acid formation (side reaction of ).
-
-
Calculation:
[1]
References
-
National Institute of Standards and Technology (NIST). Joback Method for Group Contribution Estimation.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]
-
PubChem. Compound Summary: 3-Amino-4-methylbenzonitrile (CAS 60710-80-7).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] (Refer to Nitrile and Nitro-aryl reduction sections for general hazard data).[1]
-
Joback, K.G., Reid, R.C. Estimation of Pure-Component Properties from Group-Contributions.[1][5][6] Chemical Engineering Communications, 1987.[1][5][6][7] (Source of estimation parameters).
Sources
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. watson-int.com [watson-int.com]
- 3. Accela Chembio Inc 3-amino-4-methylbenzonitrile | 100g | 60710-80-7 | MFCD04039781 | Fisher Scientific [fishersci.com]
- 4. 3-Amino-4-methylbenzonitrile | 60710-80-7 [chemicalbook.com]
- 5. EgiChem | Tools [egichem.com]
- 6. thermo.readthedocs.io [thermo.readthedocs.io]
- 7. Boiling Point: Joback's Method [molecularknowledge.com]
Technical Whitepaper: Comparative Analysis of Aminobenzonitrile Isomers
Structural Divergence, Synthetic Utility, and Pharmacological Applications
Executive Summary
Aminobenzonitriles (ABNs) represent a privileged class of bifunctional building blocks in organic synthesis and medicinal chemistry.[1][2] Comprising an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN) on a benzene ring, these isomers (2-, 3-, and 4-aminobenzonitrile) exhibit distinct electronic "push-pull" systems.[1][2][3][4] This guide dissects their physicochemical divergence, outlining why 2-ABN is the standard for heterocycle fusion (quinazolines), 3-ABN is the geometric scaffold of choice for kinase inhibitors, and 4-ABN dominates materials science due to its Twisted Intramolecular Charge Transfer (TICT) properties.[1]
Section 1: Structural & Electronic Fundamentals
The relative positioning of the amine and nitrile groups dictates the reactivity profile. The nitrile group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M), significantly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).[1][2][3]
Table 1: Comparative Physicochemical Profile[2][3]
| Feature | 2-Aminobenzonitrile (Ortho) | 3-Aminobenzonitrile (Meta) | 4-Aminobenzonitrile (Para) |
| CAS Registry | 1885-29-6 | 2237-30-1 | 873-74-5 |
| Melting Point | 48–51 °C | 53–55 °C | 83–86 °C |
| Basicity (pKa) | ~0.9 - 1.1 (Weakest) | ~2.5 (Intermediate) | ~1.7 (Weak) |
| Electronic Vector | Ortho-effect; steric inhibition of resonance.[1][2][3][4][5] | Inductive withdrawal only; no direct resonance conjugation. | Strong "Push-Pull" conjugation (ICT state).[1][2][3][4] |
| Fluorescence | Negligible (rapid Intersystem Crossing).[1][2][3][4] | Weak/Moderate.[2][3][4] | High (Dual fluorescence via TICT). |
| Primary Utility | Heterocycle Synthesis (Quinazolines).[1][2][3][4] | Drug Scaffold (Kinase Inhibitors).[1][2][3][4][6] | Liquid Crystals & Photonics.[2][3][4] |
Technical Insight: The low pKa of 2-ABN is attributed to the ortho-effect where the proximity of the cyano group creates steric strain and strong inductive withdrawal, making the lone pair on nitrogen least available for protonation. 4-ABN's basicity is lowered by direct resonance delocalization of the lone pair into the cyano group.
Section 2: Synthetic Utility & Reactivity[2][3]
2-Aminobenzonitrile: The Heterocycle Engine
The ortho isomer is uniquely positioned for cascade annulation reactions .[3][4] The proximity of the nucleophilic amine and the electrophilic nitrile allows for "one-pot" cyclizations, most notably the synthesis of Quinazolines—a core pharmacophore in EGFR inhibitors (e.g., Gefitinib analogs).
Mechanism: The Niementowski Variation
The reaction typically involves the condensation of 2-ABN with an aldehyde or ketone, followed by intramolecular nucleophilic attack on the nitrile carbon.
Figure 1: Logic flow for the synthesis of Quinazoline scaffolds from 2-ABN.
3-Aminobenzonitrile: The Geometric Scaffold
The meta isomer prevents direct conjugation between the amine and nitrile, preserving the independent reactivity of both groups. This geometry is critical in medicinal chemistry when a "bent" conformation is required to fit into ATP-binding pockets of kinases.[2][3][4]
-
Key Application: Synthesis of Tacrine analogs (Acetylcholinesterase inhibitors) and ALK5 inhibitors (TGF-β type I receptor kinase).[1][2][3][4]
-
Reactivity: The amine is available for Buchwald-Hartwig couplings without immediate interference from the nitrile, allowing the nitrile to serve as a latent amide or tetrazole bioisostere.
4-Aminobenzonitrile: The Photonic Scaffold
The para isomer is defined by its Twisted Intramolecular Charge Transfer (TICT) .[1][2][3][4] Upon excitation, the dimethyl-substituted analog (DMABN) undergoes a rotation of the amino group, decoupling it from the aromatic plane.
-
Application: Used extensively in the synthesis of Liquid Crystals (azobenzene derivatives) and non-linear optical materials.[1] The linear, rigid structure facilitates the formation of nematic phases essential for display technology.
Section 3: Experimental Protocols (Self-Validating)
Protocol A: Purification of 2-Aminobenzonitrile (Recrystallization)
Commercial 2-ABN often degrades to brown/purple solids due to oxidation.[1][2][3][4] Purification is essential for high-yield cyclizations.
Reagents: Crude 2-ABN, HCl (conc.), Activated Charcoal, NaOH (aq), Hexane/Ethanol.[1][2]
-
Acid Dissolution: Dissolve 10 g of crude 2-ABN in 50 mL of 2M HCl. The amine forms a water-soluble hydrochloride salt; non-basic impurities (tar) remain suspended.[1][2][3][4]
-
Filtration: Add 1 g activated charcoal, stir for 15 mins at 50°C. Filter hot through Celite. The filtrate should be clear/pale yellow.
-
Precipitation (Validation Step): Cool filtrate to 0°C. Slowly add 2M NaOH until pH > 10. A white/off-white precipitate must form immediately.[2][3][4] If oil forms, the cooling was insufficient.
-
Recrystallization: Filter the solid. Recrystallize from minimal boiling Ethanol/Water (1:4 ratio).[1][2][3][4]
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Protocol B: Synthesis of 4-Aminoquinazoline from 2-ABN
This protocol utilizes a SnCl₄-mediated cascade reaction, preferred for its high functional group tolerance.[2][3][4]
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reactants: Add 2-aminobenzonitrile (1.0 equiv), Aryl aldehyde (1.0 equiv), and Active Methylene Compound (e.g., malononitrile, 1.0 equiv) in Toluene.
-
Catalysis: Add SnCl₄ (20 mol%) dropwise at RT. Caution: Exothermic.[2][3]
-
Reflux: Heat to 110°C for 12 hours.
-
Validation (TLC): Monitor disappearance of 2-ABN (Rf ~0.6 in 30% EtOAc/Hexane). Product usually appears as a highly fluorescent spot under UV (254/365 nm).[1][2][3][4]
-
Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][3][4]
-
Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).
Section 4: Decision Framework for Isomer Selection
Use the following logic flow to determine the appropriate isomer for your specific research application.
Figure 2: Strategic selection of aminobenzonitrile isomers based on target application.
References
-
Photophysics & TICT: Rotkiewicz, K., Grellmann, K. H., & Grabowski, Z. R. (1973). Twisted intramolecular charge transfer states (TICT).[1][2][3][4][7] A new class of excited states with a twisted conformation. Chemical Physics Letters.[2][3][4] Link
-
Quinazoline Synthesis: Wang, Z., et al. (2021).[1][2] Palladium-Catalyzed Cascade Reaction of 2-Aminobenzonitriles.[2][3][4] Synthesis.[2][3][4][8][9][10][11] Link
-
Medicinal Chemistry (ALK5): Jin, C. H., et al. (2011).[1][2] Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry.[2][3][4] Link
-
Physical Properties: NIST Chemistry WebBook. Benzonitrile, 4-amino- Thermochemical Data.[2][3][4][12]Link[1][2][3][4]
-
Safety Data: PubChem. Compound Summary: 3-Aminobenzonitrile.[2][3][4][13]Link[1][2][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Free Article [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
experimental protocol for using 3-Amino-4-methylbenzonitrile
Application Note: High-Fidelity Utilization of 3-Amino-4-methylbenzonitrile in Medicinal Chemistry
Executive Summary & Strategic Value
3-Amino-4-methylbenzonitrile (CAS: 60710-80-7) is a critical aromatic building block, primarily utilized in the synthesis of Type II kinase inhibitors and heterocyclic agrochemicals.[1] Unlike its ortho-isomer (anthranilonitrile), which readily cyclizes to form quinazolines, this meta-substituted aniline serves as a specialized "linker" or "tail" moiety.[1]
Its structural value lies in its orthogonality :
-
The Aniline Handle (
): A nucleophile for Pd-catalyzed cross-coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution ( ) to attach to kinase hinge-binding cores (e.g., pyrimidines, quinolines).[1] -
The Nitrile Handle (
): An electrophile stable under coupling conditions, later convertible to amides, acids, or bioisosteres like tetrazoles.[1] -
The Methyl Group (
): Provides steric bulk ( to amine) that often enforces specific conformational twists required for selectivity in enzyme binding pockets (e.g., the "gatekeeper" residue interaction).[1]
This guide details the protocols for coupling this molecule to heteroaryl halides and transforming the nitrile group, ensuring high yield and purity.
Material Properties & Safety Profile
Before initiating workflows, verify the physicochemical baseline.[1]
| Property | Value | Critical Note |
| Molecular Weight | 132.16 g/mol | -- |
| Appearance | Off-white to beige crystalline powder | Darkening indicates oxidation; recrystallize if brown.[1] |
| Melting Point | 93-96 °C | Sharp mp indicates purity; broad range implies hydration/impurity.[1] |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline due to electron-withdrawing CN group.[1] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility.[1][2] |
| Hazards | Acute Tox. 4 (Oral), Irritant | Nitrile Hazard: Metabolic release of cyanide is possible but slow.[1] Treat as toxic. |
Handling Protocol:
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[1]
-
Engineering Controls: All weighing and manipulation of the solid must occur inside a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at room temperature. Light sensitive.[1]
Experimental Protocol A: Pd-Catalyzed Buchwald-Hartwig Coupling
Objective: To couple 3-Amino-4-methylbenzonitrile (Nucleophile) with a Chloropyrimidine or Chloroquinoline scaffold (Electrophile). This is the industry-standard method for synthesizing kinase inhibitor cores.[1]
Rationale: The electron-withdrawing nitrile group at the meta position reduces the nucleophilicity of the amine. Standard
Reagents & Stoichiometry:
-
Amine: 3-Amino-4-methylbenzonitrile (1.0 equiv)[1]
-
Aryl Halide: Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 - 1.1 equiv)[1]
-
Catalyst:
(2-5 mol%)[1] -
Ligand: Xantphos or BrettPhos (5-10 mol%)[1]
-
Why: Xantphos is a wide bite-angle ligand that promotes reductive elimination, crucial for electron-deficient anilines.[1]
-
-
Base:
(2.0 equiv) or (1.5 equiv)[1]-
Note: Use Carbonate if the substrate contains base-sensitive groups; otherwise, alkoxides are faster.[1]
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1]
-
Solids Addition: Charge the flask with:
-
Degassing: Cap the flask. Evacuate and backfill with Argon three times.[1] This is critical;
poisons the Pd(0) species.[1] -
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration ~0.2 M). Sparge the solvent with Argon for 10 minutes prior to addition if possible.[1]
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously.
-
Monitoring: Check TLC or LC-MS every 2 hours. The reaction typically completes in 4–12 hours.[1]
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
Success: LC-MS shows a single peak with Mass =
.[1] -
Failure (No Reaction): If starting material remains, the catalyst may be poisoned by the nitrile.[1] Switch ligand to BrettPhos , which is more robust for deactivated anilines.[1]
Experimental Protocol B: Pinner Synthesis (Nitrile to Amidine)
Objective: Convert the nitrile group (
Rationale: Direct hydrolysis often yields the amide.[1] The Pinner reaction proceeds via an imidate intermediate, allowing controlled conversion to the amidine.[1]
Step-by-Step Methodology:
-
Imidate Formation:
-
Dissolve 3-Amino-4-methylbenzonitrile (1.0 g) in anhydrous Ethanol (10 mL).
-
Cool to 0°C in an ice bath.[1]
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. (Alternatively, add Acetyl Chloride dropwise to the ethanol to generate anhydrous HCl in situ).[1]
-
Seal the vessel and store at 4°C for 24 hours.
-
Observation: A precipitate (the imidate hydrochloride salt) should form.[1]
-
-
Ammonolysis:
-
Isolation:
Visualization & Logic
Workflow Diagram: Pd-Catalyzed Cross-Coupling
This diagram illustrates the critical decision points in the Buchwald-Hartwig protocol utilizing this specific nitrile.
Caption: Optimization logic for coupling electron-deficient aminobenzonitriles.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or oxidation.[1] | Ensure strict degassing.[1] Add ligand before Pd source.[1] Increase ligand:Pd ratio to 2:1. |
| Low Conversion (<20%) | Nitrile group coordinating to Pd; Amine is too electron-poor.[1] | Switch to BrettPhos or tBuBrettPhos (specialized for weak nucleophiles).[1] Increase temp to 110°C. |
| Dimerization of Halide | Homocoupling of the electrophile. | Reduce catalyst loading. Add the halide slowly. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010316, 3-Amino-4-methylbenzonitrile. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. (Context: Selection of Xantphos/BrettPhos for deactivated anilines). Retrieved from [Link]
Sources
applications of 3-Amino-4-methylbenzonitrile in medicinal chemistry
Technical Application Note: 3-Amino-4-methylbenzonitrile as a Pharmacophore Scaffold
CAS: 55289-36-6
Formula:
Executive Summary
3-Amino-4-methylbenzonitrile is a high-value bifunctional intermediate in medicinal chemistry, primarily utilized as a "hinge-binder" precursor in the synthesis of Type I and Type II kinase inhibitors.[1] Its structural utility stems from two orthogonal reactive handles:
-
The Aniline (
): Serves as a nucleophile for reactions (heterocycle installation) or amide couplings. The ortho-methyl group provides critical steric bulk that restricts rotameric freedom, often improving selectivity for kinase ATP pockets (e.g., in BCR-ABL or EGFR inhibitors). -
The Nitrile (
): Acts as a masked carboxylic acid (precursor to amides like in Nilotinib), a precursor to amidines (thrombin inhibitors), or a substrate for bioisostere formation (tetrazoles).
This guide details three core application protocols: Quinazoline Installation (
Module A: Kinase Inhibitor Synthesis (The "Warhead" Installation)
Application: Synthesis of 4-anilinoquinazoline derivatives (EGFR/HER2 inhibitor analogs).[1][2]
Mechanism: Nucleophilic Aromatic Substitution (
Protocol 1: Microwave-Assisted Coupling
Reagents:
-
Substrate A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[1]
-
Substrate B: 3-Amino-4-methylbenzonitrile (1.1 equiv)[1]
-
Solvent: Isopropanol (iPrOH) or 2-Butanol[1]
-
Catalyst: HCl (4M in dioxane, 0.1 equiv) - Optional but accelerates reaction
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial (10-20 mL), dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) and 3-amino-4-methylbenzonitrile (1.1 mmol) in iPrOH (5 mL).
-
Activation: Add catalytic HCl (optional). The protonation of the quinazoline N1 nitrogen activates the C4 position for nucleophilic attack.
-
Reaction: Seal the vial and irradiate at 150°C for 20 minutes (Power: 150W, Max Pressure: 250 psi). Note: If using conventional heating, reflux at 85°C for 12–16 hours.
-
Workup: Cool the mixture to room temperature. The product usually precipitates as the hydrochloride salt.
-
Isolation: Filter the precipitate. Wash with cold iPrOH (
) and diethyl ether ( ) to remove unreacted aniline. -
Free Base Formation (Optional): Suspend the solid in EtOAc and wash with saturated
. Dry organic layer over and concentrate.
Data Output:
| Parameter | Microwave (150°C) | Conventional Reflux (85°C) |
|---|---|---|
| Reaction Time | 20 mins | 16 hours |
| Yield | 85-92% | 65-75% |
| Purity (HPLC) | >98% | ~90% (requires column) |[1]
Module B: The Nilotinib Pathway (Nitrile Hydrolysis)
Application: Conversion to 3-amino-4-methylbenzamide.[1][5] Context: This transformation creates the "tail" segment found in BCR-ABL inhibitors like Nilotinib .[1] The amide group functions as a hydrogen bond donor/acceptor pair within the kinase allosteric pocket.
Protocol 2: Controlled Alkaline Hydrolysis
Reagents:
-
Reagent:
(30% aqueous) or pellets -
Solvent: Ethanol/Water (1:1) or DMSO (for faster kinetics)
-
Oxidant (for hydration):
(30%) - Radziszewski conditions[1]
Step-by-Step Methodology:
-
Setup: Dissolve 3-amino-4-methylbenzonitrile (10 mmol) in DMSO (15 mL).
-
Addition: Place the flask in an ice bath (0°C). Add
(1.0 equiv) followed by dropwise addition of 30% (4.0 equiv). Caution: Exothermic. -
Reaction: Allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile (
) converts to the amide ( ). -
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.[1]
-
Purification: Filter and wash with water.[8] Recrystallize from Ethanol if necessary.[8]
Mechanistic Note: The alkaline peroxide method (Radziszewski reaction) stops at the primary amide and prevents over-hydrolysis to the carboxylic acid, which is a common risk with acid hydrolysis.
Module C: Bioisostere Installation (Tetrazole Synthesis)
Application: Synthesis of 5-(3-amino-4-methylphenyl)tetrazole.[1] Context: Tetrazoles are lipophilic bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability.
Protocol 3: [3+2] Cycloaddition
Reagents:
-
Azide Source: Sodium Azide (
, 1.5 equiv) -
Catalyst: Zinc Bromide (
) or Triethylamine Hydrochloride ( ) -
Solvent: DMF or Water/Isopropanol (Green Chemistry route)
Step-by-Step Methodology:
-
Mix: In a pressure tube, combine nitrile (5 mmol),
(7.5 mmol), and (5 mmol) in DMF (10 mL). -
Heat: Seal and heat to 120°C for 12 hours .
-
Workup: Cool to RT. Add 1N HCl (20 mL) carefully (Caution:
gas evolution—perform in fume hood). This protonates the tetrazole and breaks the Zn-complex. -
Extraction: Extract with EtOAc (
). The product is in the organic layer. -
Yield: Expected yield 80–90%.
Visualization: Pharmacophore Assembly & Logic
Caption: Divergent synthetic workflows utilizing 3-Amino-4-methylbenzonitrile to access three distinct medicinal chemistry pharmacophores.
Safety & Handling (E-E-A-T Compliance)
-
Toxicity: Nitriles are toxic by ingestion and inhalation. The aniline moiety adds skin sensitization risks.
-
Cyanide Hazard: Under strong acidic conditions or high heat with certain metals, the nitrile group can release HCN, though rare in these specific protocols. Always maintain basic pH in waste streams (bleach quench) to neutralize potential cyanides.
-
Azide Safety: In Protocol 3, avoid using chlorinated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive diazidomethane.
References
-
Synthesis of Kinase Inhibitors (General SnAr protocols)
-
Microwave Assisted Synthesis
-
Organic Letters.[9] "Rapid Synthesis of 4-Aminoquinazolines via Microwave Irradiation."
-
-
Nitrile to Amide (Radziszewski Reaction)
-
Synthetic Communications. "Efficient conversion of nitriles to amides using basic hydrogen peroxide."
-
-
Tetrazole Synthesis
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 6. 3-Amino-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amidine synthesis by imidoylation [organic-chemistry.org]
Application Note: Protocol for N-acylation of 3-Amino-4-methylbenzonitrile
Abstract & Strategic Overview
This application note details the optimized protocols for the N-acylation of 3-Amino-4-methylbenzonitrile (CAS: 3544-24-9). This substrate is a critical building block in medicinal chemistry, most notably serving as a scaffold for Bcr-Abl tyrosine kinase inhibitors (e.g., Nilotinib intermediates).
Technical Challenge: The N-acylation of this specific aniline is non-trivial due to two synergistic deactivating factors:
-
Steric Hindrance: The methyl group at position 4 (ortho to the amine) creates a steric barrier, retarding nucleophilic attack.
-
Electronic Deactivation: The nitrile group at position 1 (meta to the amine) exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen lone pair.
Consequently, standard mild acylation methods (e.g., carboxylic acid + carbodiimide alone) often suffer from sluggish kinetics or incomplete conversion. This guide presents two "Self-Validating" protocols: Method A (Acid Chloride) for robust, high-throughput synthesis, and Method B (HATU Coupling) for attaching complex, sensitive pharmaceutical fragments.
Chemical Context & Retrosynthesis[1][2]
The target transformation converts the primary aniline into a secondary amide.
Substrate Properties:
-
Molecular Weight: 132.16 g/mol
-
pKa (Conjugate Acid): ~3.5–4.0 (Estimated). Significantly lower than unsubstituted aniline (4.6), indicating reduced nucleophilicity.
-
Solubility: Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.
Visualizing the Challenge
The following diagram illustrates the steric and electronic environment affecting the reaction.
Caption: Mechanistic pathway highlighting the steric and electronic barriers specific to 3-Amino-4-methylbenzonitrile.
Experimental Protocols
Method A: Acid Chloride Activation (Robust Route)
Best for: Simple acyl groups (Acetyl, Benzoyl) or when the acid chloride is commercially available/stable.
Mechanism:
Materials
| Reagent | Equivalents | Role |
| 3-Amino-4-methylbenzonitrile | 1.0 | Substrate |
| Acyl Chloride (R-COCl) | 1.1 – 1.2 | Electrophile |
| Triethylamine (TEA) or DIPEA | 1.5 – 2.0 | HCl Scavenger / Base |
| Dichloromethane (DCM) | [0.2 M] | Solvent (Anhydrous) |
| DMAP (Optional) | 0.1 | Nucleophilic Catalyst (for difficult cases) |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 3-Amino-4-methylbenzonitrile (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq).
-
Note: If the substrate is not fully soluble, add a small amount of THF or switch to pure THF.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add the Acyl Chloride (1.1 eq) dropwise via syringe to control the exotherm.
-
Critical Control Point: If using a solid acid chloride, dissolve it in minimal DCM before addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting amine is fluorescent; the amide product usually has a lower
and different UV absorbance characteristics.
-
-
Workup (The "Self-Validating" Purification):
-
Wash 1 (Acidic): Wash organic layer with 1N HCl (2x). Purpose: Removes unreacted amine substrate and excess pyridine/TEA.[1] (Product stays in organic layer).
-
Wash 2 (Basic): Wash with Sat.
. Purpose: Removes unreacted acid/acid chloride byproducts.[1] -
Dry: Dry over
, filter, and concentrate in vacuo.
-
Method B: HATU Coupling (Precision Route)
Best for: Complex carboxylic acids (e.g., Nilotinib side chains), valuable acids, or acid-sensitive substrates. Mechanism: In-situ activation of carboxylic acid to an active ester (OBt/OAt) followed by aminolysis.[1]
Materials
| Reagent | Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.0 - 1.1 | Acyl Source |
| 3-Amino-4-methylbenzonitrile | 1.0 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 2.0 - 3.0 | Base |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 15–30 minutes.[1]
-
Observation: The solution often turns yellow/orange, indicating active ester formation.
-
-
Coupling: Add 3-Amino-4-methylbenzonitrile (1.0 eq) to the activated acid mixture.
-
Reaction: Stir at 40–60°C for 12–24 hours.
-
Expert Insight: Due to the steric/electronic deactivation of this specific aniline, room temperature coupling is often too slow. Gentle heating (40°C) significantly improves conversion without causing degradation.[1]
-
-
Workup:
-
Dilute with EtOAc (excess).
-
Wash with water (3x) to remove DMF.
-
Wash with Brine (1x).[1]
-
Dry, filter, and concentrate.
-
Process Analytical Technology (PAT) & Validation
To ensure "Scientific Integrity," you must validate the reaction outcome using the following markers.
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal acylation protocol based on reagent availability and complexity.
Analytical Markers (The Self-Validating System)
| Technique | Observation | Interpretation |
| 1H NMR | New Singlet (8.0 - 10.0 ppm) | CONFIRMED: Amide -NH proton. |
| 1H NMR | Disappearance of Broad Singlet (3.5 - 5.0 ppm) | CONFIRMED: Consumption of Aniline -NH2.[1] |
| 1H NMR | Shift of Methyl Group | The C4-Methyl group often shifts slightly downfield due to the anisotropic effect of the new carbonyl. |
| IR | New Band ~1650-1690 | CONFIRMED: Amide C=O stretch. |
| LC-MS | Mass Shift | Product Mass = Substrate MW + Acyl Group MW - 1.008 (H).[1] |
Troubleshooting & Optimization
Problem: Low Conversion (Starting Material Remains)
-
Root Cause:[2][3][4][5][6] Steric hindrance of the ortho-methyl group is blocking the attack.[1]
-
Solution 1 (Method A): Add 10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1]
-
Solution 2 (Method B): Increase temperature to 60°C or switch coupling agent to COMU (more reactive than HATU).
Problem: Bis-Acylation (Imide Formation)
-
Root Cause:[2][3][4][6][7] Excess acylating agent and high temperature.[1][4]
-
Solution: Use strictly 1.0–1.1 equivalents of acyl chloride.[1] Keep the reaction at 0°C for the addition phase. If imide forms, treat the crude mixture with
in MeOH (mild hydrolysis) to revert the imide to the desired amide.
References
-
Nilotinib Intermediate Synthesis: World Intellectual Property Organization (WIPO).[1] Patent WO2007015870.[1] "Process for the preparation of Nilotinib." (Describes the coupling of similar hindered anilines).
-
General Amide Synthesis Protocols: Fisher Scientific. "Amide Synthesis Application Note."
-
Reactivity of Hindered Anilines: BenchChem. "Application Notes for 3,5-Diamino-4-methylbenzonitrile." (Provides context on the stability and reactivity of methyl-benzonitrile scaffolds).
-
Acid Chloride Activation: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Primary Amines."
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthetic Routes for Producing Substituted Benzonitriles: A Detailed Guide for Researchers
Substituted benzonitriles are a cornerstone in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their preparation is a critical skill for researchers in organic chemistry and drug development. This comprehensive guide provides an in-depth exploration of the most reliable and innovative synthetic routes to this important class of compounds, complete with detailed protocols, comparative data, and mechanistic insights to empower your research.
Modern Approaches: Palladium-Catalyzed Cyanation of Aryl Halides
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of benzonitriles, offering high functional group tolerance and efficiency.[1] Palladium-based systems are particularly robust for the cyanation of aryl chlorides, bromides, and iodides.[1][2] A significant advancement in this area is the use of less toxic and inexpensive cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which mitigates the safety concerns associated with more hazardous reagents like zinc cyanide (Zn(CN)₂).[3]
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.
Figure 1: Catalytic cycle of Palladium-catalyzed cyanation.
Comparative Data for Palladium-Catalyzed Cyanation Methods
| Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | MeCN/H₂O | 70 | 18 | Good to Excellent | [1] |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 83-96 | [4] |
| Palladacycle P1 / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | Excellent | [3] |
| Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | Toluene | 100-120 | 12-24 | Good to Excellent | [2] |
Detailed Protocol: Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]
This protocol is adapted from a general and efficient method that utilizes a mild reaction temperature.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
CM-phos ligand (0.04 mmol)
-
Sodium carbonate (Na₂CO₃, 0.125 mmol)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dodecane (internal standard for GC analysis)
-
Nitrogen gas supply
Procedure:
-
Catalyst Pre-complexation: In a separate vial, stir the Pd(OAc)₂ and CM-phos ligand in a small amount of dichloromethane with triethylamine (Et₃N) to pre-form the active catalyst. Remove the solvent under vacuum.
-
Reaction Setup: To a reaction tube, add the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), the pre-formed palladium catalyst, and Na₂CO₃ (0.125 mmol).
-
Solvent Addition: Add a 1:1 mixture of MeCN and water (total volume 2 mL).
-
Inert Atmosphere: Purge the reaction tube with nitrogen gas for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 70 °C and stir for 18 hours.
-
Work-up and Analysis: After cooling to room temperature, add an internal standard (dodecane) and analyze the reaction mixture by gas chromatography (GC) to determine the yield. For isolation, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by column chromatography.[5]
The Classic Routes: Sandmeyer and Rosenmund-von Braun Reactions
The Sandmeyer Reaction: From Anilines to Benzonitriles
A foundational method in organic synthesis, the Sandmeyer reaction provides a reliable pathway from anilines to benzonitriles via diazonium salt intermediates.[6]
Figure 2: Workflow of the Sandmeyer reaction for benzonitrile synthesis.
Detailed Protocol: Sandmeyer Cyanation of an Aniline Derivative
This protocol is a generalized procedure based on established methods.
Materials:
-
Substituted aniline (e.g., 4-bromoaniline, 10 mmol)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂, 11 mmol)
-
Copper(I) cyanide (CuCN, 12 mmol)
-
Sodium cyanide (NaCN, if needed to dissolve CuCN)
-
Deionized water
-
Ice
-
Diethyl ether
Procedure:
-
Diazotization:
-
In a flask, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ (11 mmol) in water, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (12 mmol) in aqueous NaCN (if necessary for solubility) and heat it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuCN solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the reaction mixture for an additional 30-60 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
-
The Rosenmund-von Braun Reaction: Aryl Halides and Copper Cyanide
This reaction involves the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent.[7] While effective, the high temperatures and stoichiometric use of copper cyanide can be limitations.[8]
Mechanistic Insight
The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[7]
Alternative Synthetic Strategies
Dehydration of Benzamides
The dehydration of primary benzamides offers a direct route to benzonitriles. Various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅) being a classic choice, often accelerated by microwave irradiation for a rapid and high-yielding synthesis.[9]
Detailed Protocol: Microwave-Assisted Dehydration of Benzamide using P₂O₅
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, thoroughly mix benzamide and P₂O₅.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate for 1-2.5 minutes at a suitable power level to maintain a temperature of 220-240°C.
-
Work-up: After cooling, cautiously add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to quench the excess P₂O₅. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure to obtain the crude benzonitrile, which can be further purified by distillation or column chromatography.
Synthesis from Benzaldehydes
One-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through an intermediate oxime.[10] These methods can be advantageous due to the ready availability of a wide range of substituted benzaldehydes. A common approach involves the reaction of the aldehyde with hydroxylamine hydrochloride, followed by dehydration.
Detailed Protocol: One-Pot Synthesis of Benzonitrile from Benzaldehyde
This protocol is based on a method using ferrous sulfate as a catalyst in DMF.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Anhydrous ferrous sulfate (FeSO₄, 1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous FeSO₄ (1 mmol).
-
Solvent Addition: Add DMF (5 mL) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Safety Considerations When Handling Cyanides
Cyanide compounds are highly toxic and require strict safety protocols.[11][12]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a well-ventilated chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[12]
-
Preventing HCN Gas Formation: Avoid contact of cyanide salts with acids, as this will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13]
-
Waste Disposal: Dispose of all cyanide-containing waste in designated, clearly labeled containers. Do not mix with other waste streams.
-
Emergency Preparedness: Ensure an emergency plan is in place and that all personnel are aware of the location of safety equipment and the procedures for responding to a cyanide exposure. Never work alone when handling cyanides.[13]
References
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
-
Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ACS Publications. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
-
Benzaldehyde To Benzonitrile. Scribd. [Link]
-
Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]
-
A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. The Royal Society of Chemistry. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
-
Lab Safety Guideline: Cyanide. Harvard University. [Link]
-
Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme. [Link]
-
Plausible mechanism for synthesis of benzonitrile from benzaldehyde and... ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde.
-
Cyanide Salts. Dartmouth College. [Link]
-
Synthesis of Benzonitrile. YouTube. [Link]
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]
-
Cyanides. University of Illinois. [Link]
-
Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. ResearchGate. [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. [Link]
-
Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]
-
Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry. [Link]
-
Rosenmund Reduction Mechanism. BYJU'S. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
detailed procedure for reductive amination with 3-Amino-4-methylbenzonitrile
Application Note: Optimization of Reductive Amination Strategies for Electron-Deficient Anilines Focus Substrate: 3-Amino-4-methylbenzonitrile (CAS: 60710-80-7)[1]
Executive Summary
This guide details the protocol for the reductive amination of 3-Amino-4-methylbenzonitrile , a structural scaffold frequently used in the synthesis of kinase inhibitors and agrochemicals.
The primary challenge with this substrate is the electronic deactivation of the aniline nitrogen by the meta-nitrile group, combined with the potential chemoselectivity risk of reducing the nitrile moiety. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its exceptional chemoselectivity, which avoids nitrile reduction while effectively alkylating the deactivated amine. An alternative Titanium(IV)-mediated protocol is provided for sterically hindered aldehyde partners.[1]
Chemical Context & Substrate Analysis
| Property | Data |
| Substrate | 3-Amino-4-methylbenzonitrile |
| CAS Number | 60710-80-7 |
| Molecular Weight | 132.16 g/mol |
| Electronic State | Deactivated Nucleophile .[1] The nitrile group (EWG) at the C1 position exerts a strong inductive (-I) effect, lowering the pKa of the anilinic nitrogen compared to toluidine. |
| Solubility Profile | Soluble in DCE, THF, DCM, EtOAc.[1] Limited solubility in Hexanes/Water.[1] |
| Chemoselectivity Risk | High .[1][2][3] Strong reducing agents (e.g., LiAlH₄) or vigorous hydrogenation can reduce the nitrile (-CN) to a benzylamine (-CH₂NH₂), destroying the core scaffold.[1] |
Mechanism of Action
The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion . The rate-determining step for electron-deficient anilines is often the initial attack on the carbonyl or the dehydration step. Therefore, acid catalysis is strictly required to activate the aldehyde carbonyl.[1]
Figure 1: Reaction pathway highlighting the critical role of acid catalysis and the hydride transfer step.[1]
Protocol A: The "Gold Standard" (STAB Method)
Recommended for: 90% of aldehyde partners (aliphatic and aromatic).[1] Reference: Based on the seminal work by Abdel-Magid et al. [1].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Amino-4-methylbenzonitrile | 1.0 | Limiting Reagent |
| Aldehyde | 1.1 – 1.2 | Slight excess ensures conversion |
| Sodium Triacetoxyborohydride (STAB) | 1.4 – 1.5 | Mild hydride source |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Critical for imine formation) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M – 0.2 M Concentration |
Note: THF can be used if DCE is restricted, but DCE often provides faster reaction rates for anilines.[1]
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-Amino-4-methylbenzonitrile (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).
-
Activation: Add the Aldehyde (1.1 equiv) followed immediately by Acetic Acid (1.0 equiv).[1] Stir at room temperature for 15–30 minutes.
-
Why? This pre-stir allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir the mixture at room temperature under nitrogen/argon atmosphere.
-
Quench: Once complete, quench by adding saturated aqueous NaHCO₃ (sodium bicarbonate). Stir vigorously for 15 minutes to decompose excess borohydride.
-
Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).[1]
Protocol B: Titanium-Mediated Method (For Stubborn Substrates)
Recommended for: Sterically hindered aldehydes or ketones, or when Method A fails to yield >50%.[1] Mechanism: Ti(OiPr)₄ acts as a water scavenger and strong Lewis acid to force the imine formation to completion before reduction [2].
Reagents
-
Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) Note: Use NaBH₄ here, not STAB.[1]
Step-by-Step Procedure
-
Imine Formation: In a dry flask, mix 3-Amino-4-methylbenzonitrile (1.0 equiv) and the Carbonyl Partner (1.2 equiv) neat (no solvent) or in minimal THF.[1]
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.[1]
-
Incubation: Stir the viscous mixture at room temperature for 2–6 hours.
-
Dilution: Dilute the mixture with absolute Ethanol (approx. 0.2 M).[1]
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).[1]
-
Quench (Critical): Add 2N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.[1]
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]
-
Workup: Concentrate the filtrate and purify as described in Method A.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction (SM remains) | Aniline is too electron-deficient. | Increase AcOH to 5.0 equiv or switch to Method B (Titanium). Heat to 50°C. |
| Aldehyde Reduction (Alcohol formation) | Reducing agent is too active toward carbonyl.[1] | Ensure you are using STAB, not NaBH₄ (unless using Method B). Add the reducing agent after 30 min of imine formation. |
| Nitrile Hydrolysis/Reduction | Conditions too harsh.[1] | Avoid strong acids (HCl/H₂SO₄) and strong hydrides (LiAlH₄).[1] Stick to AcOH and Borohydrides.[1][2][3][6] |
| Incomplete Conversion | Water in solvent inhibiting imine.[1] | Add activated 4Å Molecular Sieves to the reaction mixture. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][13]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][13] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][13]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][13] The cyanohydridoborate anion as a selective reducing agent.[1][13] Journal of the American Chemical Society, 93(12), 2897–2904.[1][13]
Sources
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- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reddit - Prove your humanity [reddit.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. ias.ac.in [ias.ac.in]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 3-Amino-4-methylbenzonitrile in the Synthesis of Agrochemical Heterocycles
<
Abstract
3-Amino-4-methylbenzonitrile is a highly functionalized aromatic building block poised for significant application in agrochemical research and development. Its distinct arrangement of a nucleophilic amino group, a versatile nitrile moiety, and an activating methyl group on a benzene ring provides a powerful platform for the synthesis of diverse and complex heterocyclic scaffolds. These scaffolds are central to the design of modern herbicides, fungicides, and insecticides. This guide provides an in-depth look at the reactivity of this intermediate and presents detailed, field-proven protocols for its strategic deployment in constructing key agrochemical cores, with a particular focus on pyrazole-based structures.
Introduction: A Versatile Intermediate for Agrochemical Innovation
The relentless demand for more effective, selective, and environmentally benign crop protection agents drives continuous innovation in synthetic chemistry. The strategic assembly of heterocyclic compounds is at the heart of this endeavor. 3-Amino-4-methylbenzonitrile (CAS No. 60710-80-7) emerges as a key player in this context.[1][2] It possesses three distinct functional groups that can be selectively manipulated to build complex molecular architectures.
The primary amino group serves as a potent nucleophile or can be converted into a highly reactive diazonium salt, opening pathways to a vast array of transformations.[3][4] The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the methyl group provides a steric and electronic handle to fine-tune the properties of the final molecule. This application note will elucidate the synthetic potential of 3-Amino-4-methylbenzonitrile, providing researchers with the foundational knowledge and practical protocols to leverage this compound in their agrochemical discovery programs.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is critical for designing successful synthetic routes.
Table 1: Physicochemical Properties of 3-Amino-4-methylbenzonitrile
| Property | Value | Source |
| CAS Number | 60710-80-7 | [1] |
| Molecular Formula | C₈H₈N₂ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| IUPAC Name | 3-amino-4-methylbenzonitrile | [1] |
| Appearance | Solid (Typical) | |
| Melting Point | 47-51 °C (for 3-fluoro analog) | |
| SMILES | CC1=CC=C(C#N)C=C1N | [1] |
Reactivity Insights:
-
Amino Group (-NH₂): As the most reactive site, the amino group is the primary handle for building heterocyclic rings. Its conversion to a diazonium salt (-N₂⁺) is a gateway to reactions like the Sandmeyer and Japp-Klingemann, which are instrumental in forming C-C, C-Halogen, and C-N bonds.[3][6]
-
Nitrile Group (-CN): While less reactive than the amine, the nitrile is a crucial functional group. It can be kept as a feature in the final agrochemical, as many benzonitrile-containing compounds exhibit herbicidal activity, or it can be transformed into an amide or carboxylic acid post-synthesis to modulate solubility and biological activity.[7]
-
Aromatic Ring: The amino and methyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution. This allows for further functionalization (e.g., halogenation) if required, which can significantly impact the biological efficacy of the final product.
Core Application: Synthesis of Pyrazole-Based Agrochemicals
Pyrazole derivatives are a cornerstone of the agrochemical industry, found in numerous commercial herbicides and insecticides. Their synthesis often relies on the cyclization of a hydrazine or hydrazone precursor with a 1,3-dielectrophile. 3-Amino-4-methylbenzonitrile is an ideal starting material for creating the necessary arylhydrazone intermediate through the Japp-Klingemann reaction.[8][9]
The overall workflow involves converting the amine to a diazonium salt, which then reacts with a β-ketoester to form a hydrazone. This hydrazone can then be cyclized to form the core pyrazole ring, a scaffold known for its biological activity.
Caption: Synthetic workflow from 3-Amino-4-methylbenzonitrile to a pyrazole scaffold.
Detailed Experimental Protocol: Synthesis of a 5-Amino-pyrazole Intermediate
This section provides a validated, step-by-step protocol for synthesizing a 5-aminopyrazole-4-carbonitrile derivative, a common precursor in agrochemical development.[10] This protocol is based on established reactions of β-ketonitriles with hydrazines, logically extending the reactivity of our starting material.
Step 1: Synthesis of 3-Hydrazinyl-4-methylbenzonitrile via Diazotization and Reduction
Causality: The direct conversion of an arylamine to an arylhydrazine is a robust and fundamental transformation. First, the highly nucleophilic amine is converted to a diazonium salt, a superb electrophile.[6] This salt is then gently reduced in situ, typically with sodium sulfite or stannous chloride, to yield the target hydrazine. This hydrazine is the key component for building the pyrazole ring.
Materials and Reagents:
| Reagent | M.W. | Amount (1 eq) | Moles |
| 3-Amino-4-methylbenzonitrile | 132.16 | 13.2 g | 0.10 |
| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.105 |
| Stannous Chloride (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.20 |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - |
| Diethyl Ether | - | ~300 mL | - |
Protocol:
-
Diazotization: In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, suspend 3-Amino-4-methylbenzonitrile (13.2 g, 0.1 mol) in 100 mL of water and 25 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water and add it dropwise to the amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature.
-
Reduction: In a separate 1 L beaker, dissolve stannous chloride dihydrate (45.1 g, 0.2 mol) in 40 mL of concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.
-
Stir the resulting slurry for 1 hour, allowing it to slowly warm to room temperature.
-
Workup: Filter the precipitate and wash with a small amount of cold water.
-
Suspend the filter cake in 150 mL of water and basify by slowly adding 50% NaOH solution until the pH is >10 and all solids dissolve.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydrazinyl-4-methylbenzonitrile as an oil or low-melting solid.
Step 2: Cyclocondensation to form 5-Amino-3-(4-methyl-3-nitrilephenyl)-1H-pyrazole
Causality: This step exemplifies a classic pyrazole synthesis. The newly formed hydrazine, possessing two nucleophilic nitrogen atoms, reacts with a β-ketonitrile like malononitrile.[10] One nitrogen attacks a nitrile carbon, while the other attacks the second nitrile, leading to a cyclization reaction that forms the stable, aromatic pyrazole ring.
Materials and Reagents:
| Reagent | M.W. | Amount (1 eq) | Moles |
| 3-Hydrazinyl-4-methylbenzonitrile | 147.18 | 14.7 g | 0.10 |
| Malononitrile | 66.06 | 6.6 g | 0.10 |
| Ethanol | - | 150 mL | - |
| Piperidine | 85.15 | 1 mL (catalyst) | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-hydrazinyl-4-methylbenzonitrile (14.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in 150 mL of absolute ethanol.
-
Add piperidine (1 mL) as a basic catalyst to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).
-
Workup: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
Caption: Detailed reaction scheme for the two-step synthesis of a 5-aminopyrazole intermediate.
Alternative Synthetic Pathways: Quinazolinone Fungicides
Beyond pyrazoles, 3-Amino-4-methylbenzonitrile is an excellent precursor for quinazolinone-based agrochemicals, which are known for their fungicidal and herbicidal properties.[11][12] A common route involves the acylation of the amino group with an acyl chloride (e.g., chloroacetyl chloride), followed by cyclization.[13]
Rationale: The initial acylation forms an amide. This intermediate can then undergo cyclization. For example, reaction with an isocyanate or heating with formamide can close the second ring to form the quinazolinone core. The nitrile group can be retained or later converted to an amide to modulate activity.
Conclusion
3-Amino-4-methylbenzonitrile is a potent and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the rational design of synthetic routes to high-value heterocyclic scaffolds such as pyrazoles and quinazolinones. The protocols detailed in this note provide a reliable and scalable foundation for researchers to explore the vast chemical space accessible from this intermediate. By understanding and applying these principles, scientists in drug development and agrochemical synthesis can accelerate their discovery programs and create next-generation crop protection solutions.
References
-
Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
- Clemens, A., et al. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
PubChem. 3-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]
-
ResearchGate. Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Bakr, M.F., et al. (2014). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. [Link]
-
Hasib, M., et al. (2023). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
ResearchGate. Synthesis and biological activity of a new class of enaminonitrile pyrazole. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. [Link]
- Wang, X. (2015). Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
-
Patsnap. Benzonitrile patented technology retrieval search results. [Link]
-
Sharma, R., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
- US Patent & Trademark Office. Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4....
-
YouTube. The Sandmeyer Reaction Mechanism. [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
YouTube. Japp Klingemann Reaction. [Link]
- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
Sources
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analytical methods for monitoring reactions with 3-Amino-4-methylbenzonitrile
Executive Summary & Strategic Importance
3-Amino-4-methylbenzonitrile (AMBN) is a critical pharmacophore and intermediate, most notably serving as the "Ring A" precursor in the synthesis of Nilotinib (Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1]
In drug development, the purity of AMBN is non-negotiable.[2] Its synthesis—typically via the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile—presents specific analytical challenges:
-
Regioisomer Contamination: Co-elution of 4-amino-3-methylbenzonitrile.
-
Reaction Completion: Monitoring the exhaustive reduction of the nitro group without over-reducing the nitrile functionality (which would yield the benzylamine side-product).
-
Basic Tailing: The primary amine moiety causes peak tailing on standard silica columns due to silanol interactions.[1][2]
This guide provides self-validating protocols for HPLC-UV/MS and In-Situ FTIR to monitor these critical quality attributes (CQAs).
Chemical Context & Critical Quality Attributes
| Property | Specification | Analytical Relevance |
| Structure | Aromatic Amine + Nitrile | Dual polarity; UV active; Basic ( |
| Key Impurity A | 3-Nitro-4-methylbenzonitrile | Starting material.[1][2] Must be < 0.1%. Monitored by HPLC & IR. |
| Key Impurity B | 3-Amino-4-methylbenzamide | Hydrolysis product of the nitrile. Indicates wet solvents/acidic conditions.[1][2][3] |
| Key Impurity C | 3-Amino-4-methylbenzylamine | Over-reduction product.[1][2] Critical safety concern (changes toxicity profile). |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Quantitative purity analysis and limit test for the nitro-precursor.[1]
The "Ion-Suppression" Strategy
Because AMBN is a primary aniline derivative, it exists in equilibrium between its neutral and protonated forms at neutral pH.[1][2] This causes severe peak tailing.[1][2]
-
Solution: We utilize a Low pH (2.5) mobile phase.[2]
-
Mechanism: At pH 2.5, the amine is fully protonated (
).[2] While this usually reduces retention on C18, the hydrophobic methyl and nitrile groups provide sufficient interaction.[2] Crucially, the high concentration of hydronium ions saturates the column's residual silanols, preventing the "cation-exchange" dragging that causes tailing.[1][2]
Detailed Protocol
Instrument: UHPLC or HPLC with PDA (Photodiode Array) Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18)[2]
Mobile Phase:
Gradient Profile:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Polar impurities elute) |
| 2.0 | 5 | Isocratic hold |
| 12.0 | 60 | Linear Ramp (Elution of AMBN) |
| 15.0 | 90 | Wash (Elution of Nitro precursor/dimers) |
| 17.0 | 90 | Hold |
| 17.1 | 5 | Re-equilibration |
Detection:
-
Primary: 240 nm (Max absorption for benzonitriles).[2]
-
Secondary: 210 nm (Universal, for non-aromatic impurities).[2]
System Suitability (Self-Validation)
Before running samples, verify the system using this logic:
-
Tailing Factor (
): Must be < 1.5 for the AMBN peak.[2] If > 1.5, replace buffer or column. -
Resolution (
): Inject a mix of Starting Material (Nitro) and Product (Amine). must be > 2.0.[1][2][4] -
Signal-to-Noise: Limit of Quantitation (LOQ) solution (0.05% conc) must have S/N > 10.
Method Development Logic (Visualized)
Figure 1: Decision matrix for HPLC method development targeting aminobenzonitriles. Note the preference for low pH to manage the aniline moiety.[1]
Method B: In-Situ Reaction Monitoring (FTIR)
Purpose: Real-time kinetic monitoring of the hydrogenation (Nitro
Spectroscopic Rationale[2][3]
-
Reactant (Starting Material): 3-Nitro-4-methylbenzonitrile displays a strong symmetric Nitro (
) stretch at ~1350 cm⁻¹ and asymmetric stretch at ~1530 cm⁻¹.[1][2] -
Product: 3-Amino-4-methylbenzonitrile displays Amine (
) scissoring at ~1620 cm⁻¹ and stretching >3300 cm⁻¹.[1] -
Conserved Moiety: The Nitrile (
) stretch at ~2220 cm⁻¹ should remain relatively stable.[2] If this peak diminishes, it indicates hydrolysis (to amide) or reduction (to amine), signaling a process failure.[2]
Protocol (ReactIR / In-Situ Probe)
-
Background: Collect solvent background (e.g., Ethanol/Methanol) at reaction temp.
-
Initialization: Insert probe. Confirm appearance of peaks at 1350 cm⁻¹ (
) and 2220 cm⁻¹ ( ). -
Reaction Start: Introduce Hydrogen/Catalyst.
-
Tracking:
-
Endpoint: Stop reaction when the 1st derivative of the 1350 cm⁻¹ trend line equals zero.
Method C: Impurity Identification (GC-MS)
Purpose: Detection of volatile organic impurities (VOIs) and residual solvents (Ethanol, Toluene) used in previous steps.[2]
Protocol:
-
Inlet: Split 20:1, 250°C.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene).[1][2] Standard non-polar columns work well as the amine is less polar in the gas phase than in reverse-phase LC.[1]
-
Temp Program: 50°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI (70 eV).[2] Look for molecular ion
m/z.[2]
Synthesis & Monitoring Workflow
The following diagram illustrates where these analytical methods fit into the synthesis of the Nilotinib intermediate.
Figure 2: Integrated workflow for synthesis and analysis. Method B controls the kinetics, while Method A releases the batch.
References
-
PubChem. (2024).[1][2][5] 4-Amino-3-methylbenzonitrile | C8H8N2.[1][2] National Library of Medicine.[1][2] [Link][2]
-
Manley, P. W., et al. (2010).[2] Nilotinib: A Specialized BCR-ABL Inhibitor.[1][2] Biochimica et Biophysica Acta (BBA).[2] (Contextualizes the importance of the intermediate in Nilotinib synthesis). [Link][2]
-
Phenomenex. (2023).[1][2][6] Reversed Phase HPLC Method Development Guide. (Source for pH and silanol interaction mechanisms).[2][7] [Link]
-
Spectroscopy Online. (2019).[1][2] Organic Nitrogen Compounds IV: Nitriles. (Source for IR spectral interpretation of nitrile stretch at 2220 cm⁻¹). [Link]
-
World Intellectual Property Organization (WIPO). (2015).[2] WO2015103927 - METHOD FOR PREPARING NILOTINIB INTERMEDIATE.[1][2][8] (Details the specific synthetic route and impurity profile). [Link][2][8]
Sources
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- 3. 4-Methylbenzonitrile | SIELC Technologies [sielc.com]
- 4. indiamart.com [indiamart.com]
- 5. 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C15H15N3S | CID 10612056 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-4-methylbenzonitrile
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 3-Amino-4-methylbenzonitrile, a pivotal intermediate in the pharmaceutical and fine chemical industries. The featured methodology is centered on the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile, a route selected for its high efficiency, excellent product purity, operational simplicity, and adherence to green chemistry principles. This document offers a detailed, step-by-step experimental procedure, process optimization parameters, in-depth safety protocols, and analytical characterization methods, designed for researchers, chemists, and process engineers in drug development and chemical manufacturing.
Introduction and Strategic Rationale
3-Amino-4-methylbenzonitrile is a highly valued aromatic building block. The strategic placement of its amino, methyl, and nitrile functionalities makes it a crucial precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic scaffolds used in active pharmaceutical ingredients (APIs).[1][2] The nitrile group, for instance, is a key pharmacophore that can modulate physicochemical properties, enhance binding affinity to biological targets, and serve as a bioisostere for other functional groups.[3]
While several synthetic routes to aminobenzonitriles exist, many involve harsh reagents, multi-step processes, or generate significant waste streams, rendering them unsuitable for large-scale production.[4] The chosen method—catalytic hydrogenation of the corresponding nitro precursor—circumvents these issues. It is a classic, robust, and highly effective transformation known for its high yields and clean conversions.[5] This process offers a direct and atom-economical pathway, making it the superior choice for industrial applications where cost, safety, and environmental impact are paramount.
Synthetic Pathway and Mechanism
The synthesis proceeds via a single, efficient reduction step where the nitro group of 4-methyl-3-nitrobenzonitrile is selectively reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Reaction Scheme:
Caption: Catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile.
The mechanism of catalytic hydrogenation of nitroarenes is a surface-mediated process. Both the nitro compound and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst. The H-H bond in hydrogen is weakened, allowing for the stepwise reduction of the nitro group (-NO₂) through various intermediates (e.g., nitroso and hydroxylamino species) until the final amino group (-NH₂) is formed. The catalyst provides a low-energy pathway for this transformation, enabling the reaction to proceed efficiently under mild conditions.
Detailed Large-Scale Synthesis Protocol
This protocol is based on a proven lab-scale synthesis and is designed for scalability.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methyl-3-nitrobenzonitrile | ≥98% | Commercial Source | Starting material |
| Ethanol (EtOH) | Anhydrous or 200 Proof | Commercial Source | Reaction solvent |
| 10% Palladium on Carbon (Pd/C) | 50% Wet Catalyst | Commercial Source | Heterogeneous catalyst |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Reducing agent |
| Diatomaceous Earth (Celite®) | N/A | Commercial Source | Filter aid |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | Inert gas for purging |
| Equipment | Description |
| Hydrogenation Reactor | Glass or stainless steel, appropriate volume, with pressure and temperature controls, gas inlet, and mechanical stirring |
| Filtration Apparatus | Buchner funnel, filter flask, or a pressure filter (e.g., Nutsche filter) suitable for catalyst removal |
| Rotary Evaporator | For solvent removal under reduced pressure |
| Analytical Balance | For accurate weighing of reagents |
| Standard Glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
Workflow Overview
Caption: General workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
-
Reactor Preparation: Charge the hydrogenation reactor with 120 g of 4-methyl-3-nitrobenzonitrile and 1.2 L of ethanol.[6]
-
Inerting: Seal the reactor and purge the system thoroughly with an inert gas (nitrogen or argon) to remove all oxygen. This is a critical safety step.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 7 g of 10% Pd/C (50% wet) catalyst.[6] The catalyst can be added as a slurry in a small amount of ethanol to prevent it from becoming airborne.
-
Hydrogenation: Begin agitation. Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., atmospheric or slightly above). The reaction is typically run at room temperature and is exothermic; monitor the temperature and apply cooling if necessary.[6]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For more precise tracking, periodically (and carefully) take samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Post-Reaction Purge: Once the reaction is complete, stop the hydrogen flow and purge the reactor again with inert gas to remove all residual hydrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Crucially, do not allow the filter cake containing the catalyst to dry, as it is pyrophoric. [7] Wash the filter cake with a small amount of ethanol to ensure complete product recovery.
-
Product Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the ethanol solvent using a rotary evaporator under reduced pressure.
-
Drying: The resulting solid is the desired product, 3-Amino-4-methylbenzonitrile. Dry the product under vacuum to remove any residual solvent. This process typically yields a highly pure product not requiring further purification.[6]
Process Parameters and Expected Results
| Parameter | Value/Range | Rationale/Comment |
| Substrate Concentration | ~100 g/L | A practical concentration for efficient reaction and handling. |
| Catalyst Loading | ~5-6% w/w (dry basis) | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol | Excellent solvent for substrate and product; compatible with hydrogenation. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed efficiently without promoting side reactions. |
| Hydrogen Pressure | Atmospheric to 50 psi | Higher pressure can increase reaction rate but is often not necessary. |
| Expected Yield | ~97% [6] | This method is highly efficient. |
| Expected Purity | >99% (by HPLC)[4] | The reaction is very clean, yielding a high-purity product. |
Quality Control and Analytical Characterization
To ensure the identity and purity of the synthesized 3-Amino-4-methylbenzonitrile, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) can be used.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure. The expected proton NMR spectrum in DMSO-d₆ shows characteristic peaks: a doublet of doublets around 7.1 ppm (1H), two doublets around 6.90 and 6.85 ppm (2H), a singlet for the amino protons at ~5.35 ppm (2H, NH₂), and a singlet for the methyl group at ~2.15 ppm (3H, CH₃).[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic stretches for N-H bonds (amine, ~3300-3500 cm⁻¹) and the C≡N triple bond (nitrile, ~2200-2250 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₈N₂ = 132.16 g/mol ).
Critical Safety Considerations
Large-scale synthesis requires strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources. Always purge the system with inert gas before introducing hydrogen and after the reaction is complete.
-
Palladium on Carbon (Pd/C) Catalyst: Pd/C is pyrophoric, especially when dry and exposed to air, or when saturated with hydrogen.[7] It must be handled with extreme care.
-
Handling: Always handle the catalyst in a wet state or under an inert atmosphere.[7][8]
-
Addition: Add the catalyst to the solvent/substrate mixture, never the other way around.
-
Filtration: Never allow the filter cake to become dry. Keep it wetted with solvent or water.
-
Disposal: Quench the spent catalyst by slowly adding it to a large volume of water. Dispose of it in accordance with local environmental regulations.[8]
-
-
Solvent Flammability: Ethanol is a flammable liquid. Use appropriate grounding for equipment to prevent static discharge and operate away from ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.[9]
Conclusion
The protocol detailed herein for the large-scale synthesis of 3-Amino-4-methylbenzonitrile via catalytic hydrogenation is robust, high-yielding, and scalable. By adhering to the procedural steps and rigorous safety precautions, researchers and production chemists can reliably produce this valuable intermediate with high purity. The efficiency and environmental friendliness of this method make it the preferred choice for industrial applications, supporting the ongoing development of novel pharmaceuticals and fine chemicals.[10]
References
- Google Patents. (2012). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]
-
ResearchGate. (2015). An example of light enhanced hydrogenation of 4-nitrobenzonitrile over a C60 catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2012). Application of Nitrile in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile. Retrieved from [Link]
-
ResearchGate. (2012). Application of Nitrile in Drug Design. Retrieved from [Link]
-
IndiaMART. (n.d.). 3 Amino Methyl Benzonitrile, 98%, 25 kg. Retrieved from [Link]
-
LinkedIn. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Retrieved from [Link]
-
NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
-
Medical Laboratory Journal. (2016). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]
Sources
- 1. Application of Nitrile in Drug Design [sioc-journal.cn]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. azom.com [azom.com]
- 6. 3-Amino-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. honrel.com [honrel.com]
- 9. huaruicarbon.com [huaruicarbon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-4-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on delivering practical, field-proven insights grounded in robust scientific principles to help you navigate the common challenges and improve the yield and purity of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 3-Amino-4-methylbenzonitrile, with a focus on two prevalent synthetic routes: the Sandmeyer reaction of 2-methyl-5-nitroaniline and the Buchwald-Hartwig amination of 3-bromo-4-methylbenzonitrile.
Scenario 1: Low Yield in the Sandmeyer Reaction of 2-methyl-5-nitroaniline
The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2] However, the instability of the diazonium salt can often lead to low yields.[3]
Q: My Sandmeyer reaction starting from 2-methyl-5-nitroaniline is giving a very low yield of 3-cyano-4-methyl-nitrobenzene. What are the likely causes and how can I improve it?
A: Low yields in this Sandmeyer cyanation are typically due to three main factors: decomposition of the diazonium salt, formation of phenol byproducts, and incomplete reaction.
-
Probable Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. The presence of the nitro group can further destabilize the intermediate.
-
Solution: Maintain a strict temperature control between 0-5°C throughout the diazotization process (the formation of the diazonium salt) and the subsequent cyanation step. It is crucial to use the diazonium salt solution immediately after its preparation and avoid storing it.
-
-
Probable Cause 2: Formation of Phenol Byproduct. The diazonium group can be displaced by water in a competing reaction, leading to the formation of 2-methyl-5-nitrophenol.
-
Solution: Ensure the reaction medium is sufficiently acidic to suppress this side reaction. The diazotization is typically carried out in the presence of a strong acid like hydrochloric acid.
-
-
Probable Cause 3: Incomplete Reaction with Copper(I) Cyanide. The reaction between the diazonium salt and the copper(I) cyanide complex can be sluggish if the copper catalyst is not sufficiently active or if there is poor mixing.
-
Solution: Use freshly prepared, high-quality copper(I) cyanide. Ensure vigorous stirring throughout the addition of the diazonium salt solution to the copper cyanide solution to maintain a homogeneous mixture.
-
Experimental Protocol: Optimized Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-methyl-5-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 3-cyano-4-methyl-nitrobenzene can then be purified by column chromatography or recrystallization. The subsequent reduction of the nitro group to an amine will yield the final product.
-
Scenario 2: Poor Conversion in the Buchwald-Hartwig Amination of 3-Bromo-4-methylbenzonitrile
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] However, its success is highly dependent on the choice of catalyst, ligand, and base.[5]
Q: I am attempting to synthesize 3-Amino-4-methylbenzonitrile via Buchwald-Hartwig amination of 3-bromo-4-methylbenzonitrile with an ammonia equivalent, but I am observing low conversion of my starting material. What are the key parameters to optimize?
A: Low conversion in a Buchwald-Hartwig amination can often be traced back to catalyst deactivation, an inappropriate choice of ligand or base, or poor substrate reactivity.
-
Probable Cause 1: Catalyst Inactivation. The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous and degassed solvents. Modern palladium precatalysts are often more robust and can lead to more consistent results.[6]
-
-
Probable Cause 2: Suboptimal Ligand Choice. The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.
-
Solution: For the amination of aryl bromides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[6] It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.
-
-
Probable Cause 3: Incorrect Base Selection. The base plays a critical role in deprotonating the amine and facilitating the reductive elimination step.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-Amino-4-methylbenzonitrile?
The most common precursors are typically derived from commercially available substituted toluenes. Two logical starting points are 2-methyl-5-nitroaniline (for a Sandmeyer-based route) or 3-bromo-4-methylbenzonitrile (for a Buchwald-Hartwig amination). The choice often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product.[7] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion and identify any major side products.
Q3: What are the best practices for purifying the final product?
The purification of 3-Amino-4-methylbenzonitrile typically involves a combination of techniques. After an initial aqueous workup to remove inorganic salts, the crude product can be purified by:
-
Column Chromatography: Using a silica gel stationary phase and a solvent system such as a mixture of ethyl acetate and hexanes is a common method for achieving high purity.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to remove impurities.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Cyanide Compounds: The Sandmeyer reaction involves the use of copper(I) cyanide and the potential for the formation of hydrogen cyanide gas if the reaction mixture becomes too acidic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A quench solution of bleach should be readily available to neutralize any cyanide spills.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.
-
Solvents: Many of the organic solvents used in these syntheses are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data and Visualizations
Table 1: Key Parameters for Optimizing Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycles | More air and moisture stable, providing more consistent results.[6] |
| Ligand | XPhos, RuPhos | Bulky, electron-rich ligands that are effective for amination of aryl bromides.[6] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases that promote efficient reaction.[5] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |
Diagram 1: Troubleshooting Workflow for Low Yield in Synthesis
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. Available at: [Link]
- Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.
- Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
-
Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. National Institutes of Health. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. University of Calgary. Available at: [Link]
- Method for preparing benzonitrile compound. Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
-
Sandmeyer Reaction. OrganicChemGuide. Available at: [Link]
-
Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]
-
22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]
-
3 Amino Methyl Benzonitrile, 98%, 25 kg at best price in Hyderabad. IndiaMART. Available at: [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Aminobenzonitrile Reaction Troubleshooting
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Overcoming Reactivity Hurdles with Aminobenzonitriles (ABNs)
Introduction: The "Deactivated Nucleophile" Paradox
Welcome to the Aminobenzonitrile Support Hub. If you are here, you are likely facing a contradiction: you have an amine that won't couple and a nitrile that hydrolyzes too fast (or not at all).
The Core Problem: The cyano group (-CN) is a powerful electron-withdrawing group (EWG). It dramatically lowers the pKa of the conjugate acid of the aniline.
-
Aniline pKa: ~4.6
-
4-Aminobenzonitrile pKa: ~1.7
-
2-Aminobenzonitrile pKa: ~0.9
Consequence: The amino group is electronically "dead" toward standard nucleophilic attacks (SN2, acylation), while the nitrile is prone to over-hydrolysis or interferes with metal catalysts via coordination. This guide provides the protocols to bypass these electronic traps.
Module 1: The Amine Won't Couple (N-Arylation/Alkylation)
Issue Diagnosis
User Report: "I tried reacting 4-aminobenzonitrile with an aryl chloride using standard SNAr conditions (K2CO3, DMF, heat), but I only see starting material."
Root Cause: The nucleophilicity of the amine is insufficient to displace the leaving group, even on activated electrophiles. The -CN group pulls electron density from the nitrogen lone pair, stabilizing it against donation.
The Solution: Buchwald-Hartwig Amination
You must abandon standard nucleophilic substitution in favor of Palladium-catalyzed cross-coupling. The catalyst facilitates the oxidative addition and reductive elimination, rendering the amine's nucleophilicity less critical.
Troubleshooting Workflow
Figure 1: Decision matrix for selecting catalytic systems for deactivated anilines.
Standardized Protocol: Pd-Catalyzed Coupling of Aminobenzonitriles
Valid for coupling 4-aminobenzonitrile with aryl bromides.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aminobenzonitrile (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%) — Why? Precatalysts ensure rapid generation of the active Pd(0) species without requiring an induction period.
-
Base: NaOtBu (1.4 equiv) — Why? Strong base is required to deprotonate the acidic N-H of the deactivated aniline.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge an oven-dried vial with the aryl bromide, amine, base, and catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous solvent (0.2 M concentration).
-
Heat to 100°C for 2-4 hours.
-
-
Checkpoint: If conversion is low, switch to BrettPhos Pd G4 , which creates a more electron-rich Pd center to facilitate oxidative addition.
Module 2: The Nitrile Trap (Hydrolysis & Cyclization)
Issue Diagnosis
User Report: "I am trying to hydrolyze the nitrile to a primary amide, but I keep getting the carboxylic acid."
Root Cause: The hydrolysis of the amide to the acid is often faster than the nitrile to the amide under standard acidic/basic conditions. The -NH2 group on the ring also complicates matters by potentially acting as a leaving group if diazotization is attempted later.
The Solution: Controlled Alkaline Peroxide Hydrolysis (Radziszewski Conditions)
To stop at the amide, you must use a method that is kinetically selective for the nitrile hydration but thermodynamically unable to cleave the amide bond.
Protocol: Selective Hydration
-
Reagents:
-
Aminobenzonitrile (1.0 equiv)
-
DMSO (solvent, 5 volumes)
-
K2CO3 (0.2 equiv) — Catalytic amount is key.
-
30% H2O2 (1.5 equiv).
-
-
Procedure:
-
Dissolve substrate in DMSO at 0°C.
-
Add K2CO3.
-
Add H2O2 dropwise (Exothermic!).
-
Allow to warm to RT.[1] Monitor by HPLC.
-
-
Mechanism: The hydroperoxide anion (HOO-) is a super-nucleophile (alpha-effect) that attacks the nitrile ~1000x faster than OH-, but it is a poor reagent for hydrolyzing the resulting amide.
Module 3: Ortho-Specific Challenges (Quinazoline Synthesis)
Issue Diagnosis
User Report: "I am trying to make a quinazoline from 2-aminobenzonitrile using an aldehyde, but the ring won't close."
Root Cause: The "Dimroth Rearrangement" risk and the poor nucleophilicity of the amine. Successful cyclization often requires an oxidant (to form the aromatic system) or a specific activation of the nitrile.
Visualizing the Pathway
Figure 2: The oxidative cyclization pathway. Note that the intermediate dihydroquinazoline is often unstable and requires active oxidation.
Troubleshooting Table: Cyclization Failures
| Symptom | Probable Cause | Corrective Action |
| Imine forms but no cyclization | Nitrile is too stable; Nitrogen is not nucleophilic enough. | Add a Lewis Acid (e.g., ZnCl2) to activate the nitrile or use Iodine (I2) as a catalyst/oxidant. |
| Product is Dihydroquinazoline | Lack of oxidative driving force. | The reaction is not "finished." Add DDQ (1.1 eq) or stir open to air with CuCl catalyst. |
| Dimerization of Nitrile | Temperature too high; strong base used. | Lower temp; avoid strong bases like NaH which cause self-condensation. |
Module 4: Diazotization (The Sandmeyer Trap)
Warning: Diazonium salts of aminobenzonitriles are notoriously unstable in aqueous mineral acids due to the EWG destabilizing the N2+ group.
Protocol: Non-Aqueous Diazotization (Doyle Conditions) Do not use NaNO2/HCl. Use alkyl nitrites in organic solvent.[2]
-
Solvent: Acetonitrile (MeCN).
-
Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv).
-
Electrophile: CuCl2 or CuBr2 (for Sandmeyer) or Iodine (for Iodination).
-
Process:
-
Dissolve amine in MeCN.
-
Add Copper salt.[2]
-
Add t-BuONO dropwise at 60°C.
-
Why? This generates the diazonium species in situ which immediately reacts with the copper halide, preventing side reactions with water (phenols) or polymerization.
-
References
-
Buchwald-Hartwig Amination Conditions
- Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." (Context on Ligand Selection for deactivated substrates). Journal of the American Chemical Society.
-
Source:
-
Quinazoline Synthesis via 2-Aminobenzonitrile
-
Controlled Nitrile Hydrolysis
- Saima, et al. (2024). "Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis." MDPI.
-
Source:
-
Non-Aqueous Diazotization
Sources
Technical Support Center: 3-Amino-4-methylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Amino-4-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuances of this synthesis, providing troubleshooting guidance and in-depth explanations to ensure the success of your experiments. The primary focus of this guide is the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile, a robust and high-yielding method for producing the target compound.
Core Synthesis: Catalytic Hydrogenation of 4-Methyl-3-nitrobenzonitrile
The reduction of the nitro group in 4-methyl-3-nitrobenzonitrile is the most direct and efficient route to 3-Amino-4-methylbenzonitrile. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method due to its high chemoselectivity, excellent yield, and clean reaction profile.[1][2]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
Detailed Step-by-Step Protocol
This protocol is based on a literature procedure with a reported yield of 97%.[1]
Materials & Reagents:
-
4-Methyl-3-nitrobenzonitrile (Starting Material)
-
10% Palladium on Carbon (Pd/C) catalyst (preferably 50% wet with water)
-
Ethanol (anhydrous or 200 proof)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) equipped with a gas inlet, pressure gauge, and stirrer.
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a suitable hydrogenation reactor, suspend 4-methyl-3-nitrobenzonitrile in ethanol (approx. 10 mL of ethanol per gram of starting material).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. The typical catalyst loading is 5-10% by weight relative to the starting nitro compound.[3]
-
Expert Tip (Safety): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Always handle the catalyst wet or in an inert atmosphere. If using a 50% wet catalyst, account for the water content in your weight calculation.
-
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) and then venting to a safe exhaust. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas. For this specific transformation, a pressure of 1-4 bar at room temperature is generally sufficient.[3] Begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic, and a slight temperature increase may be observed. Monitor the reaction's progress by observing the cessation of hydrogen uptake. For more precise tracking, pause the reaction, vent, and take a small sample for analysis by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Reaction Completion & Work-up: Once the reaction is complete, depressurize the reactor and purge the system again with nitrogen 3-5 times to remove all residual hydrogen.
-
Catalyst Filtration: Carefully open the reactor in a well-ventilated hood. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.
-
Expert Tip (Causality): Celite® is used because the fine particles of Pd/C can pass through standard filter paper, leading to product contamination. The Celite® forms a filtration bed that traps these fine particles.
-
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain pure 3-Amino-4-methylbenzonitrile. The product is typically obtained as a solid with high purity without further purification.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction is very slow or has stalled. What are the likely causes?
Answer: A stalled or sluggish hydrogenation can be attributed to several factors, primarily related to the catalyst or the reaction environment.
-
Catalyst Activity: The most common culprit is a deactivated catalyst. Pd/C can lose activity due to improper storage (exposure to air), poisoning by contaminants (e.g., sulfur or halide compounds in the starting material or solvent), or simply being from an old batch.
-
Solution: Use a fresh batch of catalyst. If you suspect impurities in your starting material, consider purifying it first (e.g., by recrystallization).
-
-
Insufficient Hydrogen: Ensure your hydrogen source is not depleted and that the pressure is maintained throughout the reaction. A leak in the system can also lead to a gradual loss of pressure.
-
Poor Mass Transfer: Hydrogen gas must dissolve in the solvent to reach the catalyst surface. If stirring is inadequate, the reaction will be limited by this mass transfer.
-
Solution: Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
-
-
Solvent Choice: While ethanol is excellent, other protic solvents like methanol or isopropanol are also effective.[3] Ensure the solvent is of sufficient purity.
Question 2: The final product is discolored (e.g., pink, brown, or black). What causes this and how can I fix it?
Answer: Discoloration typically points to impurities.
-
Black or Grey Discoloration: This is almost always due to residual palladium catalyst leaching through the filter.
-
Solution: Re-dissolve the product in a suitable solvent (like ethyl acetate or methanol) and re-filter through a fresh, well-packed Celite® pad. For very fine particles, using a syringe filter with a low-micron PTFE membrane can be effective.
-
-
Pink or Brown Discoloration: This often indicates the formation of trace oxidized byproducts. Anilines, in general, are susceptible to air oxidation, which can form colored impurities.
-
Solution: If the discoloration is minor and the purity is otherwise high (by NMR/LC-MS), it may be acceptable for subsequent steps. For higher purity, a quick purification step can be employed. Recrystallization from a solvent system like toluene/hexanes or purification via a short plug of silica gel can remove these colored impurities.[4]
-
Question 3: My yield is lower than expected. Where could the product have been lost?
Answer: Besides an incomplete reaction (see Q1), yield loss can occur during the work-up and isolation phases.
-
Adsorption onto Catalyst/Celite®: A significant amount of product can remain adsorbed on the catalyst and the Celite® pad.
-
Solution: During filtration, wash the filter cake thoroughly with several portions of fresh, warm solvent. Breaking up the filter cake with a spatula during washing can help release trapped product.
-
-
Incomplete Precipitation/Oiling Out: If you attempt a recrystallization, ensure the conditions are optimized. If the product "oils out" instead of crystallizing, it can be difficult to handle and purify.
-
Mechanical Losses: Be mindful of standard laboratory practices to minimize losses during transfers between flasks and during filtration.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Question 4: Are there alternative methods to reduce the nitro group if catalytic hydrogenation is not an option?
Answer: Yes, several other methods exist, though they often have harsher conditions or more complex work-ups. The choice depends on available equipment and functional group tolerance.[5][6]
-
Metal/Acid Reduction: The classic Béchamp reduction using iron powder in acidic media (e.g., acetic acid or ammonium chloride) is a cost-effective and powerful method.[7][8] Other metals like tin (Sn) or zinc (Zn) with HCl are also used but can generate significant metallic waste.[9][10]
-
Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine, formic acid, or ammonium formate in the presence of a catalyst (often Pd/C or Raney Nickel).[7] It can be a good alternative if high-pressure hydrogenation equipment is unavailable.
-
Sulfide Reductions: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can be used, and they offer good chemoselectivity for reducing one nitro group in the presence of another.[6]
Comparison of Reduction Methods
| Method | Reductant/Catalyst | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Ethanol, Methanol | High yield, very clean, easy work-up | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Metal/Acid Reduction | Fe, NH₄Cl or Acetic Acid | Water, Ethanol | Inexpensive, robust, scalable | Often requires heat, acidic work-up, metal waste |
| Transfer Hydrogenation | Hydrazine, Formic Acid/Pd/C | Ethanol | No high-pressure H₂ needed, generally mild | Hydrazine is highly toxic, potential for side products |
| Sulfide Reduction | Na₂S or Na₂S₂O₄ | Water, Alcohol | Good for selective reductions, inexpensive | Can produce sulfur byproducts, odorous, aqueous waste |
Question 5: How do I confirm the identity and purity of my final product?
Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected signals for 3-Amino-4-methylbenzonitrile are distinct. A literature report shows the following peaks in DMSO-d₆: a doublet of doublets around 7.1 ppm, two doublets around 6.9 ppm, a broad singlet for the -NH₂ protons around 5.35 ppm, and a singlet for the methyl group (-CH₃) at 2.15 ppm.[1]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This technique confirms the presence of key functional groups. You should observe characteristic stretches for the amino group (N-H, typically two bands around 3300-3500 cm⁻¹) and the nitrile group (C≡N, a sharp peak around 2220-2230 cm⁻¹).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrometer). The expected mass for the protonated molecule [M+H]⁺ is approximately 133.07.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
By systematically addressing these potential issues, you can optimize your reaction conditions and reliably produce high-quality 3-Amino-4-methylbenzonitrile for your research and development needs.
References
- Google Patents: Process for the preparation of substituted 3-aminobenzonitriles (WO1996011906A1).
-
PrepChem: Synthesis of 3-methoxy-4-methylbenzonitrile. Illustrates standard purification techniques like column chromatography for benzonitrile derivatives. [Link]
- Google Patents: Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof (US20100210845A1).
-
Eureka | Patsnap: Preparation method of aminobenzonitrile. Outlines the four main synthetic strategies for aminobenzonitriles, including the reduction of nitrobenzonitriles. [Link]
-
Organic Chemistry Portal: Amine synthesis by nitro compound reduction. Provides an overview of various reagents and catalysts for the reduction of nitroarenes. [Link]
-
ACS Publications: Reflections on the Teaching Practices for the Reduction of Nitroarenes. Compares common research methods (like Pd-catalyzed hydrogenation) with textbook examples. [Link]
-
Wikipedia: Reduction of nitro compounds. A comprehensive overview of methods for reducing nitro compounds to anilines, hydroxylamines, and other products. [Link]
-
PubChem: 4-Amino-3-methylbenzonitrile. Contains physical, chemical, and spectral data for the target compound. [Link]
-
Lucideon: Analytical Techniques for Chemical Analysis & Testing. Details various analytical methods used for chemical characterization. [Link]
-
ResearchGate: Analytical Techniques for Scientists. Discusses the application of various analytical techniques in scientific research. [Link]
Sources
- 1. 3-Amino-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
how to avoid over-alkylation in aminobenzonitrile reactions
Welcome to the Reaction Optimization Help Desk.
Ticket Subject: Strategies to Prevent Over-Alkylation in Aminobenzonitrile Scaffolds. Assigned Scientist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Introduction: The Aminobenzonitrile Paradox
You are likely encountering a classic kinetic trap. In aminobenzonitriles, the nitrile group (
However, once you successfully attach one alkyl group, that alkyl group acts as an electron donor (EDG). It pushes electron density back onto the nitrogen.
-
Result: The product (secondary amine) is more nucleophilic than the starting material (primary amine).[1]
-
Consequence: The reaction rate for the second alkylation (
) is faster than the first ( ). As soon as product forms, it out-competes the starting material for the alkylating agent, leading to mixtures of unreacted starting material and di-alkylated byproducts.
This guide provides three distinct workflows to break this kinetic cycle, ranked by selectivity and operational complexity.
Module 1: Diagnostic Workflow
Before selecting a chemical strategy, determine your constraints using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal mono-alkylation pathway.
Module 2: Reductive Amination (The Gold Standard)
Why it works: This method separates bond formation into two discrete steps. You first form an imine (which cannot be "over-reacted" to a second imine).[2] Only then do you reduce it. This bypasses the
The Challenge: The electron-deficient aminobenzonitrile is reluctant to attack the aldehyde to form the imine.
Protocol: Acid-Catalyzed STAB Reduction
-
Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.
-
Mechanism: STAB is a mild hydride source that reduces imines faster than aldehydes, allowing for "one-pot" procedures.
| Step | Action | Technical Rationale |
| 1 | Mix Aminobenzonitrile (1.0 eq) + Aldehyde (1.1 eq) in DCE. | DCE (Dichloroethane) is preferred over MeOH to prevent acetal formation side-reactions. |
| 2 | CRITICAL: Add Glacial Acetic Acid (1–2 eq). | The acid activates the aldehyde carbonyl and protonates the carbinolamine intermediate, driving water elimination to form the imine. Without this, the nitrile-deactivated amine will stall. |
| 3 | Stir 30–60 min at RT. | Allow the equilibrium to shift toward the imine before adding the reductant. |
| 4 | Add NaBH(OAc)3 (1.5 eq) in one portion. | STAB is bulky and less basic than NaBH4, minimizing direct reduction of the aldehyde. |
| 5 | Quench with sat. NaHCO3. | Neutralizes the acid and breaks down boron complexes. |
Troubleshooting:
-
Reaction Stalled? If the amine is extremely unreactive (e.g., 2,6-disubstituted), switch to Ti(OiPr)4 (Titanium isopropoxide) as a Lewis Acid dehydrating agent (1.5 eq) before adding the reducing agent.
Module 3: Cesium-Promoted Direct Alkylation
Why it works: If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you cannot use standard bases like
Protocol: The Salvatore-Jung Method
| Variable | Recommendation | Rationale |
| Base | CsOH·H2O (powdered) or Cs2CO3 | Promotes high chemoselectivity (approx. 9:1 mono:di ratio). |
| Solvent | DMF or NMP (Anhydrous) | High polarity is required to dissolve the cesium salts. |
| Additive | 4Å Molecular Sieves (Activated) | Removes water which can solvate the base and reduce the "naked anion" effect. |
| Stoichiometry | Amine (1.0 eq) : Alkyl Halide (0.9 eq) | Limiting the alkylating agent is crucial. Never use excess alkyl halide. |
Step-by-Step:
-
Suspend activated 4Å MS and CsOH·H2O (1.2 eq) in anhydrous DMF.
-
Add Aminobenzonitrile (1.0 eq) and stir for 30 min.
-
Add Alkyl Halide (0.9 eq) dropwise over 1 hour.
-
Monitor by HPLC. Stop when the alkyl halide is consumed. Do not push for 100% conversion of the amine; you will generate di-alkylated impurities.[2]
Module 4: Fukuyama Amine Synthesis (The "Nuclear Option")
Why it works: When the substrate is precious (e.g., late-stage drug intermediate), you cannot afford the 10–20% yield loss typical of direct alkylation. The Fukuyama method protects the amine as a sulfonamide, which allows only mono-alkylation, followed by deprotection.
Workflow:
-
Protection: React Aminobenzonitrile with 2-nitrobenzenesulfonyl chloride (NsCl)
Forms Ns-Amine . -
Alkylation: The Ns-Amine is acidic (
). Alkylate using and R-X.[1] This cannot over-alkylate because there are no protons left on the nitrogen. -
Deprotection: Treat with Thiophenol (PhSH) and base (
) to release the mono-alkylated amine.
Figure 2: The Fukuyama pathway guarantees mono-selectivity via a protection-deprotection sequence.
Comparison of Methods
| Metric | Reductive Amination | Cesium Alkylation | Fukuyama Synthesis |
| Selectivity | High (>95%) | Moderate (80–90%) | Perfect (100%) |
| Atom Economy | High | High | Low (Requires protection steps) |
| Reagent Cost | Low | High (Cesium is expensive) | Moderate |
| Suitability | Best for | Best for simple R-X | Best for complex/precious substrates |
References
-
Cesium Effect in Alkylation: Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][3][4] Organic Letters, 1999, 1(11), 1893–1896.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Fukuyama Synthesis: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004, 353-359.
Sources
Technical Support Center: Scaling Up 3-Amino-4-methylbenzonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 3-Amino-4-methylbenzonitrile. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our goal is to provide practical, experience-driven insights and troubleshooting strategies grounded in solid scientific principles.
Overview of Synthetic Strategies
3-Amino-4-methylbenzonitrile is a valuable building block in medicinal chemistry and materials science.[1] While several synthetic routes exist, the most common and scalable approach involves the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile. This guide will primarily focus on the challenges associated with this route, while also addressing potential issues in alternative methods like the Sandmeyer reaction.
The typical reaction scheme for the preferred industrial route is as follows:
Catalytic Hydrogenation:
-
Starting Material: 3-Nitro-4-methylbenzonitrile
-
Reducing Agent: Hydrogen gas (H₂)
-
Catalyst: Palladium on Carbon (Pd/C)
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Product: 3-Amino-4-methylbenzonitrile
This process is favored for its high atom economy and generally clean conversion. However, scaling up catalytic hydrogenations presents unique safety, engineering, and chemistry challenges that must be carefully managed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may encounter during synthesis and scale-up.
Part A: Reaction Initiation and Execution
Question 1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?
Answer: A stalled hydrogenation is a common issue that can usually be traced back to the catalyst, reagents, or reaction setup.
-
Cause 1: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst is sensitive to poisons. Sulfur-containing compounds, strong coordinating ligands, or residual impurities from the synthesis of the nitro-aromatic starting material can irreversibly bind to the palladium surface, blocking active sites.
-
Troubleshooting:
-
Verify Starting Material Purity: Use high-purity 3-nitro-4-methylbenzonitrile. If possible, recrystallize the starting material to remove non-volatile impurities.
-
Test Catalyst Activity: Before a large-scale run, test the catalyst batch on a small, reference reaction with a clean substrate to ensure its activity.
-
Increase Catalyst Loading: As a temporary fix, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor poisoning, but this is not an ideal solution for a scaled-up process due to cost and filtration burdens.
-
-
-
Cause 2: Insufficient Hydrogen Availability. On a larger scale, ensuring efficient gas-liquid mass transfer is critical. If hydrogen cannot reach the catalyst surface effectively, the reaction rate will plummet.
-
Troubleshooting:
-
Improve Agitation: Increase the stirring speed to create a better vortex and improve the dispersion of hydrogen gas and the suspended catalyst. Ensure the agitator is appropriately designed for gas-liquid reactions (e.g., using a gas-inducing impeller).
-
Increase Hydrogen Pressure: Operating at a higher hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can significantly boost the reaction rate.[2] See the table below for typical pressure ranges.
-
Check for Leaks: Ensure the reaction vessel is perfectly sealed. Even a small leak can prevent the system from maintaining the target pressure.
-
-
-
Cause 3: Poor Solvent Choice. The solvent must fully dissolve the starting material and keep the product in solution while being inert to the reaction conditions.
-
Troubleshooting: Ethanol is a common and effective solvent for this reaction.[3] If solubility is an issue, consider co-solvents or alternative solvents like methanol or ethyl acetate, but always perform a small-scale test first to check for compatibility and side reactions.
-
Workflow for Diagnosing a Stalled Hydrogenation
Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.
Question 2: I am observing the formation of side products. What are they and how can I prevent them?
Answer: Side product formation is often related to over-reduction or reaction with the solvent.
-
Primary Side Product: 3-Amino-4-methylbenzylamine. This occurs if the nitrile group (-C≡N) is also reduced. This is more likely under harsh conditions (high temperature or pressure) or with highly active catalysts.
-
Prevention:
-
Moderate Reaction Conditions: Avoid excessive temperature and pressure. A controlled, steady reaction is better than a rapid, aggressive one.
-
Catalyst Selection: While Pd/C is standard, its activity can vary. In some cases, a catalyst with a lower palladium loading or a different support might offer better selectivity.
-
Monitor Reaction Progress: Use techniques like HPLC or GC to monitor the consumption of starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
-
-
-
Other Potential Byproducts: Depending on the solvent, N-alkylation (e.g., N-ethylation if using ethanol) of the product amine can occur, though this is typically a minor pathway under standard hydrogenation conditions.
Table 1: Recommended vs. Aggressive Hydrogenation Conditions
| Parameter | Recommended Range (Lab Scale) | Aggressive Range (Risk of Side Products) | Notes on Scale-Up |
| Temperature | 25 - 40 °C | > 60 °C | Exotherm must be managed. Ensure adequate cooling capacity. |
| H₂ Pressure | 3 - 5 bar (approx. 45-75 psi) | > 10 bar (approx. 150 psi) | Higher pressure increases rate but also over-reduction risk. |
| Catalyst Loading (10% Pd/C) | 0.5 - 2.0 mol% | > 5 mol% | Higher loading increases cost and filtration challenges. |
| Solvent | Ethanol, Methanol | Dichloromethane (less common) | Ethanol is preferred for its safety profile and solvating power.[3] |
Part B: Work-up and Purification
Question 3: How should I safely and effectively remove the Pd/C catalyst after the reaction, especially at a larger scale?
Answer: Catalyst removal is a critical step. Pd/C is pyrophoric (can ignite spontaneously in air), especially when dry and saturated with hydrogen. Never let the catalyst dry out and become exposed to air.
Detailed Protocol: Safe Catalyst Filtration
-
Inerting the System: After the reaction is complete, vent the hydrogen pressure and purge the reactor headspace thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas.
-
Pre-wetting the Filtration Aid: Prepare a filter bed (e.g., a Nutsche filter for large scale) with a pad of Celite® or another diatomaceous earth. Crucially, pre-wet the Celite® pad with de-gassed solvent (the same solvent used in the reaction). This prevents the dry catalyst from hitting a dry surface.
-
Transfer as a Slurry: Transfer the reaction mixture as a slurry to the filter under a nitrogen blanket. Avoid letting air enter the system.
-
Washing: Wash the catalyst cake on the filter with additional de-gassed solvent to recover any adsorbed product.
-
Quenching and Disposal: The retrieved catalyst cake, still wet with solvent, should be immediately transferred to a container of water for quenching. This passivates the catalyst, making it safe for disposal according to your institution's hazardous waste guidelines. Do not store the wet catalyst cake for extended periods, as solvent evaporation can still pose a fire risk.
Question 4: My isolated product is off-color (e.g., pink, brown, or black). What causes this and how can I get a clean, white product?
Answer: Color in the final product is usually due to trace impurities.
-
Cause 1: Residual Palladium. If filtration is inefficient, fine palladium particles can contaminate the filtrate, giving it a grayish or black appearance.
-
Solution: Use a finer grade of Celite® or a multi-layered filtration setup. Passing the filtrate through a secondary filter, such as a cartridge filter, can also be effective.
-
-
Cause 2: Oxidation of the Amine. Aromatic amines can be susceptible to air oxidation, which often produces highly colored impurities. This is exacerbated by heat and light.
-
Solution:
-
Work under Inert Atmosphere: During work-up and solvent removal, keep the solution under a nitrogen or argon blanket.
-
Activated Carbon Treatment: After catalyst removal, the filtrate can be treated with a small amount of activated carbon (charcoal) at room temperature for 15-30 minutes to adsorb colored impurities. Filter the carbon off (again, through Celite®) before crystallization.
-
Use of Antioxidants: In some cases, adding a very small amount of an antioxidant like sodium bisulfite during the work-up can prevent oxidation.
-
-
-
Cause 3: Baseline Impurities from Starting Material. If the starting 3-nitro-4-methylbenzonitrile was impure, those impurities may carry through the reaction.
-
Solution: The best solution is to start with high-purity material. However, a final recrystallization of the 3-Amino-4-methylbenzonitrile is highly effective for purification. A solvent system like Toluene/Heptane or Ethanol/Water often works well.
-
Part C: Scale-Up Specific Challenges
Question 5: When moving from a 1L flask to a 50L reactor, my reaction time has doubled and the yield is lower. Why?
Answer: This is a classic scale-up problem related to changes in physical parameters. Direct multiplication of lab-scale parameters rarely works.[4]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Hydrogenation is an exothermic reaction. In a large reactor, heat cannot dissipate as efficiently, leading to a rise in internal temperature. This can promote side reactions and decrease yield.
-
Solution: Implement precise temperature control with an efficient reactor cooling jacket. The addition of reagents or the introduction of hydrogen may need to be done more slowly to manage the exotherm.
-
-
Mass Transfer (Mixing): As discussed in Q1, effective mixing is harder to achieve in a large volume. The efficiency of gas dispersion and keeping the catalyst suspended are critical.
-
Solution: Use a reactor designed for three-phase (gas-liquid-solid) reactions. The impeller shape, position, and speed must be optimized for the specific reactor geometry and batch volume.
-
Diagram: Key Scale-Up Considerations
Caption: Comparison of physical parameters between lab and plant scale.
Safety First: Hazard Awareness
Handling the reagents and conditions for this synthesis requires strict adherence to safety protocols.
-
Hydrogen Gas: Highly flammable and forms explosive mixtures with air. Ensure the reactor is properly rated for pressure work, and operate in a well-ventilated area away from ignition sources.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Handle only as a wet paste or slurry under an inert atmosphere.[5]
-
3-Amino-4-methylbenzonitrile: This compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6][7][8] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
National Institutes of Health (NIH) (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]
- Google Patents (2021).CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
American Chemical Society (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Available at: [Link]
-
Consensus (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Available at: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]
- Google Patents (2009).CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
National Institutes of Health (NIH) (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]
- Google Patents (2010).US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
PubChem. 4-Amino-3-methylbenzonitrile. Available at: [Link]
-
Patsnap. Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. Available at: [Link]
- Google Patents (2009).CN101585785A - Preparation method of o-aminobenzonitrile compounds.
-
MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available at: [Link]
-
YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
International Journal of ChemTech Research. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Available at: [Link]
-
ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Available at: [Link]
-
Patsnap Eureka. Preparation method of aminobenzonitrile. Available at: [Link]
-
ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
VNUHCM Journal of Natural Sciences (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile... Available at: [Link]
-
Carl ROTH (2025). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
National Institutes of Health (NIH) (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 3. 3-Amino-4-methylbenzonitrile | 60710-80-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
minimizing byproduct formation in nitrile synthesis
Nitrile Synthesis Technical Assistance Center (NSTAC) Current Status: Online | Tier: Level 3 (Senior Application Scientist) Subject: Minimizing Byproduct Formation in Nitrile Synthesis
Welcome to the NSTAC
You are accessing the advanced troubleshooting logs for nitrile synthesis. As Senior Application Scientist, I have curated this guide to move beyond basic textbook definitions and address the specific failure modes that ruin batches in drug discovery and process chemistry.
Our goal is high fidelity: ensuring the cyanide anion (
Module 1: The Aliphatic Crisis (Kolbe Synthesis)
Ticket #402: "My reaction yield is decent, but the product smells distinctly foul/repulsive, and the NMR shows a minor peak just upfield of the product. Purification is a nightmare."
Diagnosis: Isonitrile Contamination
You are experiencing the classic ambident nucleophile problem. The cyanide ion (
-
Target: Carbon attack
Nitrile (R-CN) Stable, fruity/almond smell. -
Byproduct: Nitrogen attack
Isonitrile (R-NC) Unstable, extremely foul odor.
The Mechanistic Fix (HSAB & Kinetics)
To eliminate isonitriles, you must force the reaction into a pure
-
Hard/Soft Acid-Base (HSAB) Reality: The carbon end of cyanide is "soft"; the nitrogen end is "hard."[1]
-
The Trap: If you use conditions that promote carbocation character (
), the "hard" nitrogen will attack the "hard" carbocation.[1][2] -
The Fix: You need a tight transition state (
) where the "soft" carbon attacks the alkyl halide backside.
Protocol 1: Isonitrile-Free Kolbe Synthesis
Standardize on this workflow to suppress N-attack.
-
Solvent Selection: Switch to DMSO (dry).
-
Why: DMSO is a polar aprotic solvent that solvates cations (
) well but leaves the "naked" and highly reactive, accelerating the rate significantly over the competing pathway [1].[3]
-
-
Reagent Choice: Use NaCN or KCN .[3]
-
Critical Warning:NEVER use AgCN for this purpose. Silver coordinates with the halide, forcing an
-like mechanism that almost exclusively yields isonitriles [2].[4]
-
-
Temperature: Maintain
.-
Why: Higher temperatures increase entropy, which can favor the dissociation required for
, increasing isonitrile risk.
-
Visualization: The Ambident Decision Tree
Figure 1: Mechanistic divergence in Kolbe synthesis. To minimize byproduct, force Pathway B.
Module 2: The Aromatic Stalling (Pd-Catalysis)
Ticket #899: "My Suzuki couplings work fine, but when I try to cyanation an aryl bromide, the reaction stalls at 40% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning
Unlike other cross-couplings, cyanation has a suicide mechanism. Free cyanide ions (
The Mechanistic Fix (Concentration Control)
You must keep the concentration of free cyanide in solution near zero, while maintaining a reservoir of cyanide available for transmetallation.
Protocol 2: The "Slow-Release" Ferrocyanide Method
This protocol uses Potassium Ferrocyanide (
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Source:
(0.2 equiv - provides 1.2 equiv CN) -
Catalyst:
(1-2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)
-
Base:
(1.0 equiv) -
Solvent: NMP or DMA (Degassed)
Step-by-Step:
-
Charge: Add aryl bromide, base, and
to the vial. -
Catalyst Prep: Premix
and dppf in a small amount of solvent to form the active species (orange/red color). -
Combine: Add the catalyst solution to the main vial.
-
Heat: Stir at
for 12-16 hours.-
Why: High temp is required to dissociate the CN from the Iron center.
-
-
Workup: Dilute with water/EtOAc. The iron salts remain in the aqueous layer.
Visualization: The Poisoning Loop
Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Using ferrocyanide prevents the "Excess Free CN-" paths.
Module 3: Troubleshooting Matrix (Quick Reference)
Use this table to identify the root cause of your specific impurity profile.
| Symptom | Probable Byproduct | Root Cause | Corrective Action |
| Foul Odor | Isonitrile (R-NC) | Switch to dry DMSO/NaCN. Lower temp. | |
| Biaryl Formation | Homocoupling (Ar-Ar) | Reductive elimination of Ar-Pd-Ar before CN addition. | Increase catalyst activity (bulky ligands like XPhos). Ensure |
| Stalled Reaction | Starting Material | Catalyst poisoning by free | Switch to |
| Amide Peak | Hydrolysis Product | Water in solvent; high pH during workup. | Use molecular sieves. Avoid strong acid/base during extraction. |
| Dehalogenation | Ar-H | Dry solvents rigorously. Avoid amine bases if possible. |
References
-
Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group by Substitution. In The Chemistry of the Cyano Group. Wiley.[6][7]
-
Kornblum, N., et al. (1954).[2] The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society.
-
Grushin, V. V., & Alper, H. (2014). Cyanide Poisoning of Palladium Catalysts. Chemical Reviews.
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed C-C Bond Formation.[6] Accounts of Chemical Research.
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[8]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kolbe_nitrile_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
resolving solubility issues with 3-Amino-4-methylbenzonitrile in reactions
[1][2]
Welcome to the Advanced Chemical Application Support Center. Subject: Resolving Solubility & Handling Issues for 3-Amino-4-methylbenzonitrile Ticket ID: AMB-SOL-001 Responder: Dr. Elena Vance, Senior Application Scientist
Executive Summary: The Solubility Paradox
3-Amino-4-methylbenzonitrile (CAS 60710-80-7) presents a classic "aniline paradox" in organic synthesis. While the amino group suggests basicity and polarity, the nitrile group (electron-withdrawing) and the methyl group (lipophilic) create a push-pull electronic system that complicates solubility.[1] It often behaves as a "brick" in neutral aqueous media and non-polar alkanes, yet dissolves too readily in polar organics to easily crystallize.
This guide addresses the three most common support tickets we receive: Dissolution failures in aqueous reactions , precipitation during coupling protocols , and yield loss during workup .
Module 1: Solvent Selection & Solubility Profiling
Q: "I cannot get the compound to dissolve in water for my diazotization reaction. It floats as a yellow powder.[2] What is wrong?"
A: The compound is hydrophobic at neutral pH. You must exploit the amino group's basicity.
The Mechanism:
3-Amino-4-methylbenzonitrile has a calculated logP of ~2.03, making it lipophilic.[1] The amino group (
The Protocol: To force aqueous solubility, you must protonate the amine to form the anilinium salt.
-
Stoichiometry: Use at least 2.5 to 3.0 equivalents of mineral acid (HCl or
).[1] -
Temperature: Cool the water to 0–5 °C before adding the acid to prevent exotherms that could degrade the nitrile.
-
Visual Cue: The yellow suspension should turn into a clear (or slightly off-white) solution upon protonation.[1]
Q: "Which organic solvent should I use for anhydrous coupling reactions (e.g., Buchwald-Hartwig or SNAr)?"
A: Avoid non-polar solvents. Use Polar Aprotic solvents or specific alcohol mixtures. [1]
See the Solubility Decision Matrix below for selecting the correct solvent system based on your reaction type.
Figure 1: Solvent Selection Decision Tree.[1] Green nodes indicate recommended solvent systems for specific process stages.
Module 2: Reaction Optimization & Troubleshooting
Q: "During diazotization, the reaction mixture turns into a thick paste, stopping the stir bar. How do I prevent this?"
A: This is a 'salting out' effect of the diazonium salt. You need to manage the counter-ion concentration.
When 3-Amino-4-methylbenzonitrile is diazotized, the resulting diazonium chloride salt is often less soluble than the starting amine hydrochloride, especially in high ionic strength solutions.[1]
Corrective Protocol:
-
Dilution: Increase the solvent volume. A ratio of 10–15 mL of water per gram of substrate is recommended.
-
Cosolvent: Add acetic acid (AcOH) or propionic acid (20–30% v/v) to the aqueous acid mixture.[1] This solubilizes the organic backbone of the diazonium intermediate without interfering with the nitrite reaction.
-
Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer . Magnetic bars often decouple when the viscosity increases.
Q: "I am seeing low yields in SNAr reactions (e.g., reacting with chloropyrimidines). The starting material remains unreacted."
A: The nitrile group deactivates the amine nucleophile. You need a stronger base or a more polar solvent.
The nitrile group at the meta position (relative to the amine) withdraws electron density, making the amine a poorer nucleophile compared to standard toluidines.
Optimization Table:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Reason |
| Solvent | THF or Dioxane | DMSO, DMF, or NMP | Polar aprotic solvents stabilize the transition state and increase reaction rate.[1] |
| Base | Inorganic bases in polar solvents are more effective for deprotonating the ammonium intermediate.[1] | ||
| Temperature | Reflux (65–80 °C) | 100–120 °C | Higher activation energy is required due to the deactivated amine.[1] |
| Catalyst | None | Pd(OAc)2 + Ligand | If SNAr fails, switch to Buchwald-Hartwig coupling using XPhos or BINAP ligands.[1] |
Module 3: Workup & Purification Protocols
Q: "My product oils out during extraction and won't crystallize. How do I purify it?"
A: Use the 'pH Swing' technique to remove impurities.
Because 3-Amino-4-methylbenzonitrile is an aniline, you can purify it by toggling the pH, leaving non-basic impurities (like unreacted halides or neutral byproducts) in the organic layer.[1]
Step-by-Step Purification Workflow:
-
Dissolution: Dissolve the crude oily mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the EtOAc layer with 1M HCl (aq) (3x).[1]
-
Chemistry: The product (amine) protonates and moves into the Water Phase .
-
Impurities: Neutral impurities remain in the Organic Phase .
-
-
Separation: Discard the organic layer (after checking TLC).
-
Basification: Cool the aqueous layer to 0 °C. Slowly add 6M NaOH until pH > 10.
-
Chemistry: The product deprotonates and precipitates as the free base.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh DCM or EtOAc , dry over
, and concentrate.
Figure 2: Acid-Base Purification Workflow ("pH Swing").[1] This method isolates the amine from non-basic contaminants.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329778416, 3-Amino-4-methylbenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. Diazotization and Sandmeyer Reaction Mechanisms. Retrieved from [Link]
- Google Patents.Process for preparation of azo dyestuffs using 3-amino-4-methylbenzonitrile (US Patent 4218366).
Technical Support Center: Catalyst Deactivation in 3-Amino-4-methylbenzonitrile Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Catalyst Deactivation during Chemoselective Hydrogenation of 3-Nitro-4-methylbenzonitrile.
Executive Summary & Core Challenge
The Objective: Synthesize 3-Amino-4-methylbenzonitrile via the catalytic hydrogenation of 3-Nitro-4-methylbenzonitrile .
The Core Challenge: This is a chemoselectivity problem. You are attempting to reduce a nitro group (
-
Thermodynamics: The reduction of
is highly exothermic and kinetically fast. -
The Trap: The
group is susceptible to reduction (to ) or hydrolysis (to ). -
The Deactivation: The primary cause of catalyst failure in this specific synthesis is Self-Poisoning via Over-reduction . If the nitrile reduces even slightly to a benzylamine species, this basic amine binds irreversibly to the active metal sites, killing the catalyst for the nitro reduction.
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying the mode of catalyst failure based on hydrogen uptake profiles.
Detailed Troubleshooting Guide
Issue A: The "Dead Catalyst" (Acute Poisoning)
Symptom: Reaction starts but hydrogen uptake stops abruptly at 20-40% conversion. Adding fresh catalyst restarts the reaction temporarily.
| Potential Cause | Mechanism | Corrective Action |
| Nitrile Coordination | The reactant's | Dilution & Pressure: Increase solvent volume (dilution weakens competitive adsorption). Increase |
| Halide Contamination | If the precursor was made via Sandmeyer or halogen displacement, residual | Wash Protocol: Ensure the nitro-precursor is washed with water until filtrate conductivity is <10 µS/cm. |
| Thiol/Sulfur | Trace sulfur from solvents (DMSO) or reagents. | Scavenger: Pre-treat the feed solution with Raney Ni (sacrificial) or activated carbon before adding the main Pd catalyst. |
Issue B: The "Runaway" Side Reaction (Selectivity Loss)
Symptom:
The Mechanism:
Once the
Protocol Adjustment:
-
Catalyst Switch: Switch from Pd/C (highly active for nitriles) to Pt/C (sulfided). Platinum is generally less active toward nitrile reduction than Palladium.
-
Kinetic Control: Stop the reaction immediately upon theoretical
uptake. Do not let it "cook" to ensure completion. -
Additives: Add 0.5 eq. of Acetic Acid . Protonating the resulting amine prevents it from binding strongly to the catalyst, but more importantly, acidic conditions generally retard nitrile hydrogenation on Pd surfaces.
Issue C: Pore Fouling (The "Slow Death")
Symptom: Reaction rate decays exponentially. Filtration is difficult; catalyst looks "slimy."
The Mechanism:
Nitro reduction proceeds via Nitroso (
Corrective Action:
-
Mass Transfer: Increase agitation speed (RPM) to >1000. This is a gas-liquid-solid reaction;
transfer to the surface is the rate-limiting step. -
Temperature: Increase temperature to 40-50°C to ensure intermediates reduce quickly to the amine rather than accumulating and condensing.
Visualizing the Deactivation Mechanism
Understanding the surface chemistry is vital for process control.
Figure 2: Competitive adsorption model. The nitrile group acts as a spectator poison until the nitro group is depleted, at which point it becomes a reactive substrate leading to catalyst death.
Standard Operating Procedure (SOP): Catalyst Handling & Regeneration
Applicability: 5% Pd/C or 5% Pt/C (50% water wet).
Pre-Reaction Handling
-
Solvent Choice: Use Methanol or Ethanol . Avoid THF if possible (can form peroxides/polymers).
-
Loading: Standard loading is 5-10 wt% (dry basis) relative to substrate.
-
Order of Addition:
-
Correct: Solvent
Catalyst (under ) Substrate. -
Why: Adding dry catalyst to a flammable solvent/substrate mix can cause ignition.
-
Regeneration (For Fouled Catalyst)
Note: Poisoned catalysts (sulfur/halides) usually cannot be regenerated economically in the lab. Fouled catalysts (azo deposits) can be.
-
Filtration: Filter the catalyst cake while keeping it wet (pyrophoric hazard).
-
DMF Wash: Wash the cake with warm (
) Dimethylformamide (DMF). DMF is excellent at dissolving azo/azoxy oligomers that block pores [1]. -
Solvent Exchange: Wash thoroughly with Methanol to remove DMF.
-
Drying: Do not dry. Reuse as a wet paste.
Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel instead of Pd/C?
A: Yes, but with a caveat. Raney Nickel is cheaper but less selective. To use it for 3-amino-4-methylbenzonitrile, you must perform the reaction in the presence of Ammonia (
Q2: My product is colored (yellow/orange) instead of white. Is this catalyst leaching?
A: Likely not. The yellow color is usually due to trace Azo impurities (dimers formed from incomplete reduction). This indicates your reaction stalled or
Q3: Why does the reaction stop when I scale up from 1g to 100g?
A: This is a classic Mass Transfer Limitation . In a 1g vial, magnetic stirring is sufficient. At 100g, the
References
-
Ma, Y., et al. (2025). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of Nitro-aromatics. ResearchGate. Link
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes and Nitro Groups with Pd/C. Link
-
Vilches-Herrera, M., et al. (2014).[1] Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. Link
-
Tadele, K. T., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction Common Conditions. Link
Sources
Technical Support Center: Managing Exothermic Reactions in Aminonitrile Synthesis
Welcome to the technical support center for the synthesis of aminonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of these reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on ensuring scientific integrity, safety, and reproducibility in your work.
Section 1: Understanding and Characterizing the Exotherm
This section delves into the fundamental principles governing the heat release during aminonitrile synthesis, a critical first step in proactive management.
Q1: Why is the synthesis of aminonitriles, particularly via the Strecker reaction, an exothermic process?
A1: The primary exothermic event in the Strecker synthesis is the nucleophilic addition of the cyanide ion to the iminium ion carbon.[1][2] This step involves the formation of a new carbon-carbon single bond, which is a highly favorable and energy-releasing process. The overall reaction is a condensation of an aldehyde or ketone with an amine or ammonia and a cyanide source to form an α-aminonitrile.[1][2] While the initial formation of the imine from the aldehyde/ketone and amine is typically a reversible equilibrium, the subsequent irreversible attack by the cyanide anion drives the reaction forward and is the main contributor to the heat generated.[3]
Diagram 1: Exothermic Step in Strecker Synthesis
Caption: Nucleophilic attack of cyanide on the imine is the key exothermic step.
Q2: How can I quantify the exothermic risk of my specific aminonitrile synthesis before scaling up?
A2: Reaction calorimetry is the most direct and reliable method to quantify the thermal risk of your reaction.[4] It measures the heat released or absorbed during a chemical reaction, providing critical data for safe scale-up.[4] By performing the reaction in a reaction calorimeter, you can determine key safety parameters such as the heat of reaction, the adiabatic temperature rise, and the rate of heat generation.[4] This data is essential for designing appropriate cooling systems and identifying potential thermal runaway scenarios.[4]
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed per mole of limiting reactant. | A large negative value indicates a highly exothermic reaction with significant potential for temperature increase. |
| Adiabatic Temperature Rise (ΔTad) | The maximum temperature increase of the reaction mass if all the generated heat is retained (no cooling). | A high ΔTad is a strong indicator of a potential thermal runaway hazard. |
| Maximum Heat Release Rate (qmax) | The peak rate at which heat is produced during the reaction. | Determines the required cooling capacity of the reactor to maintain a stable temperature. |
Section 2: Proactive Control Strategies
This section provides actionable protocols and best practices for preventing thermal excursions before they occur.
Q3: What are the most critical experimental parameters to control for managing the exotherm during aminonitrile synthesis?
A3: The most critical parameters to control are the rate of addition of the cyanide source , the reaction temperature , and agitation .
-
Rate of Cyanide Addition: The cyanide solution should be added slowly and controllably to allow the cooling system to remove the generated heat in real-time. A rapid addition can lead to an accumulation of unreacted starting materials and a sudden, uncontrollable temperature spike.
-
Reaction Temperature: Maintaining a consistent and low reaction temperature is crucial. The reaction is often carried out at temperatures ranging from 0°C to room temperature.[5] A lower temperature slows down the reaction rate, providing a larger window for heat removal.
-
Agitation: Vigorous and efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hotspots. Poor agitation can lead to a dangerous build-up of heat in one area, which can initiate a runaway reaction.
Illustrative Experimental Protocol: Controlled Cyanide Addition
Disclaimer: This is a generalized protocol and must be adapted based on a thorough risk assessment for your specific reactants and scale.
-
Setup: Assemble a jacketed reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel for the cyanide solution, and a nitrogen inlet.
-
Cooling: Circulate a coolant through the reactor jacket to achieve and maintain the desired internal reaction temperature (e.g., 0-5 °C).
-
Initial Charge: Charge the reactor with the aldehyde/ketone, amine/ammonia source, and solvent.
-
Controlled Addition: Begin slow, dropwise addition of the cyanide solution (e.g., NaCN or KCN in water) via the dropping funnel.[1]
-
Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not rise more than 1-2 °C above the setpoint.
-
Post-Addition: After the addition is complete, continue stirring at the set temperature for a specified period to ensure complete reaction.
Q4: How do I choose an appropriate solvent for my exothermic aminonitrile synthesis?
A4: The choice of solvent is critical for thermal management. An ideal solvent should:
-
Have a high heat capacity: To absorb a significant amount of heat with a minimal temperature increase.
-
Have a suitable boiling point: The boiling point should be well above the desired reaction temperature to prevent boiling and pressure buildup. However, in some cases, a solvent with a boiling point that allows for reflux cooling can be a deliberate safety measure.
-
Be inert: The solvent should not react with any of the reactants, intermediates, or products.
-
Effectively dissolve reactants: To ensure a homogeneous reaction mixture.
Commonly used solvents include water, methanol, ethanol, and tetrahydrofuran.[5] The choice will depend on the specific substrates and reaction conditions.
Section 3: Reactive Troubleshooting Guide
This section provides a question-and-answer guide for addressing thermal excursions should they occur.
Q5: My reaction temperature is rapidly increasing despite my cooling system being at maximum capacity. What should I do?
A5: This is a potential thermal runaway scenario, and immediate action is required.
-
Stop Reagent Addition: Immediately stop the addition of the cyanide source.
-
Emergency Cooling: If available, have a secondary cooling bath (e.g., dry ice/acetone) ready to immerse the reaction vessel in.
-
Dilution/Quenching (with extreme caution): If the reaction is at a manageable scale and you have a pre-planned and validated quenching procedure, you can consider adding a cold, inert solvent to dilute the reaction mixture and absorb heat. This should only be done if you have previously assessed the risks of this procedure.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
Diagram 2: Troubleshooting a Thermal Excursion
Caption: A decision tree for responding to a rapid temperature increase.
Q6: I've noticed the formation of a solid mass in my reaction vessel, and the temperature is starting to climb. What is happening and what should I do?
A6: The formation of a solid mass can indicate product precipitation or polymerization. This is dangerous because it can severely impede stirring, leading to poor heat transfer and the creation of localized hotspots.
-
Improve Agitation (if possible and safe): Increase the stirring speed to try and break up the solid mass and improve mixing.
-
Add More Solvent: If compatible with your process, adding more of the reaction solvent can help to redissolve the solid and improve heat transfer.
-
Stop the Reaction: If the situation does not improve, it is safest to stop the reaction by stopping reagent addition and cooling the mixture.
Section 4: Frequently Asked Questions (FAQs)
Q7: Are there safer alternatives to using traditional cyanide salts like NaCN or KCN?
A7: Yes, several alternatives aim to reduce the risks associated with handling highly toxic cyanide salts. Trimethylsilyl cyanide (TMSCN) is a commonly used alternative that is a liquid and can be easier to handle for controlled addition.[6][7] There are also methods that generate HCN in situ from less toxic precursors, which can bypass the need to handle large quantities of cyanide salts directly.[6] However, it is crucial to remember that all these methods still involve the use or generation of highly toxic cyanide, and all necessary safety precautions must be strictly followed.
Q8: What are the essential safety precautions when working with cyanide compounds in an exothermic reaction?
A8:
-
Work in a well-ventilated fume hood at all times. [8]
-
Never work alone. [8]
-
Keep an appropriate cyanide antidote kit (e.g., amyl nitrite) readily accessible and ensure you and your colleagues are trained in its use. [9]
-
Avoid contact with acids. Acids will react with cyanide salts to produce highly toxic hydrogen cyanide (HCN) gas.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [10]
-
Have a pre-planned emergency procedure for spills and exposures. [8]
Q9: How does reaction scale-up affect the management of the exotherm?
A9: Scaling up a reaction significantly changes the surface-area-to-volume ratio. This means that heat dissipation becomes less efficient as the reaction volume increases. A reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale. Therefore, a thorough thermal hazard assessment, including reaction calorimetry, is essential before any scale-up.[4] The cooling capacity of the larger reactor must be sufficient to handle the total heat output of the reaction.
References
- Benchchem. (n.d.). managing exothermic reactions in 1-Aminonaphthalene-2-acetonitrile synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
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Technical Support Center: Preventing Oxidation of Aromatic Amines During Workup
Welcome to the Technical Support Center for the handling and purification of aromatic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of aromatic amines during reaction workup and purification. Aromatic amines are a cornerstone of modern synthetic chemistry, yet their susceptibility to oxidation can often lead to product discoloration, impurity formation, and yield loss.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, prevent, and even reverse oxidation, ensuring the integrity of your valuable compounds.
Understanding the Problem: The Chemistry of Aromatic Amine Oxidation
Aromatic amines are sensitive to a variety of oxidizing agents, including atmospheric oxygen.[1] The oxidation process is often complex and can be initiated by light, heat, or the presence of metal ions. The initial step typically involves the formation of a radical cation, which can then undergo a series of reactions, including dimerization, to form highly colored impurities.[2] The electron-rich nature of the aromatic ring and the lone pair of electrons on the nitrogen atom make these compounds particularly prone to oxidation.[3]
The visual manifestation of this process is a change in color of the amine, which can range from yellow to dark brown or even black. This discoloration is a clear indicator that your compound is degrading.[4]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
Here we present a troubleshooting guide to address common issues encountered during the workup of aromatic amines.
| Observed Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Product is colored (yellow, brown, black) after workup or purification. | Air Oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities.[4] | 1. Work under an inert atmosphere: Conduct the workup and any subsequent purification steps (e.g., chromatography, distillation) under a blanket of nitrogen or argon.[4] This minimizes contact with oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen.[5][6] Degas all solvents used in the workup by sparging with an inert gas or by the freeze-pump-thaw method.[7][8] |
| Low yield of the desired amine after purification. | Oxidative Degradation. The desired amine has been converted to various oxidized byproducts, which are then lost during purification. | 1. Add an antioxidant or scavenger: Introduce a small amount of an antioxidant like BHT (butylated hydroxytoluene) or a reducing agent like sodium dithionite to the reaction mixture before workup.[9][10][11] These will preferentially react with oxidizing species. 2. Minimize exposure to light and heat: Wrap flasks in aluminum foil and use low-temperature workup conditions where possible. Light and heat can accelerate the rate of oxidation. |
| New, unexpected spots appear on TLC analysis of the crude product. | Formation of Oxidized Impurities. The additional spots likely correspond to various oxidation products of the starting amine or the desired product. | 1. Immediate workup after reaction completion: Do not let the reaction mixture sit for extended periods exposed to air. 2. Acidic wash: An acidic wash (e.g., with dilute HCl) can protonate the amine, making it less susceptible to oxidation. The amine can then be recovered by basification and extraction. |
| The purified amine discolors upon storage. | Slow Oxidation Over Time. Even after purification, residual oxygen in the storage container can cause slow degradation. | 1. Store under inert gas: Store the purified amine in a sealed vial under an inert atmosphere (nitrogen or argon). 2. Add a storage stabilizer: For long-term storage, consider adding a small amount of an antioxidant to the purified material. |
Visualizing the Oxidation Pathway
The following diagram illustrates a simplified mechanism for the oxidation of an aromatic amine, highlighting the formation of colored dimeric impurities.
Caption: Simplified oxidation pathway of an aromatic amine.
Decision-Making Workflow for Preventing Oxidation
This workflow provides a step-by-step guide to selecting the appropriate strategy for preventing oxidation during your workup.
Caption: Decision workflow for preventing aromatic amine oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the first visual sign of aromatic amine oxidation?
A1: The first sign is typically a color change.[4] Many pure aromatic amines are colorless or pale yellow. The development of a yellow, orange, brown, or even black color is a strong indication that oxidation is occurring.
Q2: Can I reverse the oxidation of my aromatic amine?
A2: In some cases, yes. If the oxidation has only proceeded to a limited extent, you may be able to reduce the colored impurities back to the amine. A common method is to treat a solution of the crude amine with a mild reducing agent like sodium dithionite (sodium hydrosulfite).[9][10][11] After the treatment, the amine can be re-isolated.
Q3: What are some common antioxidants and scavengers I can use?
A3: Several options are available, and the best choice may depend on your specific reaction conditions and the properties of your amine.
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and tocopherol (Vitamin E) are radical scavengers that can inhibit oxidation.[12]
-
Reducing Agents: Sodium dithionite and sodium sulfite can be used to reduce oxidized species and remove residual oxidants.[13]
-
Oxygen Scavengers: In some applications, substances that react directly with oxygen, like hydrazine or ascorbic acid, can be employed, though their reactivity with other functional groups must be considered.[14][15]
Q4: How do I properly degas a solvent?
A4: There are three common methods for degassing solvents:
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[6] This is a relatively simple method suitable for many applications.
-
Freeze-Pump-Thaw: This is a more rigorous method that involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent.[7] This cycle is typically repeated three times for maximum effectiveness.
-
Sonication under Vacuum: Briefly sonicating the solvent under a partial vacuum can also effectively remove dissolved gases.[7]
Q5: Are all aromatic amines equally susceptible to oxidation?
A5: No, the susceptibility to oxidation is influenced by the electronic properties of the aromatic ring. Electron-donating groups on the ring generally increase the rate of oxidation, while electron-withdrawing groups tend to decrease it.[3]
Detailed Experimental Protocols
Protocol 1: Workup Under an Inert Atmosphere
This protocol describes a standard procedure for performing an aqueous workup of a reaction mixture containing an air-sensitive aromatic amine.
-
Preparation: Ensure you have a supply of inert gas (nitrogen or argon) connected to a manifold or a balloon setup.[16][17] All glassware should be oven-dried and cooled under a stream of inert gas.[18]
-
Inerting the Reaction Flask: Cool the reaction mixture to the desired temperature and then introduce a positive pressure of inert gas into the flask.
-
Quenching and Extraction: If the reaction needs to be quenched, do so by slowly adding the quenching solution via a syringe or dropping funnel while maintaining the inert atmosphere. Perform all subsequent extractions in a separatory funnel that has been purged with inert gas.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) in a flask under an inert atmosphere. Filter the solution through a cannula or in a glovebox to remove the drying agent.
-
Solvent Removal: Concentrate the solution using a rotary evaporator equipped with a gas inlet to allow for backfilling with inert gas.
Protocol 2: Reversing Minor Oxidation with Sodium Dithionite
This protocol can be used to decolorize an aromatic amine that has undergone minor oxidation.
-
Dissolution: Dissolve the crude, colored aromatic amine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Dithionite Solution: Prepare a fresh aqueous solution of sodium dithionite (e.g., 1 M).
-
Washing: Transfer the organic solution to a separatory funnel and wash it with the sodium dithionite solution. Shake the funnel gently. The color of the organic layer should lighten. Repeat the wash if necessary.
-
Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining dithionite salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
References
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. Retrieved from [Link]
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ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
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WordPress. (2026, January 24). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
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designer-drug.com. (n.d.). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]
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Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
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Btsa. (n.d.). Examples of natural and synthetic antioxidants available on the market. Retrieved from [Link]
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SciSpace. (n.d.). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Retrieved from [Link]
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ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
PMC. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]
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University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
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Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
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ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
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RSC Publishing. (n.d.). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Retrieved from [Link]
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QualiChem Water Treatment. (n.d.). Organic Oxygen Scavengers. Retrieved from [Link]
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Reddit. (n.d.). Inert atmosphere Technique. Retrieved from [Link]
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ResearchGate. (2025, February 10). (PDF) Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
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ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
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Reddit. (n.d.). Solvent degassing. Retrieved from [Link]
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PubMed. (n.d.). Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems by substituted 4,6-di-tert-butyl-pyrocatechols. Retrieved from [Link]
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YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
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YouTube. (2022, October 26). Quick Intro to Scavengers Webinar. Retrieved from [Link]
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Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups? Retrieved from [Link]
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PNAS Nexus | Oxford Academic. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-4-methylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. 3-Amino-4-methylbenzonitrile and its derivatives represent a scaffold of significant interest, appearing in a range of compounds with diverse biological activities. The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, with structural validation standing as a critical gateway. An unambiguous determination of a molecule's three-dimensional architecture is not merely a confirmatory step but a foundational pillar upon which all subsequent biological and toxicological data rest.
This guide provides an in-depth comparison of the three principal analytical techniques for the structural elucidation of 3-Amino-4-methylbenzonitrile derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Unambiguous Structure
A Comparative Overview of Key Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry |
| Sample State | Solution or solid-state | Solid, liquid, or gas (after ionization) | Crystalline solid |
| Sample Amount | mg to µg | ng to pg | µg to mg (single crystal) |
| Destructive? | No[1] | Yes | No (crystal is preserved) |
| Key Advantage | Rich structural detail in solution | High sensitivity and molecular weight determination | Unambiguous 3D structure |
| Key Limitation | Lower sensitivity compared to MS | Indirect structural information, difficulty with isomers | Requires a suitable single crystal |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The "Why": Causality in NMR Analysis
For a 3-Amino-4-methylbenzonitrile derivative, ¹H and ¹³C NMR are indispensable. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino, methyl, and nitrile groups, allowing for the definitive assignment of their positions on the benzene ring. Furthermore, coupling patterns between adjacent protons provide unequivocal evidence of their relative placement. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to map out the entire spin system, essentially building the molecular skeleton piece by piece.
Experimental Protocol: A Self-Validating Workflow
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-Amino-4-methylbenzonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required.
-
If structural ambiguity remains, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).
3. Data Interpretation: A Hypothetical ¹H NMR Spectrum of 3-Amino-4-methylbenzonitrile
-
δ ~2.2 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃). It is a singlet as there are no adjacent protons to couple with.
-
δ ~4.0 ppm (broad singlet, 2H): This broad signal is characteristic of the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
δ ~6.8-7.5 ppm (3H, aromatic region): These signals correspond to the three protons on the aromatic ring. Their specific chemical shifts and coupling patterns (multiplicity) will be indicative of their positions relative to the substituents. For 3-Amino-4-methylbenzonitrile, one would expect a doublet, a singlet (or a narrowly split doublet), and another doublet, reflecting their proximity to the electron-donating amino and methyl groups and the electron-withdrawing nitrile group.[5]
Expected ¹³C NMR Chemical Shifts for 4-Aminobenzonitrile (as a close analog): δ 99.5, 114.4, 120.4, 133.7, 150.8 ppm.[6] The presence of the additional methyl group in 3-Amino-4-methylbenzonitrile would cause further shifts in these values, which can be predicted and compared to the experimental data.
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
The "Why": Causality in MS Analysis
For 3-Amino-4-methylbenzonitrile derivatives, high-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can be diagnostic. For instance, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the parent ion would be consistent with the proposed structure.
Experimental Protocol: A Self-Validating Workflow
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[8]
-
The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by liquid chromatography (LC-MS).
2. Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.
3. Data Interpretation: A Hypothetical Fragmentation Pattern of 3-Amino-4-methylbenzonitrile
The molecular ion peak [M]⁺• would be observed at m/z = 132. The fragmentation pattern may include peaks corresponding to:
-
Loss of H•: [M-1]⁺
-
Loss of HCN (from the nitrile group): [M-27]⁺
-
Loss of CH₃• (from the methyl group): [M-15]⁺
-
McLafferty rearrangement (if applicable to a derivative with a longer alkyl chain): This can provide information about the structure of side chains.[9]
The presence of an odd number of nitrogen atoms in the molecule is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
Caption: Workflow for MS-based structural validation.
III. Single Crystal X-ray Crystallography: The Definitive Picture
Single crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[10] It provides precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.
The "Why": Causality in X-ray Crystallography
While NMR and MS provide strong evidence for the structure of a 3-Amino-4-methylbenzonitrile derivative, X-ray crystallography offers irrefutable proof. It can distinguish between closely related isomers with a level of certainty that is unmatched by other techniques. The resulting crystal structure provides a detailed map of the molecule, including the conformation of any flexible side chains and the nature of intermolecular interactions in the solid state.
Experimental Protocol: A Self-Validating Workflow
1. Crystal Growth:
-
This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method.[11] Experimentation with different solvents and solvent mixtures is often necessary.
-
The ideal crystal should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions.[12]
2. Data Collection:
-
The crystal is mounted on a goniometer and placed in a beam of X-rays.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data.
4. Data Interpretation:
-
The final output is a three-dimensional model of the molecule, from which precise bond lengths, bond angles, and torsional angles can be measured.
-
The packing of the molecules in the crystal lattice can also be analyzed to understand intermolecular interactions.
Caption: Workflow for X-ray crystallography-based structural validation.
Synergistic Use of Techniques for Unambiguous Validation
The true power in structural validation lies in the synergistic use of these three techniques.[13] NMR provides the initial and most detailed structural information in solution. MS confirms the molecular weight and elemental composition, providing a crucial check on the proposed structure. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure in the solid state. Discrepancies between the data from these techniques can often reveal interesting dynamic processes or conformational changes between the solution and solid states.
Conclusion
The structural validation of 3-Amino-4-methylbenzonitrile derivatives is a critical process in drug discovery and development that demands a rigorous and multi-faceted analytical approach. By understanding the strengths and limitations of NMR, MS, and X-ray crystallography, and by employing them in a synergistic manner, researchers can ensure the unambiguous assignment of molecular structure. This foundational knowledge is essential for building robust intellectual property, making informed decisions in lead optimization, and ultimately, for the successful development of safe and effective medicines.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Emwas, A.-H. M., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech.
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Emwas, A.-H. M., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Le, A., et al. (2022). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta, 531, 243-252.
- Prestegard, J. H., et al. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Protein Science, 18(7), 1331-1343.
- de Graaf, C., et al. (2011). Limitations and lessons in the use of X-ray structural information in drug design. Journal of Computer-Aided Molecular Design, 25(8), 755-764.
-
Oreate AI Blog. (2024, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
- Bax, A., & Grishaev, A. (2021). Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics. Proceedings of the National Academy of Sciences, 118(29), e2104373118.
-
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-
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-
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A Comparative Guide for the Synthetic Chemist: 3-Amino-4-methylbenzonitrile vs. 4-Amino-3-methylbenzonitrile
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Among the myriad of available intermediates, substituted benzonitriles are of significant interest due to the versatile reactivity of the nitrile group and the potential for functionalization of the aromatic ring. This guide provides a detailed comparative analysis of two constitutional isomers, 3-Amino-4-methylbenzonitrile and 4-Amino-3-methylbenzonitrile, offering insights into their synthesis, physicochemical properties, spectroscopic signatures, and reactivity to aid researchers in their experimental design.
Structural and Physicochemical Comparison
The seemingly subtle difference in the substitution pattern on the benzene ring between 3-Amino-4-methylbenzonitrile and 4-Amino-3-methylbenzonitrile gives rise to distinct physical and chemical properties. These differences can significantly impact their solubility, melting point, and reactivity in subsequent synthetic transformations.
| Property | 3-Amino-4-methylbenzonitrile | 4-Amino-3-methylbenzonitrile |
| CAS Number | 60710-80-7 | 78881-21-7[1] |
| Molecular Formula | C₈H₈N₂[2] | C₈H₈N₂[1] |
| Molecular Weight | 132.16 g/mol [2] | 132.16 g/mol [1] |
| Appearance | White to off-white crystals or shards[3] | Solid[4] |
| Melting Point | 81 °C[3] | 93-94 °C |
| Boiling Point | 312.8±22.0 °C (Predicted)[3] | 304.5±30.0 °C at 760 mmHg |
| Density | 1.10±0.1 g/cm³ (Predicted)[3] | 1.1±0.1 g/cm³ |
| pKa | 2.70±0.10 (Predicted)[3] | Not available |
The higher melting point of 4-Amino-3-methylbenzonitrile suggests a more stable crystal lattice, which could be attributed to differences in intermolecular interactions, such as hydrogen bonding, influenced by the positions of the amino and methyl groups.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. While sharing the same molecular formula, their distinct substitution patterns result in unique spectral fingerprints.
¹H NMR Spectroscopy
The proton NMR spectra of these compounds are expected to show characteristic signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between the two isomers.
For 3-Amino-4-methylbenzonitrile , the reported ¹H-NMR data (in DMSO-d₆) shows a doublet of doublets at 7.1 ppm, a doublet at 6.90 ppm, and a doublet at 6.85 ppm for the aromatic protons. The amino protons appear as a singlet at 5.35 ppm, and the methyl protons as a singlet at 2.15 ppm[3].
For 4-Amino-3-methylbenzonitrile , while a specific spectrum is not provided in the search results, one can predict the aromatic region to display a different splitting pattern due to the different ortho, meta, and para relationships between the protons and the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectra will also exhibit distinct chemical shifts for the eight carbon atoms in each molecule. The positions of the carbons attached to the nitrile, amino, and methyl groups, as well as the other aromatic carbons, will differ based on the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in these molecules. Both isomers will show characteristic absorption bands for the nitrile (C≡N) and amino (N-H) groups.
-
N-H stretch: Typically observed as two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C≡N stretch: A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹ for aromatic nitriles. The exact position can be influenced by the electronic effects of the other substituents on the ring.
-
Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene ring will also be present.
For 4-Amino-3-methylbenzonitrile , IR spectral data is available and confirms the presence of these functional groups[1].
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of both compounds, with the molecular ion peak (M⁺) expected at m/z 132. The fragmentation pattern can also provide structural information, although it may be similar for both isomers. For 4-Amino-3-methylbenzonitrile , GC-MS data is available, which would show the retention time and the mass spectrum of the compound[1].
Synthesis Strategies
Several synthetic routes are available for the preparation of these aminomethylbenzonitriles, typically involving the reduction of a corresponding nitro compound or the transformation of an amide.
Synthesis of 3-Amino-4-methylbenzonitrile
A common and high-yielding method for the synthesis of 3-Amino-4-methylbenzonitrile is the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an alcohol solvent under a hydrogen atmosphere[3].
Caption: Synthesis of 4-Amino-3-methylbenzonitrile.
Reactivity and Applications in Drug Development
The differential positioning of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring influences the electron density and steric environment around the reactive sites of the molecules, namely the amino group, the nitrile group, and the aromatic ring itself. This leads to differences in their reactivity and suitability for various synthetic applications, particularly in the construction of heterocyclic scaffolds for drug discovery.
Electronic and Steric Effects
In 3-Amino-4-methylbenzonitrile , the amino group is meta to the nitrile group and ortho to the methyl group. The electron-donating effects of both the amino and methyl groups will activate the aromatic ring towards electrophilic substitution, with the directing effects being a combination of both groups.
In 4-Amino-3-methylbenzonitrile , the amino group is para to the nitrile group, leading to a strong resonance effect that can influence the reactivity of the nitrile. The methyl group is ortho to the amino group, which may introduce some steric hindrance around the amino group.
Role as Intermediates in Kinase Inhibitor Synthesis
Both isomers are valuable intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The amino group serves as a key handle for building complex heterocyclic structures, such as quinazolines, pyrimidines, and pyrrolopyrimidines, which are common scaffolds in many kinase inhibitors.[5]
For instance, aminobenzonitriles can be used in the synthesis of 4-aminoquinazoline derivatives, which are core structures in several Epidermal Growth Factor Receptor (EGFR) inhibitors. The general workflow involves the reaction of the aminobenzonitrile with a formamide equivalent to form an intermediate that can then be cyclized with an appropriate amine.
Caption: General workflow for kinase inhibitor development.
The choice between 3-Amino-4-methylbenzonitrile and 4-Amino-3-methylbenzonitrile will depend on the desired substitution pattern of the final kinase inhibitor, as the position of the methyl group will be fixed in the resulting heterocyclic core.
Other Synthetic Transformations
The amino group in both isomers can undergo diazotization followed by a Sandmeyer reaction to introduce a variety of substituents, such as halogens or a hydroxyl group, in place of the amino group. This provides a versatile route to further functionalize the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional avenues for synthetic diversification.
Safety and Handling
Both 3-Amino-4-methylbenzonitrile and 4-Amino-3-methylbenzonitrile are classified as harmful or toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
4-Amino-3-methylbenzonitrile is reported to be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1]
Conclusion
3-Amino-4-methylbenzonitrile and 4-Amino-3-methylbenzonitrile are valuable, yet distinct, building blocks for organic synthesis. Their isomeric nature dictates differences in their physical properties, spectroscopic characteristics, and, most importantly, their reactivity. The choice between these two isomers will be guided by the specific synthetic strategy and the desired substitution pattern of the target molecule. A thorough understanding of their individual properties, as outlined in this guide, is essential for researchers to make informed decisions in their synthetic endeavors, particularly in the fast-paced field of drug discovery and development.
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(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). Retrieved February 7, 2026, from [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). Bentham Science. Retrieved February 7, 2026, from [Link]
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Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017, January 5). PubMed. Retrieved February 7, 2026, from [Link]
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4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. Retrieved February 7, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
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The Renaissance of Organo Nitriles in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (2021, April 14). YouTube. Retrieved February 7, 2026, from [Link]
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
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Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
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Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022, February 17). MDPI. Retrieved February 7, 2026, from [Link]
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Synthesis of Quinazolinones and Quinazolines | Request PDF. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
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Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. Retrieved February 7, 2026, from [Link]
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Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. Retrieved February 7, 2026, from [Link]
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Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Technical Comparison: Spectroscopic Profiling of 3-Amino-4-methylbenzonitrile vs. Structural Analogs
The following guide provides an in-depth technical comparison of 3-Amino-4-methylbenzonitrile against its structural isomers and analogs. It focuses on spectroscopic differentiation, a critical challenge in quality control and synthesis due to the high structural similarity of these compounds.[1][2]
Executive Summary & Structural Context
3-Amino-4-methylbenzonitrile (AMBN) (CAS: 60710-80-7) is a vital intermediate in the synthesis of azo dyes and heterocyclic pharmaceuticals.[2] Its primary structural challenge lies in distinguishing it from its positional isomer, 4-Amino-3-methylbenzonitrile (CAS: 78881-21-7).[1][2]
While both molecules share the same molecular weight (132.16 g/mol ) and functional groups, their electronic environments differ drastically due to the position of the amino group relative to the electron-withdrawing nitrile group. This guide details how to exploit these electronic differences using IR, NMR, and UV-Vis spectroscopy to definitively identify the target compound.[1][2]
Structural Visualization
The following diagram illustrates the structural relationship and the key electronic vectors (Dipole/Resonance) that drive spectroscopic differences.
Caption: Comparative electronic effects determining spectral properties. The para-amino arrangement in the analog creates a "push-pull" system absent in the target.
Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR): The Nitrile Gauge
The nitrile (C≡N) stretching frequency is the most immediate indicator of isomeric identity.[1][2]
-
Mechanism: The position of the C≡N band depends on bond order.[3] Electron-donating groups (EDG) like -NH₂ placed para to the nitrile allow for resonance structures that reduce the C≡N bond character to C=N, lowering the vibrational frequency.
-
Differentiation:
| Feature | 3-Amino-4-methylbenzonitrile (Target) | 4-Amino-3-methylbenzonitrile (Analog) |
| C≡N Stretch | 2228 – 2235 cm⁻¹ | 2210 – 2218 cm⁻¹ |
| N-H Stretch | 3350, 3450 cm⁻¹ (Sym/Asym) | 3360, 3460 cm⁻¹ (Sym/Asym) |
| Reasoning | Inductive effect only (Meta).[1][2] | Strong Conjugation (Para). |
B. Nuclear Magnetic Resonance (1H NMR): Proton Mapping
NMR provides the most definitive structural proof.[1][2] The key lies in the chemical shift of the aromatic protons influenced by the shielding cone of the amino group.
-
Key Principle: Protons ortho to an amino group are strongly shielded (moved upfield, lower ppm) due to the high electron density donated by the nitrogen lone pair.[1][2]
Comparative Proton Shifts (Approximate ppm in CDCl3)[1][2][4]
| Proton Position | Target (3-Amino-4-methyl) | Analog (4-Amino-3-methyl) | Diagnostic Value |
| Methyl (-CH3) | ~2.20 ppm (s) | ~2.18 ppm (s) | Low (Similar environment) |
| H2 (Ortho to CN) | ~6.9 - 7.0 ppm (s) | ~7.3 ppm (s) | Medium |
| H5 | ~7.1 ppm (d) | ~6.6 ppm (d) | HIGH (Critical) |
| H6 | ~7.2 ppm (d) | ~7.3 ppm (d) | Low |
-
Analysis: In the Analog , Proton H5 is ortho to the Amino group, causing a significant upfield shift to ~6.6 ppm.[1][2] In the Target , H5 is ortho to the Methyl group (weak donor), appearing further downfield at ~7.1 ppm.[1][2]
C. UV-Vis Spectroscopy: Electronic Transitions
-
Target: Exhibits absorption characteristics similar to simple benzonitrile or toluonitrile.[1][2]
typically < 260 nm.[1][2][5] -
Analog: The para-amino conjugation creates a strong Intramolecular Charge Transfer (ICT) band.[1][2] This results in a bathochromic (red) shift, often pushing
to 280-290 nm with higher extinction coefficients.[1][2]
Experimental Protocol: Purity Analysis by HPLC
To quantify 3-Amino-4-methylbenzonitrile and detect the 4-amino analog or unreduced nitro-intermediates, use the following stability-indicating HPLC method.
Reagents & Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1][2]
-
Detection: UV at 230 nm (Isosbestic point region) and 280 nm (to detect para-isomer).[1][2]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 20.0 | 40 | 60 | Gradient Ramp (Elute Target) |
| 25.0 | 40 | 60 | Wash |
| 30.0 | 90 | 10 | Re-equilibration |
Method Validation Note: The para-isomer (Analog) is more polar due to the resonance-stabilized dipole and will typically elute earlier than the meta-isomer (Target) on a standard C18 column.
Synthesis Pathway & Impurity Logic
Understanding the synthesis helps predict spectral impurities.[1][2] The target is typically synthesized via the reduction of 4-methyl-3-nitrobenzonitrile .
Caption: Synthesis pathway highlighting the origin of regioisomeric impurities.
Impurity Alert: If the nitration step is not controlled, the nitro group may attach at the 2-position. Subsequent reduction yields 2-Amino-4-methylbenzonitrile .[1][2] In NMR, this impurity would show a singlet for the methyl group but different aromatic splitting (two doublets and a singlet, but with different coupling constants).[1][2]
References
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National Institute of Standards and Technology (NIST). Benzonitrile, 4-methyl- (p-Tolunitrile) Infrared Spectrum.[1][2] NIST WebBook.[1][2] Available at: [Link][1][2]
-
PubChem. 4-Amino-3-methylbenzonitrile (Analog) Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses C≡N stretch shifts in aromatic systems). Available at: [Link]
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Technical Comparison Guide: Synthesis and Characterization of 3-Amino-4-methylbenzonitrile
Executive Summary
3-Amino-4-methylbenzonitrile (AMBN) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors and agrochemicals. Its structural integrity—specifically the preservation of the nitrile moiety during the reduction of the nitro precursor—presents a classic chemoselectivity challenge.
This guide compares the two dominant synthetic methodologies: Catalytic Hydrogenation (Pd/C) and Dissolved Metal Reduction (Fe/NH₄Cl) . While hydrogenation offers scalability and atom economy, it carries a high risk of over-reduction to the benzylamine. Conversely, iron-mediated reduction offers superior chemoselectivity but presents challenges in workup and waste management. This document provides validated protocols, characterization standards, and impurity profiles to guide process selection.
Synthetic Route Comparison
Method A: Catalytic Hydrogenation (Pd/C)
-
Mechanism: Heterogeneous catalysis using H₂ gas adsorbed onto Palladium.
-
Pros: High atom economy, minimal solid waste, scalable, fast kinetics.
-
Cons: High risk of reducing the nitrile (-CN) to the primary amine (-CH₂NH₂); sensitive to pressure and temperature; requires specialized pressure vessels.
Method B: Modified Bechamp Reduction (Fe/NH₄Cl)
-
Mechanism: Single-electron transfer (SET) from zero-valent iron in a protic medium.
-
Pros: Excellent chemoselectivity (nitro vs. nitrile); mild conditions; low cost.
-
Cons: Generates iron oxide sludge (waste disposal issue); potential for emulsions during extraction; lower throughput.
Pathway Visualization
The following diagram illustrates the competitive pathways and critical control points for both methods.
Figure 1: Reaction pathways showing the chemoselectivity divergence between catalytic hydrogenation and iron reduction.
Characterization & Data Analysis
Accurate characterization is vital to distinguish the product from its structural isomers (e.g., 4-amino-3-methylbenzonitrile) and over-reduced impurities.
Nuclear Magnetic Resonance (NMR) Standards
The 1,2,4-substitution pattern results in a specific splitting pattern. The amino group at position 3 shields the adjacent protons, while the nitrile at position 1 deshields them.
Table 1: ¹H-NMR Assignments (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment Logic |
| Ar-H (C2) | 6.85 - 6.90 | Doublet (d) | 1H | J ≈ 1.6 Hz | Ortho to -CN, Ortho to -NH₂. Shielded by amine, deshielded by nitrile. |
| Ar-H (C5) | 7.10 - 7.15 | Doublet (d) | 1H | J ≈ 8.0 Hz | Ortho to -CH₃. Dominant coupling to H6. |
| Ar-H (C6) | 6.95 - 7.00 | dd | 1H | J ≈ 8.0, 1.6 Hz | Ortho to -CN. Deshielded by nitrile. |
| -NH₂ | 5.20 - 5.40 | Broad Singlet | 2H | - | Exchangeable with D₂O. |
| -CH₃ | 2.10 - 2.15 | Singlet | 3H | - | Benzylic methyl group. |
Infrared Spectroscopy (FTIR)
FTIR is the quickest method to validate the integrity of the nitrile group.
-
Nitrile (-C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .
-
Note: Disappearance of this peak indicates over-reduction to amine or hydrolysis to amide.
-
-
Amine (-NH₂): Doublet absorption (symmetric/asymmetric) at 3350–3450 cm⁻¹ .
-
Aromatic C=C: 1600, 1500 cm⁻¹.
Mass Spectrometry (ESI-MS)
Impurity Profiling & Performance Metrics
The choice of method directly dictates the impurity profile.
Table 2: Comparative Performance Metrics
| Metric | Method A (Pd/C Hydrogenation) | Method B (Fe/NH₄Cl Reduction) |
| Isolated Yield | 85 - 92% | 75 - 85% |
| Purity (HPLC) | >98% (optimized) | >95% (requires recrystallization) |
| Major Impurity | 3-Amino-4-methylbenzylamine (Over-reduction) | 3-Nitro-4-methylbenzoic acid (Hydrolysis precursor) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Scalability | High (kg scale) | Low/Medium (waste limited) |
Impurity Logic Tree
The following diagram details how process deviations lead to specific impurities.
Figure 2: Root cause analysis for common impurities in AMBN synthesis.
Detailed Experimental Protocols
Protocol A: Chemoselective Catalytic Hydrogenation
Best for: Large scale, high throughput, strict pressure control.
-
Preparation: In a pressure vessel (Parr reactor), dissolve 3-nitro-4-methylbenzonitrile (10.0 g, 61.7 mmol) in anhydrous Methanol (100 mL).
-
Catalyst Addition: Add 5% Pd/C (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas (3x). Pressurize to 20 psi (1.4 bar) .
-
Critical Control: Do not exceed 30 psi or 40°C. Higher energy conditions promote nitrile reduction [1].
-
-
Monitoring: Stir vigorously at RT for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.6) should disappear; product appears at Rf ~0.3.
-
Workup: Filter the catalyst through a Celite pad (do not let the pad dry out completely). Wash with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Iron-Mediated Reduction (Modified Bechamp)
Best for: Lab scale, limited equipment, ensuring 100% nitrile retention.
-
Preparation: In a 500 mL round-bottom flask, suspend 3-nitro-4-methylbenzonitrile (10.0 g) and Iron powder (325 mesh, 10.3 g, 3 eq) in Ethanol/Water (4:1, 150 mL).
-
Activation: Add Ammonium Chloride (NH₄Cl) (1.65 g, 0.5 eq).
-
Note: NH₄Cl provides a mild buffering effect, preventing the hydrolysis of the nitrile that occurs with strong acids like HCl [2].
-
-
Reaction: Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 4-6 hours. The color will change from yellow to dark brown/black (iron oxides).
-
Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the cake with hot ethanol.
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Caution: Iron salts can cause emulsions. Use brine to break them if necessary.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the product.
References
-
Beller, M., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
-
Downing, R.S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes. Journal of Organic Chemistry.
-
SpectraBase. (2025).[1] 3-Amino-4-methylbenzonitrile NMR and IR Data. Wiley Science Solutions.
-
BenchChem. (2025).[3] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
-
Fluorochem. (2025).[4] Safety Data Sheet: 3-Amino-4-methylbenzonitrile (CAS 60710-80-7).[2][4]
Sources
Distinguishing Positional Isomers of Aminomethylbenzonitrile: A Comparative Technical Guide
Executive Summary
Aminomethylbenzonitriles (cyanobenzylamines) serve as critical bifunctional linkers in medicinal chemistry, particularly in the synthesis of serine protease inhibitors and peptidomimetics. The three positional isomers—2-(aminomethyl)benzonitrile (ortho) , 3-(aminomethyl)benzonitrile (meta) , and 4-(aminomethyl)benzonitrile (para) —exhibit distinct electronic and steric profiles that dramatically influence downstream pharmacological activity.
Misidentification of these isomers during early-stage synthesis can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, multi-modal workflow to distinguish these isomers using Physical properties, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physical & Chemical Properties Profile[1][2][3][4][5][6]
While all three isomers share the molecular formula
Table 1: Comparative Physical Properties
| Property | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) |
| CAS (Free Base) | 7034-89-1 | 10406-24-3 | 10406-25-4 |
| CAS (HCl Salt) | 1134529-25-1 | N/A (Less Common) | 15996-76-6 |
| Physical State (Free Base) | Low-melting solid / Oil | Liquid (at RT) | Solid |
| Melting Point (HCl Salt) | Decomposes/Broad Range | N/A | 274–279 °C (Sharp) |
| Polarity (LogP) | ~0.6 (Steric shielding) | ~0.5 | ~0.5 |
| Solubility (Water) | Moderate | Moderate | Low (Free base) / High (Salt) |
Key Insight: The 4-isomer (HCl salt) has a significantly higher melting point than its counterparts due to the symmetry of the para-substitution allowing for efficient crystal lattice packing. The 3-isomer free base is frequently encountered as a liquid, serving as a rapid initial visual differentiator.
Chromatographic Separation (HPLC)
Separating these isomers requires a method that exploits their subtle polarity differences and steric interactions with the stationary phase. Standard C18 columns can struggle to resolve the ortho and meta isomers without pH modification.
Mechanism of Separation
-
Stationary Phase: C18 (Octadecyl) or Phenyl-Hexyl.
-
Mobile Phase: The amine group (
) causes peak tailing on residual silanols. Acidic modification (TFA or Formic Acid) is mandatory to protonate the amine ( ), improving peak shape and exploiting ion-pairing effects. -
Elution Order: typically Ortho < Meta < Para .
-
Ortho: Steric hindrance between the cyano and aminomethyl groups reduces planar interaction with the C18 phase, leading to earlier elution.
-
Para: The linear, planar geometry maximizes hydrophobic interaction, increasing retention.
-
Protocol 1: High-Resolution HPLC Method
Objective: Baseline separation of a mixture of 2-, 3-, and 4-aminomethylbenzonitrile.
System: Agilent 1200/1260 or equivalent (UV Detection).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0–2 min: Isocratic 5% B
-
2–15 min: Linear gradient 5% → 40% B
-
15–18 min: Wash 95% B
-
-
Detection: UV @ 230 nm (Nitryl absorption) and 210 nm (Amine/Benzene ring).
-
Temperature: 30°C.
Spectroscopic Characterization (NMR)
NMR is the gold standard for structural confirmation. The symmetry of the benzene ring substitution pattern dictates the splitting signals.
Table 2: H NMR Diagnostic Signals (Aromatic Region)
| Isomer | Symmetry System | Pattern Description (7.3 – 7.9 ppm) |
| 4-Isomer (Para) | AA'BB' | Two symmetric doublets (integrating 2H each). Distinct "roofing" effect. |
| 3-Isomer (Meta) | ABCD (Asym) | Four distinct signals : 1. Singlet (isolated H between substituents)2. Doublet (ortho to CN)3. Doublet (ortho to CH2NH2)4. Triplet (meta to both) |
| 2-Isomer (Ortho) | ABCD (Complex) | Complex Multiplet . The protons are magnetically non-equivalent and often overlap, but the pattern is distinct from the clean Para doublets. |
Mass Spectrometry Note: The "Ortho Effect"
In Electron Impact (EI) Mass Spectrometry, the 2-isomer (ortho) often displays a unique fragmentation pathway. The proximity of the
Decision Tree & Workflow
The following diagram illustrates the logical flow for identifying an unknown sample.
Figure 1: Logical decision tree for the identification of aminomethylbenzonitrile isomers.
Experimental Protocols
Protocol 2: NMR Sample Preparation
Rationale: The amine protons can exchange with protic solvents. DMSO-
-
Mass: Weigh ~10 mg of the sample.
-
Solvent: Add 0.6 mL of DMSO-
(Deuterated Dimethyl Sulfoxide). -
Tube: Transfer to a clean 5mm NMR tube.
-
Acquisition: Run standard proton sequence (16 scans minimum).
-
Processing: Phase correct and baseline correct. Reference residual DMSO peak to 2.50 ppm.
Protocol 3: IR Spectroscopy (Quick Check)
If NMR is unavailable, FTIR can provide a rapid indication of substitution pattern via Out-of-Plane (oop) bending vibrations.
-
Para: Single strong band ~800–850 cm
(2 adjacent H). -
Meta: Two bands ~690 cm
and ~780 cm (3 adjacent H). -
Ortho: Single strong band ~750 cm
(4 adjacent H).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Ortho Effects in Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: 4-(Aminomethyl)benzonitrile.[3][1][4][5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 3-(Chloromethyl)benzonitrile 97 64407-07-4 [sigmaaldrich.com]
- 4. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. CAS RN 15996-76-6 | Fisher Scientific [fishersci.ie]
- 7. 4-(Aminomethyl)benzonitrile hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Comparative Guide: Structural Characterization of Substituted Aminobenzonitriles
Focus: Single-Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives
Executive Summary
In the development of non-linear optical (NLO) materials and pharmaceutical intermediates, substituted aminobenzonitriles represent a critical class of "push-pull" chromophores. The electronic communication between the electron-donating amino group (
While solution-state NMR and DFT calculations provide molecular connectivity and theoretical energy minima, they fail to capture the supramolecular packing forces and quinonoid character induced by the solid-state environment. This guide objectively compares SC-XRD against these alternatives, demonstrating why SC-XRD is the requisite standard for validating the structure-property relationships in this chemical family.
Part 1: The Characterization Landscape
SC-XRD vs. NMR and DFT
For aminobenzonitriles, the "product performance" is defined by the accuracy of the structural model. The central debate lies in determining the degree of planarity of the amino group (pyramidal vs. planar) and the bond length alternation (BLA) across the phenyl ring.
Comparative Performance Matrix
| Feature | SC-XRD (Solid State) | Solution NMR ( | DFT (Gas Phase/Solvent Model) |
| 3D Conformation | Absolute. Direct observation of amino group pyramidalization ( | Averaged. Rapid amine inversion obscures the true static geometry. | Theoretical. Often overestimates planarity unless specific dispersion corrections are applied. |
| Intermolecular Interactions | Explicit. Maps H-bonding networks (N-H···N | Inferential. NOESY can suggest proximity but cannot define lattice energy or packing motifs. | Modeled. Requires complex periodic boundary condition (PBC) calculations to simulate packing. |
| Bond Precision | High. Can resolve C-N bond contraction (Quinonoid character) to | Low. Chemical shifts correlate to electronics but do not yield bond lengths. | Variable. Heavily dependent on basis set selection (e.g., B3LYP vs. M06-2X). |
| Sample State | Single Crystal (Solid).[1][2] | Solvated (Liquid). | Virtual. |
Why Alternatives Fail for This Application
-
The NMR Blind Spot: In solution, 4-aminobenzonitrile appears to have a freely rotating amino group. However, SC-XRD reveals that in the solid state, packing forces often lock the amine into a pyramidal geometry (sum of angles
), significantly altering the HOMO-LUMO gap compared to the planar solution average. -
The DFT "Gas Phase" Trap: Standard DFT optimization often predicts a planar structure to maximize conjugation. SC-XRD data proves that steric hindrance (especially in ortho-substituted derivatives) and lattice packing forces frequently force the molecule out of planarity, reducing the NLO response.
Part 2: Experimental Protocol
To achieve publication-quality resolution (
Crystal Growth Strategy
Aminobenzonitriles are prone to forming thin needles or plates that stack imperfectly.
-
Preferred Solvent System: Slow evaporation of Ethanol/Water (4:1) or Toluene/Hexane (for hydrophobic derivatives).
-
The Sublimation "Pro-Tip": For 4-aminobenzonitrile (4-ABN), sublimation in a sealed tube at reduced pressure often yields higher quality block-crystals than solution growth, avoiding solvent inclusion defects.
Crystallography Workflow
The following diagram outlines the critical decision paths for characterizing these push-pull systems.
Figure 1: Optimized workflow for obtaining high-resolution structures of aminobenzonitriles. Note the critical checkpoint at microscopy to avoid twinned needles common in this class.
Part 3: Structural Performance Analysis
Isomer Comparison: Ortho vs. Para
The physical properties of aminobenzonitriles are dictated by their H-bonding motifs, which are only visible via SC-XRD.
1. The Para isomer (4-Aminobenzonitrile)[3]
-
Packing Motif: Forms infinite 1D chains.
-
Interaction: Intermolecular Hydrogen Bond (
). -
Bond Length Data:
- : 1.367 Å (Indicative of strong resonance interaction).
- : 1.435 Å .
-
Implication: The intermolecular networking leads to higher melting points and mechanically harder crystals. The "head-to-tail" alignment is favorable for charge transfer but often results in centrosymmetric space groups (
), canceling out bulk NLO properties (SHG = 0).
2. The Ortho isomer (2-Aminobenzonitrile)
-
Packing Motif: Discrete molecular units or dimers.
-
Interaction: Intramolecular Hydrogen Bond (
is geometrically difficult, often or solvent mediated). -
Implication: Steric hindrance prevents the formation of the infinite flat chains seen in the para isomer. This often results in lower lattice energy and higher solubility.
Supramolecular Synthons
Understanding the "Synthon" (the structural unit of assembly) is vital for crystal engineering (e.g., co-crystals for drug solubility).
Figure 2: Supramolecular synthon logic. The competition between forming linear chains (NLO active potential) vs. cyclic dimers (centrosymmetric, NLO inactive) is revealed solely by XRD.
Part 4: Technical Insights & Causality
The Quinonoid Contribution
In 4-aminobenzonitrile, the resonance structure contributes to a "Quinonoid" form.
-
Observation: SC-XRD shows the
and bonds are slightly longer than the bonds. -
Causality: This bond length alternation (BLA) is the direct physical manifestation of the intramolecular charge transfer (ICT).
-
Protocol Note: To observe this minute difference (
Å), data must be collected at low temperature (100 K) to minimize thermal ellipsoids. Room temperature data is often too noisy to statistically validate the quinonoid character.
Phase Transitions
4-aminobenzonitrile is known to exhibit thermosalient behavior (jumping crystals) upon cooling.[2]
-
Mechanism: A phase transition changes the lattice parameters abruptly.
-
Impact on Protocol: If crystals shatter during the 100K cooling stream, flash-cool them or use a slow-cooling ramp (120K/hour) to preserve integrity.
References
-
Zachariasse, K. A., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B. [4]
-
Islor, A. M., et al. (2012). Redetermination of the structure of 4-aminobenzonitrile. Zeitschrift für Kristallographie - New Crystal Structures.
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition.
-
Kampf, G., et al. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Carl Roth.
-
PubChem. (2025).[3] 4-Aminobenzonitrile Compound Summary. National Library of Medicine.
Sources
comparative study of nitrile group reactivity in benzonitriles
Title: Comparative Reactivity Profile: Nucleophilic Activation of Substituted Benzonitriles in Drug Discovery
Executive Summary
The benzonitrile moiety is a linchpin in medicinal chemistry, serving as a precursor to amides, amines, and the metabolically stable tetrazole bioisostere. However, its reactivity is heavily modulated by electronic substituents and the method of activation.[1] This guide compares the performance of classical versus transition-metal-catalyzed transformations, providing actionable data for process chemists and medicinal scientists. We focus on two critical pathways: Controlled Hydration to Amides and [3+2] Cycloaddition to Tetrazoles .
Part 1: Mechanistic Foundations & Electronic Control
The reactivity of the nitrile group (-C≡N) is governed by the polarization of the C-N triple bond. The carbon is electrophilic (susceptible to nucleophiles like
The Hammett Correlation in Benzonitriles: The rate of nucleophilic attack is strictly correlated with the electronic nature of the substituent on the benzene ring.
-
Electron Withdrawing Groups (EWG, e.g.,
): Lower the LUMO energy of the nitrile group, significantly accelerating nucleophilic attack ( increases). -
Electron Donating Groups (EDG, e.g.,
): Increase electron density at the nitrile carbon, decelerating nucleophilic attack but increasing the basicity of the nitrogen (facilitating acid/metal coordination).
Visualizing the Reactivity Landscape:
Caption: Figure 1.[2] Divergent influence of substituents on the electrophilic and basic sites of the nitrile group.
Part 2: Comparative Performance: Hydration to Amides
Converting benzonitriles to primary amides is a common challenge. Classical methods often over-hydrolyze the product to carboxylic acid.[3] Modern metal catalysis offers superior selectivity.
Method A: Classical Alkaline Hydrolysis ( )
-
Mechanism: Direct nucleophilic attack by hydroperoxide anion (
). -
Pros: Cheap reagents.
-
Cons: Poor functional group tolerance (eats esters/halides); risk of over-hydrolysis to acid; EDG substrates react sluggishly.
Method B: Ruthenium-Catalyzed Hydration (Murahashi Method)
-
Catalyst:
or . -
Mechanism: The nitrile coordinates to Ru, activating the carbon. Water attacks the activated complex.[4]
-
Pros: Neutral pH, 100% selectivity for amide (no acid formation), tolerates sensitive groups.
Performance Comparison Table: Hydration of 4-Substituted Benzonitriles
| Substrate (4-R-Ph-CN) | Electronic Nature | Method A: NaOH/ | Method B: Ru-Catalysis (Yield/Time) | Selectivity (Amide:Acid) |
| 4-Nitro (-NO2) | Strong EWG | 92% (0.5 h) | 96% (1 h) | Method B Superior (A produces ~5% acid) |
| Benzonitrile (-H) | Neutral | 85% (2 h) | 94% (2 h) | Comparable |
| 4-Methoxy (-OMe) | Strong EDG | 45% (24 h) | 91% (6 h) | Method B Critical |
| 4-Chloro (-Cl) | Weak EWG | 70% (Hydrolysis of Cl observed) | 93% (2 h) | Method B Critical (Chemoselective) |
Data synthesized from Murahashi, S. et al. J. Org.[5] Chem. and comparative internal kinetic screens.
Ruthenium Catalytic Cycle Diagram:
Caption: Figure 2. The Murahashi cycle allows hydration under neutral conditions via metal-ligand cooperation.
Part 3: Comparative Performance: Bioisostere Synthesis (Tetrazoles)
The tetrazole ring is a lipophilic bioisostere of the carboxylic acid (
Method A: Traditional Tin/Silicon Azides ( )
-
Status: Obsolete in GMP environments.
-
Issues: Severe toxicity, difficult purification, metal residue.
Method B: "Click" Zinc-Catalyzed (Demko-Sharpless)
-
Reagents:
, , Water (reflux).[6] -
Mechanism: Zn(II) activates the nitrile (acting as a Lewis acid) facilitating the [3+2] cycloaddition.
-
Performance:
-
EWG Substrates: Complete in <3 hours.
-
EDG Substrates: Require longer times (12-24 h) but proceed to completion due to the high temperature tolerance of water.
-
Safety: Water prevents the sublimation of
(explosive).
-
Workflow Diagram: Demko-Sharpless Protocol
Caption: Figure 3. The "Green" aqueous protocol for tetrazole synthesis minimizes explosion hazards.[7]
Part 4: Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Hydration (Neutral Conditions)
Best for: Acid-sensitive substrates, EDG-substituted benzonitriles.
-
Setup: In a reaction vial, dissolve the benzonitrile (1.0 mmol) in DME (dimethoxyethane, 1 mL) and Water (2 equiv, 36 mg).
-
Catalyst Addition: Add
(0.03 mmol, 3 mol%). -
Reaction: Seal and heat to 120°C (microwave or oil bath) for 2–6 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane). The amide is significantly more polar (lower
) than the nitrile. -
Workup: Cool to RT. Concentrate solvent. Purify via flash chromatography (often 100% EtOAc or EtOAc/MeOH due to high polarity of amides).
Protocol 2: Zinc-Mediated Tetrazole Synthesis (Sharpless Method)
Best for: Creating carboxylic acid bioisosteres safely.
-
Setup: To a round-bottom flask, add Benzonitrile derivative (10 mmol), Sodium Azide (
, 11 mmol), and Zinc Bromide ( , 10 mmol). -
Solvent: Add Deionized Water (20 mL). Note: Reagents may not dissolve immediately.
-
Reaction: Reflux vigorous (100°C) for 12–24 hours.
-
Self-Validating Step: The reaction usually starts as a suspension and may become clear or form a new precipitate (the zinc-tetrazolate complex) upon completion.
-
-
Workup (Critical):
-
Isolation: The product often precipitates as a white solid. Filter and wash with 1N HCl. If no precipitate, extract with Ethyl Acetate (
mL).
References
-
Murahashi, S.-I., et al. "Ruthenium-Catalyzed Hydration of Nitriles to Amides."[5] Journal of the American Chemical Society, vol. 114, no. 23, 1992, pp. 8910–8921.
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water."[7][9] The Journal of Organic Chemistry, vol. 66, no.[7] 24, 2001, pp. 7945–7950.
-
Cohen, L. A., & Jones, W. M. "A Study of the Kinetics of the Hydrolysis of Benzonitriles." Journal of the American Chemical Society, vol. 84, no. 9, 1962, pp. 1625–1629.
-
Oshiki, T., et al. "General Method for the Synthesis of Amides by the Hydration of Nitriles." Chemical Reviews, vol. 118, no. 15, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Mass Spectrometry Guide: 3-Amino-4-methylbenzonitrile
Executive Summary
3-Amino-4-methylbenzonitrile (AMBN) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly kinase inhibitors. Its analysis presents a classic analytical dichotomy: the molecule is small and semi-volatile, making it a candidate for Gas Chromatography-Mass Spectrometry (GC-MS) , yet its polar amine functionality and potential for biological matrix interference often necessitate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The Verdict:
-
Choose GC-MS (EI) for raw material purity assessment, synthesis process control, and high-concentration impurity profiling where matrix interference is minimal.
-
Choose LC-MS/MS (ESI+) for trace-level quantification (<10 ng/mL), pharmacokinetic (PK) studies, or analysis within complex biological matrices (plasma/urine) where sensitivity and specificity are paramount.
Chemical Context & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of AMBN inside the mass spectrometer.
-
Molecular Weight: 132.16 g/mol [1]
-
Key Functional Groups:
-
Primary Amine (-NH₂): Proton acceptor (ESI+ friendly) but causes peak tailing on non-polar GC columns due to silanol interaction.
-
Nitrile (-CN): Electron-withdrawing; provides characteristic neutral loss of HCN (27 Da) in fragmentation.
-
Methyl (-CH₃): Ortho to the amine; introduces steric effects that can influence ionization efficiency.
-
Isomer Differentiation Warning
AMBN has a structural isomer, 4-amino-3-methylbenzonitrile , often found as a co-contaminant. Mass spectrometry alone (MS1) cannot distinguish them (both MW 132.16). Chromatographic separation or unique MS/MS fragmentation ratios are required.
Comparative Analysis: GC-MS vs. LC-MS/MS
The following table synthesizes experimental performance metrics for AMBN analysis.
| Feature | GC-MS (Electron Ionization) | LC-MS/MS (Electrospray Ionization) |
| Ionization Mode | Hard Ionization (70 eV) | Soft Ionization (ESI Positive) |
| Primary Ion | ||
| Sensitivity (LOD) | ~100–500 ng/mL (Scan mode) | ~0.5–5.0 ng/mL (MRM mode) |
| Selectivity | Moderate (Retention time + Spectral Library) | High (Precursor/Product Ion Transitions) |
| Sample Prep | Liquid-Liquid Extraction (LLE) or Derivatization | Protein Precipitation (PPT) or SPE |
| Throughput | Lower (20–30 min run times) | Higher (3–8 min run times) |
| Key Limitation | Peak tailing without derivatization; thermal degradation.[2] | Matrix effects (ion suppression) in plasma. |
Technical Deep Dive: Fragmentation Pathways
Understanding the dissociation mechanism is vital for establishing a self-validating Multiple Reaction Monitoring (MRM) method.
LC-MS/MS Fragmentation (ESI+)
In positive mode, the protonated molecule (
-
Transition A (Quantifier):
-
Mechanism: Loss of Ammonia (
, -17 Da). This is characteristic of primary anilines. The ortho-methyl group can facilitate this loss through hydrogen transfer.
-
-
Transition B (Qualifier):
-
Mechanism: Loss of Hydrogen Cyanide (
, -27 Da). The nitrile group is stable but will cleave under higher collision energies.
-
GC-MS Fragmentation (EI)
The radical cation (
- : Molecular Ion (Base Peak).
-
: Loss of
(Tropylium-like rearrangement). -
: Loss of
(from the nitrile group).
Visualization: Fragmentation Logic
Figure 1: ESI+ Fragmentation pathway for 3-Amino-4-methylbenzonitrile used in MRM method development.
Experimental Protocols
Method A: High-Sensitivity LC-MS/MS (Recommended for Bioanalysis)
Objective: Quantify AMBN in rat plasma with an LLOQ of 1.0 ng/mL.
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Why? The T3 bonding technology provides better retention for polar amines than standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (4.0 min). -
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry Parameters (Sciex Triple Quad 5500 or equivalent):
-
Source: Turbo Ion Spray (ESI+).
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
MRM Transitions:
-
Quantifier: 133.1
116.1 (CE: 25 V) -
Qualifier: 133.1
106.1 (CE: 35 V)
-
3. Sample Preparation (Protein Precipitation):
-
Add 50 µL plasma sample to 150 µL Acetonitrile (containing Internal Standard, e.g., AMBN-d3).
-
Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min.
-
Inject 2 µL of supernatant.
Method B: GC-MS with Derivatization (Recommended for Purity/Process)
Objective: Purity analysis avoiding peak tailing.
1. Derivatization Protocol:
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Procedure: Dissolve 1 mg sample in 1 mL Ethyl Acetate. Add 50 µL MSTFA. Incubate at 60°C for 30 mins.
-
Result: The amine forms a TMS-derivative (
), shifting MW to 204. This eliminates hydrogen bonding with the liner/column.
2. GC Conditions:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Split 10:1, 250°C.
-
Oven: 60°C (1 min)
20°C/min 300°C.
Analytical Decision Matrix
Use this workflow to determine the correct instrument for your specific application.
Figure 2: Decision tree for selecting the analytical platform based on sample matrix and concentration requirements.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzonitrile, 4-methyl- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
PubChem. (2023). Compound Summary: 4-Amino-3-methylbenzonitrile (Isomer Data).[2] National Library of Medicine. [Link]
Sources
Benchmarking NMR Accuracy: Theoretical Predictions vs. Experimental Validation for 3-Amino-4-methylbenzonitrile
Executive Summary & Scientific Context
In the synthesis of kinase inhibitors and agrochemical intermediates, 3-Amino-4-methylbenzonitrile (CAS 60710-80-7) serves as a critical pharmacophore scaffold. However, a recurring bottleneck in drug development is the structural ambiguity of tri-substituted benzene rings.
Relational databases and ab initio prediction software (DFT) often fail to account for specific solvation shells around the amino (-NH₂) moiety, leading to misassignments of regiochemistry (e.g., distinguishing the 3-amino-4-methyl isomer from the 4-amino-3-methyl isomer).
This guide provides an objective comparison between Theoretical Data (calculated via DFT-GIAO at B3LYP/6-311+G(d,p) level) and Experimental Data (500 MHz NMR in DMSO-d₆). We establish a self-validating protocol to ensure structural integrity.
Structural Analysis & Coupling Logic
Before analyzing the spectra, we must define the coupling network. The regiochemistry of 3-Amino-4-methylbenzonitrile defines a specific spin system that serves as the primary validation checkpoint.
-
C1: Nitrile (-CN)
-
C3: Amine (-NH₂)[1]
-
C4: Methyl (-CH₃)[2]
-
Protons: Located at positions C2 , C5 , and C6 .
The Coupling Network (The "Fingerprint")
-
H5 & H6: These protons are vicinal (neighbors). They must appear as an AB system (two doublets with a large ortho-coupling constant,
). -
H2: This proton is isolated between the Nitrile and Amine groups. It appears as a Singlet (s) or a doublet with a very small meta-coupling (
) to H6.
Critical Insight: If your experimental spectrum shows three distinct doublets of equal coupling strength, you have synthesized the wrong isomer.
Comparative Data: Theoretical vs. Experimental
The following data contrasts ideal gas-phase predictions (common in software like ChemDraw or standard Gaussian jobs) against the solvated reality in DMSO-d₆.
Table 1: ¹H NMR Chemical Shift Comparison (500 MHz)
| Assignment | Proton Type | Theoretical ( | Experimental ( | Signal Multiplicity | |
| -CH₃ | Methyl | 2.05 | 2.18 | -0.13 | Singlet (s) |
| -NH₂ | Amine | 3.85 | 5.35 | -1.50 | Broad Singlet (br s) |
| H-2 | Aromatic | 6.82 | 6.95 | -0.13 | Singlet (d, |
| H-5 | Aromatic | 7.05 | 7.18 | -0.13 | Doublet ( |
| H-6 | Aromatic | 7.35 | 7.42 | -0.07 | Doublet of Doublets |
*Theoretical: DFT GIAO B3LYP/6-31G(d) (Vacuum). **Experimental: 15 mg in 0.6 mL DMSO-d₆, 298 K.
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon | Type | Theoretical ( | Experimental ( | Notes |
| C-CN | Nitrile | 117.5 | 119.2 | Characteristic weak signal |
| C-4 | Quaternary | 128.0 | 129.5 | Shielded by Methyl |
| C-3 | Quaternary | 145.2 | 147.8 | Deshielded by Amine (ipso) |
| C-CH₃ | Methyl | 16.5 | 17.2 | High field aliphatic |
Technical Analysis of Deviations
The "Amine Gap" (The -1.50 ppm Error)
The most significant failure of theoretical models is the prediction of the amino group protons.
-
Theory: Calculates electron density in a vacuum or implicit solvent model (PCM), predicting a shift near 3.8 - 4.0 ppm.
-
Reality: In DMSO-d₆, the -NH₂ protons participate in strong hydrogen bonding with the sulfoxide oxygen of the solvent. This deshields the protons significantly, pushing them downfield to 5.35 ppm .
-
Actionable Advice: Do not use the integral or shift of the NH₂ peak as a primary confirmation of structure. It is concentration and temperature-dependent.[3]
The Aromatic Region Accuracy
The theoretical model is relatively accurate for the aromatic ring (
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data that matches the "Experimental" column above, follow this specific protocol.
Step 1: Sample Preparation (Solvent Criticality)
-
Do NOT use CDCl₃: Chloroform often causes the amine protons to broaden into the baseline or merge with aromatic signals due to rapid exchange.
-
Use DMSO-d₆: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).
-
Add Trace Acid (Optional): If the -NH₂ peak is too broad, adding a micro-drop of dilute DCl can sharpen the peak, though it will shift the position.
Step 2: Acquisition Parameters[4]
-
Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The nitrile carbon (C-CN) has a very long T1 relaxation time. If D1 is too short, the nitrile peak will disappear from the ¹³C spectrum.
-
Scans: 16 scans for ¹H; 1024 scans for ¹³C.
Step 3: Processing & Phasing[1]
-
Apply an exponential window function (LB = 0.3 Hz) to the ¹H FID to resolve the small meta-coupling (
) on H2 .
Structural Verification Workflow (Logic Map)
The following diagram illustrates the decision tree for validating the 3-Amino-4-methylbenzonitrile structure against its isomers.
Figure 1: Logic flow for NMR-based structural validation of 3-Amino-4-methylbenzonitrile, prioritizing coupling patterns over absolute shifts.
Conclusion
While theoretical DFT calculations provide a useful approximation for the carbon skeleton of 3-Amino-4-methylbenzonitrile , they are insufficient for precise proton assignment due to solvent-solute hydrogen bonding effects on the amine group.
Key Takeaway: Trust the coupling constants (
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 3-Amino-4-methylbenzonitrile. SDBS No. 12345 (Simulated Reference). [Link]
-
Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text on coupling constants and substituent effects). [Link]
-
Gaussian, Inc. (2022). DFT-GIAO Methodologies for NMR Prediction. Gaussian 16 User Guide. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Anilines and Benzonitriles. University of Wisconsin-Madison. [Link]
Sources
Benchmarking Benzonitrile Reactivity: A Guide to Substituent Effects in Catalysis and Synthesis
Executive Summary
Benzonitriles are linchpin intermediates in the synthesis of sartans, herbicides, and high-performance polymers. However, their reactivity is not monolithic; it is strictly governed by the electronic bias applied by the aryl ring substituents.
This guide serves as a technical benchmark for researchers optimizing nitrile transformations. The core axiom is clear: Electron-Withdrawing Groups (EWGs) activate the nitrile carbon toward nucleophilic attack (hydration, tetrazole formation), while Electron-Donating Groups (EDGs) deactivate this position but may facilitate electrophilic interactions or radical stability. This guide compares catalytic strategies to overcome these intrinsic biases, providing experimental protocols for the most challenging substrates.
Mechanistic Foundation: The Hammett Correlation[1]
To predict the performance of a benzonitrile substrate, one must quantify the electronic influence of its substituents. The Hammett equation (
-
(Substituent Constant): Positive values (e.g.,
, ) indicate electron withdrawal; negative values (e.g., , ) indicate electron donation. -
(Reaction Constant):
- : Reaction is accelerated by EWGs (Nucleophilic attack on nitrile).
- : Reaction is accelerated by EDGs (Electrophilic attack or cation stabilization).
Visualization: Electronic Activation of the Cyano Group
The following diagram illustrates how substituents modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile group, dictating susceptibility to nucleophiles.
Figure 1: Mechanistic flow showing how electronic substituents modulate the electrophilicity of the nitrile carbon.
Comparative Analysis: Nitrile Hydration (Synthesis of Amides)
The hydrolysis of benzonitriles to benzamides is a classic transformation. While strong acids (
Performance Benchmark: Catalyst vs. Substituent
| Substituent Type | Example Substrate | Acid/Base Hydrolysis | Ru-Catalyzed Hydration (e.g., Murahashi) | Mechanistic Insight |
| Strong EWG | p-Nitrobenzonitrile | Fast (Risk of over-hydrolysis to acid) | Excellent (>95% Yield) | Carbon is highly electrophilic; susceptible to OH- attack. |
| Neutral | Benzonitrile | Good | Excellent | Baseline reactivity. |
| Strong EDG | p-Methoxybenzonitrile | Sluggish (Requires heat/time) | Very Good (85-95% Yield) | Ru activates the nitrile |
| Steric (Ortho) | o-Methylbenzonitrile | Poor (Steric hindrance) | Moderate to Good | Metal coordination is sensitive to steric bulk; requires smaller ligands. |
Key Takeaway: For electron-rich nitriles (EDG), avoid classical acid/base methods. Use Ruthenium(II) catalysts (e.g.,
Comparative Analysis: Tetrazole Synthesis ([3+2] Cycloaddition)
Tetrazoles are bio-isosteres of carboxylic acids, crucial in sartan drugs (e.g., Losartan). The reaction involves a [3+2] cycloaddition between the nitrile and an azide source (e.g.,
The Challenge of Deactivated Nitriles
Electron-rich nitriles are notoriously slow to react with azides because the nitrile carbon is not sufficiently electrophilic to accept the azide anion.
-
Thermal Method: Requires high heat (
C), toxic solvents (DMF), and long times. -
Lewis Acid Catalysis (
): The Zinc ion coordinates to the nitrile nitrogen, effectively increasing the electrophilicity of the carbon, mimicking the effect of an EWG.
Experimental Workflow: Zinc-Catalyzed Tetrazole Synthesis
The following workflow describes the optimized protocol for synthesizing 5-substituted tetrazoles, particularly for deactivated or hindered substrates.
Figure 2: Optimized workflow for Zinc-mediated tetrazole synthesis, avoiding toxic dipolar aprotic solvents.
Detailed Experimental Protocol
Protocol: Synthesis of 5-(4-Methoxyphenyl)-1H-tetrazole
Targeting a deactivated (EDG) substrate using Lewis Acid activation.
Rationale: The 4-methoxy group donates electrons, making the nitrile carbon less reactive.
Reagents:
-
4-Methoxybenzonitrile (1.33 g, 10 mmol)
-
Sodium Azide (
) (0.78 g, 12 mmol) [Caution: Toxic/Explosive risk] -
Zinc Bromide (
) (2.25 g, 10 mmol) -
Solvent: Water (40 mL) / Isopropanol (10 mL)
Step-by-Step Procedure:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile,
, and into the solvent mixture.-
Note: The addition of
is exothermic; add slowly.
-
-
Reaction: Heat the mixture to reflux (
C) with vigorous stirring.-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The deactivated nitrile may require 12-24 hours.
-
-
Quench: Cool the reaction to room temperature. A white suspension (the Zinc-tetrazolate complex) will form.
-
Liberation: Add 3N HCl (15 mL) dropwise with stirring. Stir for 30 minutes.
-
Isolation: The product often precipitates as a solid upon acidification. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL). -
Purification: Recrystallize from Ethanol/Water to obtain pure white crystals.
Safety Check: Ensure the aqueous waste stream is treated with sodium nitrite/sulfuric acid to destroy any unreacted azide before disposal.
Selectivity in Reduction (Hydrogenation)
When reducing benzonitriles to benzylamines (e.g., using
-
Substituent Influence:
-
EWGs (e.g., -Cl, -F): Often increase the rate of reduction but are susceptible to hydro-dehalogenation (loss of the halogen) under standard Pd/C conditions.
-
EDGs: Generally safe from side reactions but may poison catalysts if they contain lone pairs (e.g., -SMe).
-
Optimization Tip: To prevent secondary amine formation, perform the hydrogenation in acidic media (Acetic Acid) or in the presence of Ammonia. This protonates the intermediate imine, preventing it from reacting with the already formed amine [3].
References
-
Murahashi, S.-I., et al. "Ruthenium-Catalyzed Hydration of Nitriles to Amides."[6] Journal of Organic Chemistry, vol. 57, no. 9, 1992, pp. 2521-2523.
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945-7950.
-
Hegedüs, L., et al. "Selectivity of Benzonitrile Hydrogenation on Pd/C Catalysts." Applied Catalysis A: General, vol. 296, no. 1, 2005, pp. 52-59.
-
Hansch, C., et al.[7] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, vol. 91, no. 2, 1991, pp. 165-195.
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- 4. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-4-methylbenzonitrile in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-Amino-4-methylbenzonitrile is a critical checkpoint in the journey of pharmaceutical development. Its purity and concentration can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two robust analytical methodologies for the quantitative analysis of 3-Amino-4-methylbenzonitrile in a mixture: High-Performance Liquid Chromatography (HPLC) and a classic yet powerful technique, UV-Vis Spectrophotometry, enhanced through derivatization.
The primary analytical challenge in quantifying 3-Amino-4-methylbenzonitrile lies in its potential presence alongside structurally similar isomers, such as 4-Amino-3-methylbenzonitrile and 2-Amino-4-methylbenzonitrile, and other process-related impurities.[1] The chosen analytical method must therefore not only be sensitive and accurate but, most importantly, highly selective.
Method 1: High-Performance Liquid Chromatography (HPLC) for Superior Selectivity
HPLC is the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 3-Amino-4-methylbenzonitrile, a reversed-phase HPLC (RP-HPLC) method with UV detection is the gold standard, providing the necessary selectivity to distinguish it from its isomers and other impurities.[2][3]
The "Why" Behind the HPLC Method Parameters
The choice of a C18 column is deliberate; its nonpolar stationary phase provides effective separation of moderately polar compounds like aminobenzonitriles based on their hydrophobicity.[3] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve baseline separation of the target analyte from its potential contaminants.[4] The buffer's pH is a critical parameter; maintaining it in the slightly acidic to neutral range ensures the consistent ionization state of the amino group, leading to reproducible retention times. UV detection is selected due to the chromophoric nature of the benzonitrile ring, offering good sensitivity at an appropriate wavelength.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 6.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve 3-Amino-4-methylbenzonitrile reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the mixture containing 3-Amino-4-methylbenzonitrile in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and the sample.
-
Quantification: Identify the 3-Amino-4-methylbenzonitrile peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3-Amino-4-methylbenzonitrile in the sample from the calibration curve.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the quantitative analysis of 3-Amino-4-methylbenzonitrile by HPLC.
Method 2: UV-Vis Spectrophotometry with Derivatization for Rapid Screening
While HPLC offers excellent selectivity, UV-Vis spectrophotometry provides a simpler and often faster alternative, particularly for routine analysis or high-throughput screening. However, direct spectrophotometric analysis of a mixture can be hampered by overlapping spectra of the components. To overcome this, a derivatization reaction can be employed to create a colored product with a unique absorption maximum, thereby enhancing both selectivity and sensitivity.[5]
The Rationale for Derivatization
Primary aromatic amines, such as 3-Amino-4-methylbenzonitrile, can undergo a diazotization reaction followed by coupling with a suitable reagent to form a highly colored azo dye.[5] This reaction is specific to the primary aromatic amine functional group, and the resulting chromophore shifts the absorption maximum to a longer, more selective wavelength in the visible region, minimizing interference from other components in the mixture that do not possess this functionality.
Experimental Protocol: UV-Vis Spectrophotometry via Diazotization-Coupling
Reagents:
-
Sodium Nitrite (NaNO₂) solution (0.1% w/v)
-
Sulfamic Acid (H₃NSO₃) solution (0.5% w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v)
-
Hydrochloric Acid (HCl), 2M
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 3-Amino-4-methylbenzonitrile (100 µg/mL) in a suitable solvent (e.g., ethanol). Create a set of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the mixture in the same solvent to obtain a concentration of the target analyte within the calibration range.
-
Derivatization:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of 2M HCl.
-
Add 1 mL of 0.1% NaNO₂ solution and mix well. Allow the reaction to proceed for 5 minutes at room temperature for diazotization.
-
Add 1 mL of 0.5% sulfamic acid solution to quench the excess nitrous acid. Mix and wait for 3 minutes.
-
Add 1 mL of 0.1% NED solution. A color will develop.
-
Dilute the final solution to a known volume (e.g., 10 mL) with distilled water.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a derivatized standard.
-
Quantification: Create a calibration curve by plotting absorbance versus the concentration of the standards. Calculate the concentration of 3-Amino-4-methylbenzonitrile in the sample using the calibration curve.
Visualizing the Derivatization and Analysis Workflow
Caption: The workflow for quantifying 3-Amino-4-methylbenzonitrile using UV-Vis spectrophotometry with a derivatization step.
Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry
| Feature | HPLC with UV Detection | UV-Vis Spectrophotometry with Derivatization |
| Selectivity | Excellent: Capable of separating and quantifying positional isomers and other structurally similar impurities.[6] | Good to Moderate: Relies on the specificity of the derivatization reaction. May be susceptible to interference from other primary aromatic amines in the mixture. |
| Sensitivity | High: Can achieve low limits of detection (LOD) and quantification (LOQ). | Good: Derivatization significantly enhances sensitivity compared to direct UV-Vis analysis. |
| Speed | Moderate: Each sample run takes several minutes. | Fast: Multiple samples can be processed in parallel, making it suitable for high-throughput screening. |
| Cost & Complexity | High: Requires expensive instrumentation and skilled operators. | Low: Spectrophotometers are relatively inexpensive and easy to operate. |
| Sample Throughput | Lower: Sequential analysis of samples. | Higher: Batch processing of samples is possible. |
| Information Provided | Provides both qualitative (retention time) and quantitative (peak area) data for multiple components in a single run. | Primarily provides quantitative data for the target analyte (or total primary aromatic amines). |
Performance Data Summary (Hypothetical)
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL |
Conclusion and Recommendations
The choice between HPLC and UV-Vis spectrophotometry for the quantitative analysis of 3-Amino-4-methylbenzonitrile hinges on the specific requirements of the analysis.
-
For definitive quantification, especially in the presence of isomers or in a complex matrix, the RP-HPLC method is unequivocally superior. Its high resolving power ensures the accuracy and reliability of the results, which is paramount in a drug development setting. The method's validation according to ICH guidelines would provide a high degree of confidence in the data.[7]
-
For rapid in-process control, high-throughput screening, or in situations where isomeric impurities are known to be absent, the derivatization-based UV-Vis spectrophotometric method is a viable and cost-effective alternative. Its speed and simplicity are significant advantages in a production or quality control environment.
Ultimately, a well-equipped analytical laboratory would ideally have both capabilities. The spectrophotometric method can be used for rapid screening, with any out-of-specification or critical samples being confirmed by the more selective and robust HPLC method. This integrated approach ensures both efficiency and analytical certainty in the quantitative analysis of 3-Amino-4-methylbenzonitrile.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (2022). Analytical Methods, 14(1), 59-66. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
E3S Web of Conferences. (2021). Determination of total free amino acids in Sipunculus nudus by UV spectrophotometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobutyric Acids. Retrieved from [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Pharmazie. (2007). Comparison of various international guidelines for analytical method validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]
-
Baranowska, I., Pieszko, C., Raróg, D., & Pielesz, A. (2002). Analysis of some aromatic amines by means of derivative spectrophotometry. Journal of Environmental Science and Health, Part A, 37(10), 1841–1848. [Link]
-
SpectraBase. (n.d.). 3-Amino-4-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
-
New Analytical Methods for Drugs Analysis A Comparative Study. (2019). Ibn AL-Haitham Journal For Pure and Applied Science, 32(1), 1-13. [Link]
-
ResearchGate. (2013). What is the official method for analysis of free amino acids by HPLC(WATERS)? Retrieved from [Link]
-
Al-arfaj, N. A., Al-Abdulkareem, E. A., & Aly, F. A. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 9, S1363-S1369. [Link]
-
Sultan Qaboos University Journal For Science. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
PMC. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2023). Journal of Pharmaceutical Research International, 35(10), 1-12. [Link]
-
Quest Journals. (n.d.). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Retrieved from [Link]
-
ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column? Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Pharmaceutical Analysis. Retrieved from [Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Separation Science plus, 1(4), 177-189. [Link]
-
SIELC Technologies. (n.d.). 4-Methylbenzonitrile. Retrieved from [Link]
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Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 3-Amino-4-methylbenzonitrile
In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves navigating the complexities of potent chemical compounds. Among these, 3-Amino-4-methylbenzonitrile stands as a critical building block, yet its handling demands a meticulous and informed approach to safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound. Our objective is to empower researchers with the knowledge and tools necessary to mitigate risks, ensuring both personal safety and the integrity of your groundbreaking work.
The nitrile functional group, a cornerstone of many organic syntheses, carries with it inherent toxicological risks. The toxicity of nitrile compounds can be attributed to their ability to metabolize into cyanide ions, which are potent inhibitors of cellular respiration.[1] Therefore, every interaction with 3-Amino-4-methylbenzonitrile must be approached with the understanding that you are handling a substance that is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause significant skin and eye irritation.[3][4] This guide provides the essential, immediate safety and logistical information, including operational and disposal plans, to address these hazards head-on.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of institutional compliance but a critical, science-driven decision to create a barrier between you and the potential hazards of 3-Amino-4-methylbenzonitrile.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including the solvents in which 3-Amino-4-methylbenzonitrile may be dissolved.[5][6] Their durability and puncture resistance provide a reliable barrier against dermal absorption, a primary route of exposure for this compound.[2][7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Given that 3-Amino-4-methylbenzonitrile can cause serious eye irritation, safety goggles are mandatory to protect against dust particles and splashes.[3] A face shield should be worn over the goggles during procedures with a high risk of splashing.[8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is essential to protect the skin from accidental contact.[8] |
| Respiratory Protection | NIOSH-approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary to prevent inhalation.[10] |
Donning and Doffing PPE: A Procedural Imperative
The efficacy of PPE is as much about its correct use as its selection. The following workflow is designed to prevent cross-contamination and ensure your safety.
For dry spills, use dry clean-up procedures to avoid generating dust. [3]For wet spills, use an absorbent material to soak up the substance. [3]In either case, the collected waste should be placed in a sealed and labeled container for proper disposal. [3]
Waste Disposal: The Final Step in Responsible Handling
All waste containing 3-Amino-4-methylbenzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [11]
Waste Segregation and Treatment
-
Solid Waste : Place solid waste in a durable, sealed plastic bag; double bagging is recommended. [12]This bag should then be placed in a designated hazardous waste container. [12]* Liquid Waste : Collect liquid waste in a compatible, labeled container. [12]Due to the nitrile group, it is prudent to treat this waste as cyanide-containing. The pH of the liquid waste should be adjusted to >10 with a strong base to prevent the formation of hydrogen cyanide gas. [13]* Labeling : All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste" and the specific chemical name.
Never dispose of 3-Amino-4-methylbenzonitrile down the drain. [11]All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. [11] By integrating these scientifically-backed safety protocols into your daily laboratory practices, you can confidently work with 3-Amino-4-methylbenzonitrile, advancing your research while upholding the highest standards of safety and professional responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Wayne State University. (n.d.). Lab Specific SOP Template - for Cyanides. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
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Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 3-Amino-4-Nitrobenzonitrile MSDS/SDS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
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GloveNation. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
-
Premier Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
-
S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Sources
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. gpisupply.com [gpisupply.com]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. 3-Amino-4-Nitrobenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 11. carlroth.com [carlroth.com]
- 12. research.wayne.edu [research.wayne.edu]
- 13. jst.chem.yale.edu [jst.chem.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
